molecular formula C10H13NO B152016 (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol CAS No. 62855-02-1

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Cat. No.: B152016
CAS No.: 62855-02-1
M. Wt: 163.22 g/mol
InChI Key: ZSKDXMLMMQFHGW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a valuable chiral building block in advanced organic and medicinal chemistry research. Its rigid tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous bioactive compounds . This enantiomerically pure intermediate is particularly significant in the development of central nervous system (CNS) agents and the synthesis of opioid receptor modulators . The compound's reactive hydroxyl group and secondary amine functionality enable diverse chemical transformations, making it a versatile precursor for asymmetric synthesis and the creation of complex, enantiomerically pure molecules for pharmaceutical development . The structural framework of the THIQ core is associated with a wide range of biological activities, supporting its use in designing potential enzyme inhibitors and neuroactive compounds . Furthermore, this chiral intermediate is employed in the preparation of ligands for receptor binding studies and the exploration of novel synthetic pathways in drug discovery .

Properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352338
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62855-02-1
Record name [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Comprehensive Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable chiral building block in pharmaceutical synthesis. The guide outlines the key spectroscopic and analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a plausible enantioselective synthetic approach are presented. Furthermore, this document explores the potential biological relevance of this compound, focusing on its interaction with the β-adrenergic signaling pathway, a common target for tetrahydroisoquinoline derivatives.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2][3] Its structure features a tetrahydroisoquinoline core with a hydroxymethyl group at the chiral center on position 3. The "R" designation specifies the stereochemistry at this chiral center. This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the tetrahydroisoquinoline scaffold in a wide range of biologically active molecules and natural products.[4] Tetrahydroisoquinoline derivatives have been shown to exhibit a variety of pharmacological activities, including acting as agonists or antagonists for beta-adrenergic receptors.

This guide aims to provide a comprehensive resource for researchers on the structural identification and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 180-182 °C[2]
Boiling Point 307.9 °C[2]
CAS Number 62855-02-1

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods. The following sections detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 7.10 - 7.25m-4HAromatic-H
~ 4.10s-2HAr-CH₂-N
~ 3.70dd~11.0, 4.01H-CH₂-OH (diastereo.)
~ 3.60dd~11.0, 6.01H-CH₂-OH (diastereo.)
~ 3.20m-1HH-3
~ 2.90dd~16.0, 5.01HH-4 (equatorial)
~ 2.75dd~16.0, 8.01HH-4 (axial)
~ 2.50 (broad s)s-2H-NH, -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 134.5Aromatic C (quat.)
~ 133.0Aromatic C (quat.)
~ 129.0Aromatic CH
~ 126.5Aromatic CH
~ 126.0Aromatic CH
~ 125.5Aromatic CH
~ 65.0-CH₂-OH
~ 55.0C-3
~ 47.0C-1
~ 35.0C-4
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Broad, StrongO-H stretch (alcohol)
3200 - 3300Broad, MediumN-H stretch (secondary amine)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 2960MediumC-H stretch (aliphatic)
1580 - 1610MediumC=C stretch (aromatic)
1450 - 1500MediumC=C stretch (aromatic)
1000 - 1100StrongC-O stretch (primary alcohol)
740 - 770StrongC-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation Data

m/z ValueInterpretation
163[M]⁺, Molecular ion
162[M-H]⁺
132[M - CH₂OH]⁺, Loss of the hydroxymethyl group
130[M - H - H₂O]⁺
104Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring
91Tropylium ion, [C₇H₇]⁺

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound.

Enantioselective Synthesis

An enantioselective synthesis is required to obtain the desired (R)-enantiomer. One plausible approach involves the Pictet-Spengler reaction of a chiral starting material.

Experimental Workflow for Enantioselective Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product D-Phenylalaninol D-Phenylalaninol Pictet_Spengler Pictet-Spengler Reaction D-Phenylalaninol->Pictet_Spengler Formaldehyde Formaldehyde Formaldehyde->Pictet_Spengler Purification Column Chromatography Pictet_Spengler->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Enantioselective synthesis workflow.

Protocol:

  • Pictet-Spengler Reaction: To a solution of D-phenylalaninol (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add a formaldehyde source (e.g., paraformaldehyde, 1.1 equivalents) and a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃) and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for a solution. For GC-MS analysis, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 163) as the precursor ion and acquire the product ion spectrum to study its fragmentation.

Biological Context: Interaction with the β-Adrenergic Signaling Pathway

The tetrahydroisoquinoline scaffold is a key pharmacophore in many compounds that interact with G-protein coupled receptors (GPCRs), including β-adrenergic receptors. These receptors play a crucial role in regulating various physiological processes, including heart rate, bronchodilation, and metabolism. The interaction of this compound with β-adrenergic receptors could lead to either agonistic or antagonistic effects, modulating the downstream signaling cascade.

β-Adrenergic Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand (R)-THIQ-Methanol (Ligand) Beta_AR β-Adrenergic Receptor (GPCR) Ligand->Beta_AR Binds to G_Protein G-Protein (Gs) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Lipolysis) PKA->Cellular_Response Phosphorylates Target Proteins

References

The Enantioselective Edge: A Technical Guide to the Biological Activity of (R)-THIQ-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific, chiral subclass: (R)-THIQ-methanol derivatives. While research on this particular enantiomeric series is emerging, this document consolidates the current understanding of their biological potential, drawing parallels from closely related THIQ analogs to provide a comprehensive overview for researchers in drug discovery and development. We will delve into their synthesis, biological activities with available quantitative data, detailed experimental protocols, and the signaling pathways they modulate.

Synthesis of Chiral THIQ Derivatives

The asymmetric synthesis of THIQ derivatives is crucial for elucidating the specific biological activities of each enantiomer. The Pictet-Spengler condensation is a cornerstone reaction for creating the THIQ core.[2] To achieve enantioselectivity, chiral auxiliaries or catalysts are employed. For instance, an enantioselective synthesis might involve the reaction of a phenylethylamine derivative with an aldehyde in the presence of a chiral catalyst to yield the desired (R)-enantiomer with high purity.

Biological Activities of THIQ Derivatives

THIQ analogs have demonstrated a broad spectrum of biological activities, including neuroprotective, anticancer, and anti-angiogenic effects.[3][4] While specific quantitative data for (R)-THIQ-methanol derivatives are limited in the public domain, the following tables summarize the activities of closely related THIQ compounds, providing a valuable reference for the potential efficacy of this subclass.

Anticancer and Anti-Angiogenic Activity

Several THIQ derivatives have been investigated for their potential to inhibit cancer cell growth and the formation of new blood vessels that tumors need to grow (angiogenesis).

Compound ClassCell LineAssay TypeActivity (IC50)Reference
Tetrahydroisoquinoline DerivativesHCT116 (Colon Cancer)KRas Inhibition0.9 µM - 10.7 µM[4]
Tetrahydroisoquinoline Derivative (GM-3-121)Endothelial CellsAnti-Angiogenesis1.72 µM[4]
Novel THIQ Analogue (5c)A549 (Lung Cancer)Cell Proliferation14.61 ± 1.03 µM[5]
Neuroprotective Activity

The neuroprotective effects of THIQ derivatives are a significant area of research, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

CompoundModelKey FindingsReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Primary Hippocampal NeuronsNeuroprotective against Aβ-induced toxicity, low-affinity NMDAR antagonist.[1]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Granular Cell CulturesPrevented glutamate-induced cell death and Ca2+ influx.[6]
Hydroxy-1MeTIQ derivativesSH-SY5Y cellsExhibited greater neuroprotective efficacy than 1MeTIQ.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key assays used to evaluate the biological activity of THIQ derivatives.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Mammalian cells in culture

  • 96-well plates

  • Test compound (e.g., (R)-THIQ-methanol derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

G

Caption: Workflow for determining the cytotoxicity of (R)-THIQ-methanol derivatives using the MTT assay.

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure, a common mechanism in neurodegenerative diseases.

Materials:

  • Primary neuronal cells (e.g., cerebellar granule neurons or hippocampal neurons) or a suitable neuronal cell line (e.g., HT-22)

  • 24-well plates

  • Test compound

  • Glutamate solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Culture: Culture neuronal cells in 24-well plates until they reach the desired confluency.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.

  • Glutamate Exposure: Induce excitotoxicity by adding glutamate to the culture medium at a final concentration known to cause cell death in that specific cell type.

  • Incubation: Incubate the cells for 24 hours.

  • LDH Measurement: Measure the amount of LDH released into the culture medium from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the LDH release in compound-treated wells to that in glutamate-only treated wells (representing 100% toxicity) and untreated control wells (representing 0% toxicity).

G

Caption: Workflow for assessing the neuroprotective effects of (R)-THIQ-methanol derivatives.

Signaling Pathways

The mechanisms by which THIQ derivatives exert their biological effects often involve the modulation of key signaling pathways. While the specific pathways affected by (R)-THIQ-methanol derivatives are still under investigation, studies on related compounds provide valuable insights.

Anticancer Mechanisms

In cancer cells, THIQ analogs have been shown to induce apoptosis (programmed cell death) through mitochondria-dependent pathways.[5] This often involves the accumulation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key executioner enzymes in the apoptotic cascade.

G

Caption: Proposed mitochondria-dependent apoptotic pathway induced by THIQ derivatives in cancer cells.

Neuroprotective Mechanisms

The neuroprotective effects of THIQ derivatives are often attributed to their ability to counteract excitotoxicity and oxidative stress. For instance, 1MeTIQ has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, thereby preventing the excessive calcium influx that leads to neuronal cell death.[6] Additionally, the free radical scavenging properties of some THIQ compounds contribute to their neuroprotective capacity.

G

Caption: Proposed mechanism of neuroprotection by THIQ derivatives via NMDA receptor antagonism.

Conclusion and Future Directions

(R)-THIQ-methanol derivatives represent a promising class of compounds with the potential for significant therapeutic applications, particularly in oncology and neurology. While this guide provides a comprehensive overview based on the broader family of THIQ analogs, it also highlights the critical need for further research focused specifically on this enantiomeric subclass. Future studies should aim to:

  • Synthesize and characterize a library of novel (R)-THIQ-methanol derivatives.

  • Conduct comprehensive in vitro and in vivo studies to determine their specific biological activities and obtain quantitative data (e.g., IC50, EC50 values).

  • Elucidate the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.

Such focused research will be instrumental in unlocking the full therapeutic potential of (R)-THIQ-methanol derivatives and advancing them through the drug development pipeline.

References

An In-Depth Technical Guide to (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62855-02-1

This technical guide provides a comprehensive overview of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a chiral heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its asymmetric synthesis, and explores its potential biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, with the empirical formula C₁₀H₁₃NO, is a versatile chiral building block. The quantitative properties of this compound and its enantiomer/racemate are summarized below.

PropertyValueSource
Molecular Weight 163.22 g/mol
Appearance Colorless to light yellow solid[1]
Melting Point Approx. 60-65 °C (for R-enantiomer)[1]
114-116 °C (for S-enantiomer)
180-182 °C (for racemic mixture)
Boiling Point 307.9 °C (for racemic mixture)
Optical Rotation [α]D Dextrorotatory (+) (for R-enantiomer)[1]
-97° (c=1 in methanol, 22 °C) (for S-enantiomer)
Solubility Soluble in various organic solvents such as alcohols and ethers.[1]
Storage Store in a dark place under an inert atmosphere at room temperature.

Asymmetric Synthesis: Experimental Protocol

The enantioselective synthesis of this compound can be achieved through various methods, including the Pictet-Spengler reaction utilizing a chiral auxiliary. The following protocol is a representative example of such a synthesis.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • Phenethylamine

  • (R)-Glycidol

  • Protecting group reagent (e.g., Boc anhydride)

  • Activating agent for Pictet-Spengler reaction (e.g., trifluoroacetic acid)

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Appropriate solvents (e.g., Dichloromethane, Methanol, Diethyl ether)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

  • Synthesis of the Chiral Amino Alcohol Intermediate:

    • React phenethylamine with (R)-glycidol. This reaction opens the epoxide ring to form a chiral amino alcohol. The stereochemistry of the resulting hydroxyl group is crucial for directing the subsequent cyclization.

  • N-Protection:

    • Protect the secondary amine of the resulting amino alcohol with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with Boc anhydride in the presence of a base.

  • Pictet-Spengler Cyclization:

    • The N-protected chiral amino alcohol is then subjected to an acid-catalyzed Pictet-Spengler reaction. Treatment with an acid like trifluoroacetic acid will catalyze the cyclization of the phenylethylamine moiety onto an in-situ generated iminium ion, forming the tetrahydroisoquinoline ring system. The stereochemistry at the newly formed chiral center is influenced by the existing chiral center from the glycidol-derived side chain.

  • Reduction of the Carboxylic Acid Moiety:

    • The resulting protected (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is then reduced to the corresponding primary alcohol. A strong reducing agent such as lithium aluminum hydride in an ethereal solvent is typically used for this transformation.

  • Deprotection:

    • Finally, the protecting group on the nitrogen atom is removed. For a Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent.

  • Purification:

    • The final product, this compound, is purified using standard techniques such as column chromatography on silica gel to yield the desired compound with high purity and enantiomeric excess.

Characterization:

  • The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The enantiomeric excess should be determined using chiral HPLC.

G cluster_synthesis Asymmetric Synthesis Workflow cluster_analysis Analysis Start Phenethylamine + (R)-Glycidol Intermediate1 Chiral Amino Alcohol Start->Intermediate1 Epoxide Opening Intermediate2 N-Protected Amino Alcohol Intermediate1->Intermediate2 N-Protection (Boc) Intermediate3 Protected Tetrahydroisoquinoline Carboxylic Acid Intermediate2->Intermediate3 Pictet-Spengler Cyclization Intermediate4 Protected this compound Intermediate3->Intermediate4 Reduction (LAH) End This compound Intermediate4->End Deprotection NMR NMR Spectroscopy End->NMR MS Mass Spectrometry End->MS HPLC Chiral HPLC End->HPLC

Figure 1. Synthetic and analytical workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the tetrahydroisoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and neuroprotective effects. Two potential mechanisms of action, based on studies of related tetrahydroisoquinoline derivatives, are the inhibition of the NF-κB signaling pathway and the disruption of tubulin polymerization.

Inhibition of the NF-κB Signaling Pathway

Several tetrahydroisoquinoline derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This pathway is a critical regulator of gene expression involved in inflammation, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, growth factors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Tetrahydroisoquinoline compounds may interfere with this cascade at various points, such as inhibiting IKK activity or preventing NF-κB nuclear translocation.

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_nuc NF-κB (nucleus) IkB_NFkB->NFkB_nuc IκB Degradation & NF-κB Translocation Genes Target Gene Transcription NFkB_nuc->Genes Activates Response Inflammatory Response, Cell Proliferation Genes->Response THIQ This compound (Proposed) THIQ->IKK Inhibits (potential)

Figure 2. Proposed inhibition of the NF-κB signaling pathway.
Inhibition of Tubulin Polymerization

The microtubule network, composed of polymerized α- and β-tubulin dimers, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some tetrahydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors. These compounds can bind to tubulin, preventing its assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).

G cluster_pathway Tubulin Polymerization and Cell Cycle Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to CellDivision Cell Division Spindle->CellDivision THIQ This compound (Proposed) THIQ->Tubulin Binds to & Inhibits (potential)

Figure 3. Proposed mechanism of tubulin polymerization inhibition.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the development of novel therapeutic agents. Its synthesis can be achieved through established asymmetric methods, and its core scaffold is associated with important biological activities, including the potential modulation of key cellular pathways such as NF-κB signaling and tubulin dynamics. Further research into the specific biological targets and mechanisms of action of this particular enantiomer is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

Physical and chemical properties of (R)-THIQ-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol , commonly referred to as (R)-THIQ-methanol, is a chiral organic compound belonging to the tetrahydroisoquinoline (THIQ) family. The THIQ scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, many of which exhibit significant biological activities.[1][2][3][4] This has rendered the THIQ nucleus a "privileged scaffold" in medicinal chemistry, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological relevance of (R)-THIQ-methanol.

Physicochemical Properties

Precise experimental data for the enantiomerically pure (R)-THIQ-methanol is limited. However, data for the racemic mixture and related compounds, coupled with in silico predictions, provide a comprehensive profile.

Table 1: Physical and Chemical Properties of THIQ-Methanol Derivatives

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃NOPubChem CID: 3752277
Molar Mass 163.22 g/mol PubChem CID: 3752277
Appearance Colorless to light yellow solidChemBK
Melting Point 60-65 °C (for 3(R)-isomer)ChemBK[5]
Boiling Point 307.9 °C at 760 mmHg (racemate)LookChem[5]
Density 1.081 g/cm³ (racemate)LookChem[5]
Flash Point 147 °C (racemate)LookChem[5]
Water Solubility Slightly solubleLookChem[5]
Solubility in Organic Solvents Soluble in dichloromethane, alcohols, and ethers.LookChem[5], ChemBK[5]
pKa 14.57 ± 0.10 (Predicted)LookChem[5]
Optical Rotation DextrorotatoryChemBK[5]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-THIQ-methanol is expected to show distinct signals for the aromatic, methylene, and methine protons. The chemical shifts can be influenced by the solvent used. In deuterated methanol (CD₃OD), the hydroxyl proton may exchange with the solvent.

  • Aromatic Protons: Multiple signals between 7.0-7.5 ppm.

  • CH-OH Proton: A multiplet around 4.5-5.0 ppm.

  • CH₂-N Protons: Diastereotopic protons appearing as complex multiplets.

  • CH₂-Ar Protons: Diastereotopic protons appearing as complex multiplets.

  • CH₂-OH Protons: Diastereotopic protons appearing as doublets of doublets.

  • NH Proton: A broad singlet, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the ten carbon atoms in the molecule.

  • Aromatic Carbons: Multiple signals in the 125-140 ppm region.

  • CH-OH Carbon: A signal around 60-70 ppm.

  • CH₂-N and CH₂-Ar Carbons: Signals in the 30-50 ppm range.

  • CH₂-OH Carbon: A signal around 65 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 u) leading to a fragment at m/z 132, and other characteristic fissions of the tetrahydroisoquinoline ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[7]

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.[7]

Synthesis

The enantioselective synthesis of (R)-THIQ-methanol can be approached through several asymmetric strategies that are well-established for the broader class of chiral tetrahydroisoquinolines. A common and effective method involves the asymmetric reduction of a corresponding imine precursor.

General Asymmetric Synthesis Workflow

A generalized workflow for the synthesis of (R)-THIQ-methanol is outlined below. This typically involves the formation of a dihydroisoquinoline intermediate, followed by an enantioselective reduction.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Asymmetric Reduction & Final Product Phenethylamine_Derivative Phenethylamine Derivative Amide_Formation Amide Formation Phenethylamine_Derivative->Amide_Formation Acyl_Chloride Acyl Chloride Acyl_Chloride->Amide_Formation Bischler_Napieralski Bischler-Napieralski Cyclization Amide_Formation->Bischler_Napieralski Dihydroisoquinoline Dihydroisoquinoline Intermediate Bischler_Napieralski->Dihydroisoquinoline Asymmetric_Reduction Asymmetric Reduction (e.g., with Chiral Catalyst) Dihydroisoquinoline->Asymmetric_Reduction R_THIQ_Ester (R)-THIQ Ester Asymmetric_Reduction->R_THIQ_Ester Reduction_of_Ester Ester Reduction (e.g., with LiAlH4) R_THIQ_Ester->Reduction_of_Ester R_THIQ_Methanol (R)-THIQ-Methanol Reduction_of_Ester->R_THIQ_Methanol

Caption: Generalized workflow for the asymmetric synthesis of (R)-THIQ-methanol.

Experimental Protocol: Asymmetric Reduction via Chiral Catalyst

This protocol is a representative example based on established methods for the synthesis of chiral THIQs.[8]

  • Amide Formation: A suitable phenethylamine derivative is reacted with an acyl chloride (e.g., one containing an ester group) in the presence of a base to form the corresponding N-acyl-phenethylamine.

  • Bischler-Napieralski Cyclization: The amide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to induce cyclization, forming a 3,4-dihydroisoquinoline intermediate.

  • Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) under a hydrogen atmosphere. This step introduces the chirality at the C1 position, yielding the (R)-tetrahydroisoquinoline ester with high enantiomeric excess.

  • Ester Reduction: The resulting ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography to yield pure (R)-THIQ-methanol.

Biological Activity and Drug Development Potential

While specific biological data for (R)-THIQ-methanol is scarce, the tetrahydroisoquinoline core is a well-established pharmacophore with a broad range of biological activities, including but not limited to, antitumor, antimicrobial, and neuroprotective effects.[1][3] The specific stereochemistry at the C1 position is often crucial for biological activity.

Potential Biological Targets

Based on the activities of structurally related THIQ derivatives, potential biological targets for (R)-THIQ-methanol could include:

  • Receptors: Dopamine, serotonin, and adrenergic receptors are common targets for THIQ-based compounds.[9]

  • Enzymes: Enzymes such as monoamine oxidase (MAO) have been shown to be inhibited by certain THIQ derivatives.

  • Ion Channels: Various ion channels can be modulated by molecules containing the THIQ scaffold.[10]

In Silico ADMET Prediction

To assess the drug-likeness of (R)-THIQ-methanol, an in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was performed.

Table 2: Predicted ADMET Properties of (R)-THIQ-Methanol

ParameterPredicted ValueInterpretation
Human Intestinal Absorption HighGood potential for oral absorption.
Blood-Brain Barrier Permeation YesLikely to cross the blood-brain barrier.
CYP450 2D6 Inhibitor NoLow potential for drug-drug interactions via this pathway.
Log P (Lipophilicity) 1.5 - 2.5Optimal range for drug-likeness.
Ames Toxicity Non-mutagenicLow probability of being a mutagen.
hERG I Inhibitor NoLow risk of cardiotoxicity.

These predictions suggest that (R)-THIQ-methanol possesses a favorable pharmacokinetic and safety profile, making it an interesting candidate for further investigation in drug discovery programs.

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics cluster_2 Safety Profile Absorption Absorption (High Intestinal) Distribution Distribution (BBB Permeant) Absorption->Distribution Target_Binding Potential Targets (Receptors, Enzymes, Ion Channels) Distribution->Target_Binding Metabolism Metabolism (Low CYP2D6 Inhibition) Excretion Excretion (Renal/Hepatic - Requires Study) Metabolism->Excretion Target_Binding->Metabolism Toxicity Toxicity (Low Predicted Mutagenicity & Cardiotoxicity) Target_Binding->Toxicity

Caption: Predicted ADMET and pharmacodynamic profile of (R)-THIQ-methanol.

Conclusion

(R)-THIQ-methanol is a chiral molecule of significant interest due to its core tetrahydroisoquinoline structure, a scaffold prevalent in numerous biologically active compounds. While detailed experimental data for this specific enantiomer is limited, this guide provides a comprehensive overview based on available information for related compounds and in silico predictions. Its favorable predicted ADMET profile suggests its potential as a building block or lead compound in drug discovery. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its therapeutic potential.

References

A-In-depth Technical Guide on the Role of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, widely recognized for its presence in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] This technical guide focuses on a specific, yet highly valuable chiral building block: (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. We will explore its synthesis, intrinsic properties, and, most importantly, its pivotal role as a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the causality behind its selection in drug design, detailed experimental insights, and a forward-looking perspective on its potential applications.

Introduction: The Significance of the Chiral Tetrahydroisoquinoline Core

The THIQ nucleus is a recurring motif in a vast array of isoquinoline alkaloids and has been a focal point for synthetic and medicinal chemists for decades.[1] Its rigid, heterocyclic backbone provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets such as enzymes and receptors.[3] The introduction of stereochemistry, particularly at the C3 position, further enhances its utility, allowing for the development of enantiomerically pure compounds with improved potency and selectivity. This compound, with its defined stereocenter and versatile hydroxymethyl group, represents a strategic starting point for the synthesis of complex, biologically active molecules.

Synthesis and Physicochemical Properties

The primary and most classical method for the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction .[1][4][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6]

General Synthetic Approach: The Pictet-Spengler Reaction

The synthesis of this compound typically starts from an enantiomerically pure amino acid, such as D-phenylalanine, to install the desired stereochemistry at the C3 position. The carboxylic acid functionality of the amino acid can be reduced to the corresponding alcohol, and the amino group is then available to participate in the Pictet-Spengler cyclization with a suitable formaldehyde equivalent.

Experimental Protocol: Illustrative Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Core

  • Step 1: Formation of the β-arylethylamine precursor. Starting from a suitable β-arylethylamine derivative (e.g., phenylethylamine), dissolve it in an appropriate solvent like methanol.

  • Step 2: Condensation with an aldehyde. Add the desired aldehyde (e.g., formaldehyde) to the solution. The reaction mixture is typically stirred at room temperature.

  • Step 3: Acid-catalyzed cyclization. Introduce a Brønsted or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to facilitate the intramolecular cyclization of the intermediate imine.[1] The reaction may require heating to proceed to completion.

  • Step 4: Work-up and purification. After the reaction is complete, neutralize the acid and extract the product into an organic solvent. The crude product is then purified using techniques such as column chromatography to yield the desired tetrahydroisoquinoline.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 62855-02-1[7][8]
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Melting Point 180-182°C[3]
Boiling Point 307.9°C[3]
Storage 2-8°C[3]

Role in Medicinal Chemistry and Drug Design

This compound serves as a crucial building block for creating libraries of bioactive molecules.[3] Its value lies in the combination of its rigid scaffold, specific stereochemistry, and the reactive hydroxymethyl group, which allows for further functionalization.

Structure-Activity Relationship (SAR) Insights

The (R)-configuration at the C3 position is often critical for potent biological activity. This specific stereochemistry dictates the spatial arrangement of substituents, which in turn governs the binding affinity and selectivity for a particular biological target. The hydroxymethyl group at C3 provides a handle for introducing a wide range of functionalities through reactions such as esterification, etherification, or oxidation, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A review of various THIQ analogs highlights the importance of substitution patterns on the scaffold for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] For instance, in the development of inhibitors for Mycobacterium tuberculosis ATP synthase, the nature of the linker and terminal aromatic ring attached to the THIQ core was found to be crucial for potency.[9]

Therapeutic Applications

Derivatives of this compound have been investigated in a multitude of therapeutic areas:

  • Central Nervous System (CNS) Agents: The THIQ scaffold is a common feature in compounds targeting CNS disorders.[3] Its rigid structure allows for precise positioning of pharmacophoric elements to interact with receptors and enzymes in the brain. For example, certain THIQ derivatives have been explored as dopamine D3 receptor ligands for the potential treatment of psychostimulant addiction and as antipsychotic agents.[10]

  • Anticancer Agents: The THIQ nucleus is present in several natural and synthetic anticancer compounds.[1][2] For instance, Lurbinectedin is a THIQ-containing compound used in cancer therapy.[1] The ability to introduce diverse substituents on the THIQ core allows for the optimization of activity against various cancer cell lines.

  • Antimicrobial Agents: Researchers have synthesized and evaluated THIQ analogs for their antibacterial properties.[1] By modifying the substituents on the THIQ scaffold, it is possible to develop compounds with potent activity against pathogenic bacterial strains, including resistant ones.[1]

Logical and Experimental Workflows

The integration of this compound into a drug discovery program typically follows a structured workflow.

Workflow for Novel Drug Candidate Synthesis

G cluster_0 Scaffold Selection & Synthesis cluster_1 Library Generation cluster_2 Biological Evaluation A (R)-1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (Chiral Building Block) B Functionalization of Hydroxymethyl Group (Esterification, Etherification, etc.) A->B Reaction C Parallel Synthesis of Analogs B->C Diversification D Purification and Characterization C->D QC E Primary Screening (In vitro assays) D->E Compound Submission F Hit Identification E->F Data Analysis G Lead Optimization (SAR) F->G Iterative Design G->B Feedback Loop

Caption: Synthetic and screening workflow for drug discovery utilizing the target scaffold.

Signaling Pathway Interaction

While the specific signaling pathways modulated by derivatives of this compound are diverse and target-dependent, a general representation can be illustrated for its application in oncology, for instance, targeting a hypothetical kinase pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF THIQ_Drug (R)-THIQ Derivative (Inhibitor) THIQ_Drug->Kinase2 Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of a kinase signaling pathway by a THIQ derivative.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its inherent structural features, coupled with the ease of functionalization, provide a robust platform for the design and synthesis of novel therapeutic agents across a spectrum of diseases. The continued exploration of this scaffold, particularly in the context of stereoselective synthesis and the development of compounds with novel mechanisms of action, promises to yield the next generation of innovative medicines. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

The Alchemist's Guide to Tetrahydroisoquinolines: A Modern Synthetic Vade Mecum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Review of Tetrahydroisoquinoline Synthesis

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and pharmacologically active compounds.[1][2] Its prevalence in molecules with significant biological activities, ranging from antitumor to anti-inflammatory and neuroprotective agents, has rendered its synthesis a subject of intense and ongoing investigation.[3] This technical guide provides an in-depth review of the cornerstone and contemporary methodologies for the construction of the THIQ core, presenting detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in this dynamic field.

Core Synthetic Strategies: From Classic Reactions to Modern Catalysis

The construction of the tetrahydroisoquinoline ring system has been dominated by two classical and powerful methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These have been complemented in recent decades by a host of modern, often asymmetric, catalytic approaches that offer milder conditions, greater functional group tolerance, and precise stereochemical control.

The Pictet-Spengler Reaction: A Biomimetic Staple

First reported in 1911, the Pictet-Spengler reaction is a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[4][5] The reaction mimics the biosynthesis of many THIQ alkaloids and remains a highly efficient method for constructing the THIQ skeleton.[6][7] The key transformation proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[8]

The Bischler-Napieralski Reaction: A Two-Step Approach

The Bischler-Napieralski reaction provides an alternative route, starting from a β-arylethylamide.[9] This method involves an intramolecular cyclodehydration using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[10][11] This imine is then subsequently reduced, typically with sodium borohydride (NaBH₄), to yield the final tetrahydroisoquinoline.[7]

Asymmetric Synthesis: The Quest for Chirality

Given the biological importance of enantiomerically pure THIQs, significant effort has been dedicated to the development of asymmetric synthetic methods. These strategies primarily involve transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of dihydroisoquinolines or related precursors, and organocatalytic approaches.[6][12]

Transition-Metal Catalysis: Chiral complexes of ruthenium, rhodium, and iridium have proven highly effective in the asymmetric reduction of prochiral imines and enamines.[12][13][14] Asymmetric hydrogenation and transfer hydrogenation are powerful techniques, often providing high yields and excellent enantioselectivities.[7]

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for enantioselective Pictet-Spengler reactions.[4][15] These catalysts can activate the iminium ion and control the facial selectivity of the cyclization, leading to high levels of stereoinduction.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data for the various synthetic methodologies, allowing for a direct comparison of their efficiencies and selectivities.

Table 1: Classical Tetrahydroisoquinoline Syntheses

ReactionStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Pictet-SpenglerTryptamineAldehyde, TFA, CH₂Cl₂25485Magnus et al.[12]
Pictet-SpenglerD-Tryptophan methyl ester HCl2,3-Butanedione, MeOH652062J. Am. Chem. Soc. 2019, 141, 7715[1]
Bischler-NapieralskiN-AcetylhomoveratrylaminePOCl₃, TolueneReflux1>90 (crude)Whaley & Govindachari, 1951
Bischler-Napieralski / Reductionβ-(3,4-dimethoxyphenyl)ethylamineAc₂O, Pyridine; then POCl₃; then NaBH₄VariousMulti-step>75 (overall)[14]

Table 2: Modern Asymmetric Syntheses of Tetrahydroisoquinolines

MethodCatalyst / LigandSubstrateH₂ Source / ReductantYield (%)ee (%)Reference
Ru-Catalyzed ATHRu-TsDPEN Complex1-Aryl DihydroisoquinolineHCOOH/Et₃N9995Fagnou et al.[7]
Ir-Catalyzed AH[Ir(COD)Cl]₂ / LigandIsoquinolinium SaltH₂HighHighZhou group[12]
Rh-Catalyzed ATHRhodium / DiamineDihydroisoquinolineHCOOH/Et₃Nup to 96up to 99Baker group[6]
Organocatalytic P-SChiral Phosphoric AcidTryptamine & Aldehyde-HighHighList et al.[4]
Pd-Catalyzed AnnulationPd(OAc)₂N-methoxybenzamide-53-87N/A[16]
Ir-Catalyzed Reductive AminationIridium / tBu-ax-JosiphosAmino-ketone precursorH₂78-9680-99[1]

ATH = Asymmetric Transfer Hydrogenation; AH = Asymmetric Hydrogenation; P-S = Pictet-Spengler

Experimental Protocols

This section provides detailed, representative methodologies for the key synthetic transformations discussed.

Protocol 1: Classical Pictet-Spengler Reaction

Synthesis of a Tetracyclic Tetrahydro-β-carboline [12]

  • Reaction Setup: To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde (1.1 eq).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir the reaction for 4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Protocol 2: Bischler-Napieralski Reaction and Subsequent Reduction

Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline [14]

Part A: Synthesis of N-Acetylhomoveratrylamine (Amide Formation)

  • Reaction Setup: To a stirred solution of 3,4-dimethoxyphenethylamine (1.0 eq) in pyridine, add acetic anhydride (1.05 eq) at a rate that maintains the temperature at 90–95°C.

  • Reaction: After the addition is complete, allow the solution to stand at room temperature overnight.

  • Isolation: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used without further purification.

Part B: Cyclization and Reduction

  • Cyclization (Bischler-Napieralski): Dissolve the crude N-acetylhomoveratrylamine from Part A in a suitable solvent such as toluene. Add phosphorus oxychloride (POCl₃, ~3.0 eq) and heat the mixture to reflux for 1 hour.

  • Work-up (Cyclization): Cool the reaction mixture and carefully pour it onto crushed ice. Make the aqueous solution basic with concentrated ammonium hydroxide and extract with toluene. Wash the organic layer with water, dry over potassium carbonate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise.

  • Reaction (Reduction): Stir the reaction mixture at room temperature for 1-2 hours.

  • Final Work-up and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract with chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tetrahydroisoquinoline. Purify by distillation under reduced pressure or by column chromatography.

Protocol 3: Transition-Metal-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium-Catalyzed Synthesis of (R)-1-Aryl-Tetrahydroisoquinoline (Adapted from Fagnou et al.[7])

  • Catalyst Preparation: In a glovebox, prepare the catalyst solution by dissolving the chiral Ru-diamine complex (e.g., a Ru-TsDPEN derivative, 1-2 mol%) in the reaction solvent.

  • Reaction Setup: To a reaction vessel, add the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 eq).

  • Reaction Mixture: Add the reaction solvent (e.g., degassed formic acid/triethylamine azeotrope, 5:2) and the pre-formed catalyst solution.

  • Reaction: Stir the mixture under an inert atmosphere at the specified temperature (e.g., 28-40 °C) for the required time (typically 12-24 hours), monitoring by TLC or HPLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 1-aryl-tetrahydroisoquinoline. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion

The synthesis of the tetrahydroisoquinoline core remains a vibrant and evolving area of chemical research. While the classical Pictet-Spengler and Bischler-Napieralski reactions continue to be workhorse methods, modern catalytic strategies, particularly those enabling asymmetric synthesis, have opened new avenues for the efficient and stereocontrolled construction of these vital heterocyclic scaffolds. The choice of synthetic route ultimately depends on the specific target molecule, desired stereochemistry, and available starting materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to navigate this complex and rewarding field of synthetic chemistry.

References

The Multifaceted Mechanisms of Action of Tetrahydroisoquinoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action of THIQ analogs, focusing on their interactions with key biological targets and the subsequent modulation of cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Modulation of G-Protein Coupled Receptors (GPCRs)

A significant number of THIQ analogs exert their effects by interacting with various G-protein coupled receptors, acting as agonists, antagonists, or allosteric modulators.

Dopamine Receptor Modulation

THIQ derivatives have been extensively investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.[1]

Compound ClassSpecific AnalogReceptor SubtypeBinding Affinity (Ki, nM)Reference
N-alkylated THIQs(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51)hD312[2]
hD21476[2]
o-xylenyl linked THIQsCompound 6aD32[3]
Compound 5sD31.2[3]
Compound 5tD33.4[3]

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[4][5] Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase, leading to a decrease in cAMP.[4][5] The modulation of these pathways by THIQ analogs can have profound effects on downstream signaling cascades, influencing neuronal excitability and gene expression.

Dopamine Receptor Signaling cluster_D1 D1-like Receptor cluster_D2 D2-like Receptor D1_Receptor D1/D5 Receptor Gas Gαs D1_Receptor->Gas Agonist AC_stim Adenylyl Cyclase Gas->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Downstream_D1 Downstream Effects PKA->Downstream_D1 D2_Receptor D2/D3/D4 Receptor Gai Gαi/o D2_Receptor->Gai Agonist AC_inhib Adenylyl Cyclase Gai->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Downstream_D2 Downstream Effects cAMP_dec->Downstream_D2 THIQ_Agonist THIQ Agonist THIQ_Agonist->D1_Receptor THIQ_Agonist->D2_Receptor THIQ_Antagonist THIQ Antagonist THIQ_Antagonist->D1_Receptor THIQ_Antagonist->D2_Receptor Opioid_Receptor_Signaling THIQ_Agonist THIQ Opioid Agonist Opioid_Receptor Opioid Receptor (μ, δ, κ) THIQ_Agonist->Opioid_Receptor G_protein Gi/o Opioid_Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel K_channel K⁺ Channel G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_Activity K_efflux ↑ K⁺ Efflux K_channel->K_efflux K_efflux->Neuronal_Activity CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein THIQ_Antagonist THIQ Antagonist THIQ_Antagonist->CXCR4 PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_release ↑ [Ca²⁺]i IP3_DAG->Ca_release Cell_Response Cell Proliferation, Survival, Migration Akt->Cell_Response Ca_release->Cell_Response Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway THIQ_Intrinsic THIQ Analog Mitochondria Mitochondria THIQ_Intrinsic->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Death_Ligand Death Ligand (e.g., FasL, TNFα) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase M->G1 G1_S_checkpoint->S G2_M_checkpoint->M THIQ_G1_S THIQ Analog THIQ_G1_S->G1_S_checkpoint Arrest THIQ_G2_M THIQ Analog THIQ_G2_M->G2_M_checkpoint Arrest NFkB_Signaling Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription THIQ_Analog THIQ Analog THIQ_Analog->IKK_complex Inhibition Pictet_Spengler_Workflow start Start step1 Dissolve β-arylethylamine in solvent start->step1 step2 Add aldehyde/ ketone step1->step2 step3 Add acid catalyst step2->step3 step4 Stir and Heat (if necessary) step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with base and extract step5->step6 step7 Purify product step6->step7 end End step7->end

References

An In-depth Technical Guide to Chiral 1-Substituted-1,2,3,4-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry and drug discovery. This core structure is present in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. The stereochemistry at the C1 position is often crucial for their pharmacological effects, making the enantioselective synthesis and biological evaluation of these compounds a significant area of research. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this important class of molecules.

Synthetic Methodologies

The construction of the chiral 1-substituted-THIQ framework can be achieved through several key synthetic strategies. The most prominent methods include the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by asymmetric reduction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[1] The use of chiral catalysts or auxiliaries allows for the asymmetric synthesis of 1-substituted THIQs.

A representative experimental protocol for the asymmetric Pictet-Spengler reaction is the synthesis of enantioenriched THIQs using a chiral phosphoric acid (CPA) catalyst.[2]

Materials:

  • N-carbamoyl-β-arylethylamine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-carbamoyl-β-arylethylamine and the chiral phosphoric acid catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Add the aldehyde to the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Stir the reaction mixture for the specified time (typically 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Bischler-Napieralski Reaction and Asymmetric Reduction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[3][4][5] This intermediate is then asymmetrically reduced to the corresponding chiral 1-substituted-THIQ.

A typical procedure involves a two-step sequence:

Step 1: Bischler-Napieralski Reaction [5]

Materials:

  • β-phenylethylamide (1.0 equiv)

  • Dehydrating agent (e.g., POCl₃, P₂O₅) (2-5 equiv)

  • Anhydrous solvent (e.g., acetonitrile, toluene)

Procedure:

  • To a solution of the β-phenylethylamide in the anhydrous solvent, add the dehydrating agent at 0 °C.

  • Heat the reaction mixture to reflux for the specified time (typically 2-6 hours).

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Make the solution alkaline by adding a base (e.g., concentrated ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., chloroform, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 2: Asymmetric Reduction [6]

Materials:

  • 3,4-dihydroisoquinoline from Step 1 (1.0 equiv)

  • Chiral catalyst (e.g., a Ru- or Ir-based complex with a chiral ligand) (0.5-2 mol%)

  • Reducing agent (e.g., H₂, formic acid/triethylamine)

  • Solvent (e.g., methanol, isopropanol)

Procedure:

  • In a pressure vessel, dissolve the 3,4-dihydroisoquinoline and the chiral catalyst in the solvent.

  • If using hydrogen gas, purge the vessel with hydrogen and pressurize to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours).

  • After the reaction is complete, carefully release the pressure and concentrate the solvent.

  • Purify the residue by column chromatography to yield the chiral 1-substituted-THIQ.

  • Determine the enantiomeric excess by chiral HPLC.

Biological Activities and Quantitative Data

Chiral 1-substituted-THIQs exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous 1-substituted-THIQ derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[7][8][9] Their mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization or the modulation of key signaling pathways.[8]

CompoundR GroupCancer Cell LineIC₅₀ (µM)Reference
GM-3-18 4-Cl-C₆H₄Colo3200.9[7]
DLD-11.5[7]
HCT1161.8[7]
SNU-C110.7[7]
SW4801.2[7]
GM-3-121 4-Et-C₆H₄MCF-70.43 (µg/mL)[7]
MDA-MB-2310.37 (µg/mL)[7]
Ishikawa0.01 (µg/mL)[7]
9a 3,4,5-(OCH₃)₃-C₆H₂DU-1450.72[8]
9b 4-OCH₃-C₆H₄DU-1451.23[8]
Antimalarial Activity

The tetrahydroisoquinoline scaffold is found in several natural products with antimalarial properties. Synthetic analogues have been developed and tested against Plasmodium falciparum, the parasite responsible for malaria, with some compounds showing high potency and low cytotoxicity.[10]

CompoundR GroupP. falciparum StrainIC₅₀ (µM)CC₅₀ (µM, Rat Myoblast)Selectivity Index (SI)Reference
IIIb 4-Cl-C₆H₄-<0.2 (µg/mL)257.6>1000[10]
IIIk Cyclohexyl (spiro)-<0.2 (µg/mL)174.2>871[10]
Dopamine Receptor Binding Affinity

Chiral 1-substituted-THIQs can act as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. The affinity and selectivity for D1 and D2 receptor subtypes are highly dependent on the nature and stereochemistry of the C1 substituent.

CompoundN-SubstituentR GroupD1 Receptor Kᵢ (nM)D2 Receptor Kᵢ (nM)Reference
(R)-(-)-2-methoxy-N-n-propylnorapomorphine n-Propyl-64501.3[11]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine n-Propyl-169044[11]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine Methyl-46235[11]
Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Several 1-substituted-THIQ derivatives have been identified as potent AChE inhibitors.

CompoundR¹ GroupR² GroupAChE IC₅₀ (µM)Reference
3c CH₂(C=O)PhH<10[8]
3i CH₂(C=O)PhOCH₃<10[8]
13e (E2020) Benzyl(5,6-dimethoxy-1-oxoindan-2-yl)methyl0.0057[12]
6h --0.00365[13]

Visualizations

Signaling Pathway: Dopamine Receptor Activation

The following diagram illustrates the signaling cascade initiated by the activation of D1 and D2 dopamine receptors by a chiral 1-substituted-tetrahydroisoquinoline agonist.

Dopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space THIQ_Agonist Chiral 1-Substituted THIQ Agonist D1R D1 Receptor THIQ_Agonist->D1R Binds D2R D2 Receptor THIQ_Agonist->D2R Binds Gs Gs Protein D1R->Gs Activates Gi Gi Protein D2R->Gi Activates AC_active Adenylate Cyclase (Active) Gs->AC_active Stimulates AC_inactive Adenylate Cyclase (Inactive) Gi->AC_inactive Inhibits Cellular_Response_Inhib Inhibitory Cellular Response Gi->Cellular_Response_Inhib Directly Modulates Ion Channels cAMP cAMP AC_active->cAMP Produces AC_inactive->cAMP Production Blocked PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stim Stimulatory Cellular Response PKA->Cellular_Response_Stim Phosphorylates Targets

Caption: Dopamine receptor signaling pathway activated by a THIQ agonist.

Experimental Workflow: High-Throughput Screening

This diagram outlines a typical high-throughput screening workflow for identifying bioactive chiral 1-substituted-tetrahydroisoquinolines.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Confirmation & Validation cluster_4 Lead Optimization Compound_Library Chiral THIQ Library Synthesis Plate_Preparation Assay Plate Preparation Compound_Library->Plate_Preparation Dispensing Assay Biochemical or Cell-based Assay Plate_Preparation->Assay Data_Acquisition Signal Detection (e.g., Fluorescence) Assay->Data_Acquisition Hit_Identification Hit Identification (Statistical Analysis) Data_Acquisition->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve Generation (IC50) Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies SAR_Studies->Compound_Library Iterative Design & Synthesis

Caption: High-throughput screening workflow for chiral THIQs.

Logical Relationship: Structure-Activity Relationship (SAR) Study

This diagram illustrates the iterative process of a structure-activity relationship study for the optimization of a lead chiral 1-substituted-tetrahydroisoquinoline.

SAR_Workflow Lead_Compound Initial Lead Chiral 1-Substituted THIQ Hypothesis Formulate SAR Hypothesis Lead_Compound->Hypothesis Analog_Design Design Analogs based on Hypothesis Hypothesis->Analog_Design Synthesis Synthesize Designed Analogs Analog_Design->Synthesis Biological_Testing In Vitro / In Vivo Biological Testing Synthesis->Biological_Testing Data_Analysis Analyze Activity Data (e.g., IC50, Ki) Biological_Testing->Data_Analysis SAR_Elucidation Elucidate Structure- Activity Relationships Data_Analysis->SAR_Elucidation SAR_Elucidation->Hypothesis Refine Hypothesis (Iterative Cycle) Optimized_Lead Optimized Lead Compound SAR_Elucidation->Optimized_Lead Identifies

Caption: Iterative workflow for a structure-activity relationship study.

References

The Versatile Chiral Building Block: (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a valuable heterocyclic building block for researchers, scientists, and drug development professionals. Its rigid, chiral tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making it a cornerstone in the design of novel therapeutics.[1][2] This in-depth technical guide explores the synthesis, properties, and applications of this versatile molecule, providing a comprehensive resource for its use in medicinal chemistry.

The significance of the THIQ framework lies in its diverse biological activities, which span from anticancer and antimicrobial to cardiovascular and central nervous system effects.[2][3] The specific stereochemistry and functionalization of this compound offer a unique starting point for the synthesis of complex, enantiomerically pure drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[4]
Molecular Weight 163.22 g/mol [4]
Melting Point 180-182 °C[4]
Boiling Point 307.9 °C[4]
Appearance Colorless to light yellow solid[5]
Storage 2-8 °C[4]

Synthesis

The enantioselective synthesis of this compound is most effectively achieved through the Pictet-Spengler reaction . This well-established method involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[2]

For the synthesis of the target molecule, the chiral starting material is D-phenylalaninol , which provides the desired (R)-stereochemistry at the C3 position. The aldehyde component is formaldehyde.

Synthesis of this compound D_phenylalaninol D-Phenylalaninol Iminium_ion Iminium Ion Intermediate D_phenylalaninol->Iminium_ion Condensation Formaldehyde Formaldehyde Formaldehyde->Iminium_ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_ion->Cyclization Acid Catalyst (e.g., TFA) Product This compound Cyclization->Product Deprotonation Dopamine_D3_Signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates Dopamine Dopamine Dopamine->D3R Activates THIQ_Ligand THIQ-based Antagonist THIQ_Ligand->D3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Downstream Downstream Cellular Effects cAMP->Downstream Modulates Drug_Discovery_Workflow Start This compound Derivatization Chemical Derivatization (e.g., N-alkylation, O-acylation) Start->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening (e.g., receptor binding assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable chiral building block in medicinal chemistry. The synthesis is achieved via a robust two-step sequence involving an asymmetric Pictet-Spengler reaction to establish the chiral center, followed by the reduction of the resulting carboxylic acid to the primary alcohol. This method offers high enantioselectivity and good overall yields, making it suitable for laboratory-scale synthesis and process development.

Introduction

Chiral 1,2,3,4-tetrahydroisoquinolines are privileged scaffolds found in a wide array of natural products and pharmacologically active molecules. The specific enantiomer of these compounds often exhibits distinct biological activities, underscoring the importance of stereocontrolled synthetic methods. This compound is a key intermediate for the synthesis of various therapeutic agents. The presented protocol describes a reliable method for its preparation, starting from readily available chiral precursors.

The overall synthetic strategy involves two key transformations:

  • Asymmetric Pictet-Spengler Reaction: This reaction constructs the tetrahydroisoquinoline core with the desired stereochemistry at the C3 position.

  • Reduction of Carboxylic Acid: The 3-carboxylic acid functionality is then reduced to the corresponding primary alcohol to yield the target molecule.

Quantitative Data Summary

The following table summarizes the typical yields and enantioselectivities achieved for the key steps in the synthesis of this compound.

StepReactionStarting MaterialProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
1Asymmetric Pictet-Spengler ReactionD-Phenylalanine(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidFormaldehyde, HCl85-95>98
2Esterification(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidMethyl (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylateSOCl₂ in Methanol90-98>98
3N-ProtectionMethyl (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylateMethyl N-Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate(Boc)₂O, Et₃N95-99>98
4ReductionMethyl N-Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylateN-Boc-(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanolLiAlH₄80-90>98
5DeprotectionN-Boc-(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanolThis compoundHCl in Dioxane90-98>98

Experimental Protocols

Step 1: Asymmetric Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid via Pictet-Spengler Reaction

This protocol utilizes the chirality of the starting material, D-phenylalanine, to direct the stereochemical outcome of the Pictet-Spengler cyclization.

Materials:

  • D-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add D-phenylalanine (1 equivalent).

  • Add concentrated hydrochloric acid (approx. 7-8 volumes) and stir until the amino acid is fully dissolved.

  • Add formaldehyde solution (2.5-3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride as a white solid.

Step 2: Esterification of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Materials:

  • (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (1 equivalent) in anhydrous methanol (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to the residue and stir to induce precipitation.

  • Collect the solid by vacuum filtration and dry to yield methyl (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

Step 3: N-Protection of the Tetrahydroisoquinoline

Materials:

  • Methyl (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve methyl (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (1 equivalent) in anhydrous dichloromethane (10 volumes).

  • Add triethylamine (2.2 equivalents) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl N-Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Step 4: Reduction of the Ester to the Alcohol

Materials:

  • Methyl N-Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes).[2][3][4]

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl N-Boc-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1 equivalent) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly adding sodium sulfate decahydrate portion-wise at 0 °C until the gas evolution ceases.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield N-Boc-(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

Step 5: Deprotection to Yield the Final Product

Materials:

  • N-Boc-(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (1 equivalent) in a minimal amount of diethyl ether.

  • Add 4 M HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • A precipitate will form during the reaction. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound hydrochloride as a white solid.

Visualizations

Synthetic Workflow

Asymmetric_Synthesis_Workflow D_Phe D-Phenylalanine Tic_acid (R)-THIQ-3-COOH (Pictet-Spengler) D_Phe->Tic_acid HCHO, HCl Tic_ester Methyl (R)-THIQ-3-carboxylate (Esterification) Tic_acid->Tic_ester MeOH, SOCl₂ N_Boc_Tic_ester Methyl N-Boc-(R)-THIQ-3-carboxylate (N-Protection) Tic_ester->N_Boc_Tic_ester (Boc)₂O N_Boc_Tic_alcohol N-Boc-(R)-THIQ-3-methanol (Reduction) N_Boc_Tic_ester->N_Boc_Tic_alcohol LiAlH₄ Final_Product (R)-THIQ-3-methanol (Deprotection) N_Boc_Tic_alcohol->Final_Product HCl

Caption: Overall synthetic workflow for this compound.

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Rearomatization Amino_Acid D-Phenylalanine Iminium_Ion Iminium Ion Intermediate Amino_Acid->Iminium_Ion + HCHO, - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization Final_Product (R)-THIQ-3-COOH Cyclized_Intermediate->Final_Product - H⁺

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

References

Application Notes and Protocols for the Enantioselective Reduction for Chiral Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the enantioselective synthesis of chiral tetrahydroisoquinolines (THIQs) through various reduction methodologies. Chiral THIQs are crucial scaffolds in a vast array of natural products and pharmaceutical agents, making their stereoselective synthesis a significant focus in medicinal and organic chemistry.[1][2] This document outlines key catalytic systems, summarizes their performance, and offers step-by-step experimental procedures for their implementation in a laboratory setting.

Introduction to Enantioselective Synthesis of Chiral THIQs

Chiral 1-substituted tetrahydroisoquinolines are privileged structures found in numerous biologically active alkaloids and synthetic pharmaceuticals.[2] The stereochemistry at the C1 position is often critical for their pharmacological activity.[2] Consequently, the development of efficient and highly stereoselective methods for their synthesis is of paramount importance. Among the various synthetic strategies, the asymmetric reduction of prochiral 3,4-dihydroisoquinolines (DHIQs) or related precursors stands out as one of the most direct and atom-economical approaches to access these valuable chiral building blocks.[1]

This document explores three prominent and effective methods for the enantioselective reduction to synthesize chiral THIQs:

  • Asymmetric Hydrogenation: Utilizing molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal catalyst (e.g., Iridium, Ruthenium, or Rhodium complexes).

  • Asymmetric Transfer Hydrogenation (ATH): Employing a hydrogen donor molecule, such as formic acid/triethylamine or isopropanol, to transfer hydrogen to the substrate, mediated by a chiral catalyst.

  • Biocatalytic Reduction: Leveraging enzymes, such as imine reductases (IREDs), to perform highly selective reductions under mild conditions.

Methodologies for Enantioselective Reduction

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that offers high efficiency and atom economy for the synthesis of chiral THIQs.[1] This method typically involves the use of chiral phosphine ligands complexed with transition metals like iridium, ruthenium, or rhodium.

Iridium-Catalyzed Asymmetric Hydrogenation: Iridium catalysts, particularly those bearing chiral bisphosphine ligands, have proven to be highly effective for the asymmetric hydrogenation of DHIQs. These reactions often require additives to activate the catalyst and can achieve excellent enantioselectivities for a broad range of substrates.[1]

Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium complexes, such as those developed by Noyori and co-workers, are also widely used.[3] These catalysts are known for their high activity and selectivity in the hydrogenation of various functional groups, including the C=N bond in DHIQs.

DHIQ 3,4-Dihydroisoquinoline (DHIQ) THIQ Chiral Tetrahydroisoquinoline (THIQ) DHIQ->THIQ Asymmetric Hydrogenation H2 H₂ H2->THIQ Catalyst Chiral Transition Metal Catalyst (e.g., Ir, Ru, Rh) Catalyst->THIQ cluster_reactants Reactants DHIQ 3,4-Dihydroisoquinoline (DHIQ) Catalyst Chiral Ru-Catalyst DHIQ->Catalyst H_Source Hydrogen Source (e.g., HCOOH/Et₃N) H_Source->Catalyst THIQ Chiral Tetrahydroisoquinoline (THIQ) Catalyst->THIQ Asymmetric Transfer Hydrogenation DHIQ 3,4-Dihydroisoquinoline (DHIQ) THIQ Chiral Tetrahydroisoquinoline (THIQ) DHIQ->THIQ Biocatalytic Reduction IRED Imine Reductase (IRED) IRED->THIQ Cofactor Cofactor (NAD(P)H) Cofactor->THIQ Regen Cofactor Regeneration System THIQ->Regen Regen->Cofactor Regeneration

References

Application Notes: The Chiral 1-Substituted Tetrahydroisoquinoline Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals with a wide range of biological activities, including antitumor, anti-HIV, and neuroprotective properties.[1][2][3] The stereochemistry at the C1 position is often crucial for biological function, making the enantioselective synthesis of 1-substituted THIQs a significant area of research.

A comprehensive literature review reveals that while the asymmetric synthesis of chiral 1-substituted THIQs is extensively documented, the specific use of (R)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol as a commercially available or commonly prepared chiral building block for subsequent transformations is not widely reported. Instead, the prevalent strategy involves the de novo construction of the chiral THIQ core from achiral precursors using asymmetric catalysis or chiral auxiliaries.

This document provides an overview of the modern synthetic strategies used to access the chiral 1-substituted THIQ scaffold and illustrates the potential synthetic utility of C1-hydroxymethyl derivatives, like (R)-THIQ-methanol, as versatile intermediates.

Part 1: Asymmetric Synthesis of the Chiral THIQ Core

The primary methods for accessing enantiomerically enriched 1-substituted THIQs are the Pictet-Spengler and Bischler-Napieralski reactions, adapted for stereocontrol.

1. Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization, is a cornerstone of THIQ synthesis.[2][4] Asymmetric variants are achieved by using either a chiral catalyst or a chiral auxiliary.

  • Chiral Auxiliary Approach: A chiral auxiliary, such as (1R,2S,5R)-(-)-menthyl-(S)-p-toluene sulfinate (Andersen reagent), can be attached to the nitrogen of the phenylethylamine precursor. This auxiliary directs the stereochemical outcome of the cyclization with an aldehyde. The auxiliary is subsequently removed to yield the enantiopure THIQ.[2]

  • Catalyst-Controlled Approach: Chiral Brønsted acids, such as (R)-TRIP or (S)-BINOL-derived phosphoric acids, can catalyze the Pictet-Spengler reaction enantioselectively, providing direct access to the chiral THIQ product without the need for installing and removing an auxiliary.[2]

G

2. Bischler-Napieralski Reaction Followed by Asymmetric Reduction

This two-step sequence involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline (DHIQ). The resulting prochiral imine is then reduced asymmetrically to the chiral THIQ.

  • Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral transition metal complexes, particularly those based on Ruthenium (Ru) and Iridium (Ir) with chiral ligands (e.g., TsDPEN), are highly effective for the asymmetric hydrogenation or transfer hydrogenation of DHIQs, affording 1-substituted THIQs with excellent yields and high enantiomeric excess (ee).[3]

The choice of catalyst and reaction conditions can be tuned to achieve the desired enantiomer.

Precursor TypeReactionCatalyst System (Example)ProductYield (%)ee (%)Reference
1-Aryl-DHIQAsymmetric HydrogenationRh/(R,R)-TsDPEN(S)-1-Aryl-THIQ>95>98[3]
1-Alkyl-DHIQAsymmetric Transfer HydrogenationRuCl₂/(R,R)-TsDPEN(S)-1-Alkyl-THIQ>90>97[3]
1-Aryl-DHIQAsymmetric HydrogenationIr-Catalyst(R)-1-Aryl-THIQ8298[3]
Note: Data is representative and compiled from reviews of the field. Specific results vary with substrate and precise conditions.

Part 2: Synthetic Utility of (R)-THIQ-Methanol as a Chiral Building Block

Although direct examples are scarce, the synthetic potential of (R)-THIQ-methanol can be inferred from the reactivity of its two key functional groups: the secondary amine (N2) and the primary alcohol (C1-CH₂OH). These handles allow for the introduction of diverse substituents, making it a valuable, albeit underutilized, scaffold for building complexity.

The general workflow would involve:

  • Protection: Orthogonal protection of the amine (e.g., as Boc, Cbz) or the alcohol (e.g., as a silyl ether).

  • Derivatization: Functionalization of the unprotected group.

  • Deprotection and further modification.

G start (R)-THIQ-Methanol (Starting Block) n_alkylation n_alkylation start->n_alkylation Protect OH o_alkylation o_alkylation start->o_alkylation Protect NH n_acylation n_acylation o_acylation o_acylation oxidation oxidation tosylation tosylation nucleophilic_sub nucleophilic_sub tosylation->nucleophilic_sub

Part 3: Experimental Protocols (Illustrative)

The following protocols are generalized procedures based on standard transformations in organic synthesis, adapted for the hypothetical use of (R)-THIQ-methanol. Researchers must optimize conditions for their specific substrates.

Protocol 1: N-Boc Protection of (R)-THIQ-Methanol

This procedure protects the secondary amine, allowing for selective reactions at the primary alcohol.

Materials:

  • (R)-1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-THIQ-methanol (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.2 eq) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: Conversion of N-Boc-(R)-THIQ-Methanol to a Leaving Group (Tosylate)

This protocol activates the primary alcohol for subsequent nucleophilic substitution, enabling C-C, C-N, or C-O bond formation.

Materials:

  • N-Boc-(R)-1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add pyridine (2.0-3.0 eq) and a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Add TsCl (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-18 hours. Monitor progress by TLC.

  • Upon completion, cool the mixture back to 0 °C and carefully quench with water.

  • Transfer to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with ice-cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Avoid excessive heat as tosylates can be unstable.

  • The crude tosylate is often used immediately in the next step without further purification. If necessary, it can be purified by rapid flash chromatography on silica gel.

Conclusion

The chiral 1-substituted tetrahydroisoquinoline is a scaffold of paramount importance in drug discovery. While (R)-THIQ-methanol itself is not a widely cited starting material, its structure represents a versatile intermediate. The synthetic community has largely favored building this chiral core on demand through powerful asymmetric reactions like the Pictet-Spengler and Bischler-Napieralski sequences. Understanding these synthetic routes provides the fundamental knowledge required to generate a wide array of enantiomerically pure THIQ derivatives for application in chemical biology and medicinal chemistry. The functional handles present in a molecule like (R)-THIQ-methanol provide a logical entry point for diversification and the construction of complex molecular architectures.

References

Application Notes and Protocols for the Pictet-Spengler Reaction in Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized chemical reaction for the synthesis of tetrahydroisoquinolines (THIQs). This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ scaffold.[1][2][3][4][5][6] The THIQ core is a privileged structure found in a vast array of natural products, particularly alkaloids, and serves as a crucial pharmacophore in many synthetic drug candidates due to its diverse biological activities.[2]

This application note provides detailed experimental protocols for the synthesis of THIQs via the Pictet-Spengler reaction under various conditions, a summary of quantitative data for easy comparison, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, leading to the cyclized tetrahydroisoquinoline product.[2][3][7]

General Reaction Mechanism

The following diagram illustrates the accepted mechanism for the acid-catalyzed Pictet-Spengler reaction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Schiff Schiff Base Amine->Schiff + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Iminium Iminium Ion Schiff->Iminium + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline (THIQ) Cyclized->THIQ - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

The general workflow for a Pictet-Spengler synthesis of THIQs is outlined below.

G Reactant_Prep Reactant Preparation (Dissolve β-arylethylamine in solvent) Aldehyde_Add Addition of Aldehyde/Ketone Reactant_Prep->Aldehyde_Add Reaction Reaction (Heating/Stirring with Acid Catalyst) Aldehyde_Add->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup (Neutralization, Extraction) Monitoring->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for THIQ synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of 1-Substituted THIQs

This protocol describes a general procedure for the synthesis of 1-substituted tetrahydroisoquinolines using conventional heating.

Materials:

  • β-Arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)

  • Aldehyde (e.g., benzaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid - TFA)

  • Solvent (e.g., dichloromethane - CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in the chosen solvent.

  • Add the aldehyde (1.0-1.2 eq) to the solution at room temperature.

  • Add the acid catalyst (e.g., TFA, 1.1 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 1-substituted tetrahydroisoquinoline.

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction

Microwave irradiation can significantly accelerate the Pictet-Spengler reaction.

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Microwave reactor vials

  • Standard workup and purification reagents

Procedure:

  • To a microwave reactor vial, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and benzaldehyde (1.1 eq).

  • Add trifluoroacetic acid (TFA) (1.2 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[2]

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product using standard techniques.

Protocol 3: Phosphate-Catalyzed Biomimetic Synthesis

This protocol utilizes milder, biomimetic conditions with a phosphate buffer as the catalyst, which is particularly useful for sensitive substrates.[8]

Materials:

  • Dopamine hydrochloride

  • Ketone (e.g., cyclohexanone)

  • Potassium phosphate buffer (KPi), 0.3 M, pH 9

  • Methanol

  • Sodium ascorbate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a reaction vessel, dissolve dopamine hydrochloride (1.0 eq) and sodium ascorbate (1.0 eq) in a 1:1 mixture of 0.3 M KPi buffer (pH 9) and methanol.[8]

  • Add the ketone (e.g., cyclohexanone, 10 eq) to the mixture.[8]

  • Heat the reaction at 70 °C with stirring for approximately 20 hours.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and adjust the pH to ~3 with HCl.

  • Remove the solvent under reduced pressure.

  • The product can be purified by acid-base extraction or preparative HPLC.[8]

Data Presentation

The following tables summarize quantitative data from various Pictet-Spengler syntheses of THIQs, showcasing the versatility of the reaction with different substrates, catalysts, and conditions.

Table 1: Conventional Pictet-Spengler Reactions
β-ArylethylamineCarbonyl CompoundCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenethylamineDimethoxymethaneHCl-100-40[2]
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFACH₂Cl₂Reflux1285[2]
TryptamineBenzaldehydeTFACH₂Cl₂RT2492[9]
Dopamine4-HydroxyphenylacetaldehydePhosphate Buffer (pH 7)Water372475[8]
Table 2: Microwave-Assisted Pictet-Spengler Reactions
β-ArylethylamineCarbonyl CompoundCatalystTemp. (°C)Time (min)Yield (%)Reference
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFA1201598[2]
Tryptamine4-NitrobenzaldehydeTFA1001095[9]
Table 3: Phosphate-Catalyzed Pictet-Spengler Reactions
β-ArylethylamineCarbonyl CompoundCatalystCo-solventTemp. (°C)Time (h)Yield (%)Reference
DopamineCyclohexanoneKPi buffer (pH 9)Methanol702097 (NMR)[8]
DopamineAcetoneKPi buffer (pH 9)Methanol702095 (NMR)[8]
2-(3-Hydroxyphenyl)ethylamineCyclohexanoneKPi buffer (pH 9)Methanol702074 (NMR)[8]

Conclusion

The Pictet-Spengler reaction remains a powerful and versatile tool for the synthesis of tetrahydroisoquinolines. The choice of reaction conditions, including the catalyst, solvent, and temperature, can be tailored to the specific substrates and desired outcome. The protocols and data presented herein provide a comprehensive guide for researchers in academia and industry to effectively utilize this important transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis.

References

Application of (R)-THIQ-methanol in Central Nervous System Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered significant interest in the field of neuroscience. Some THIQs are endogenously produced in the brain through the condensation of biogenic amines, such as dopamine, with aldehydes. The accumulation of certain THIQs has been implicated in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease. These compounds can exhibit neurotoxic properties, primarily through the generation of reactive oxygen species (ROS) and the induction of mitochondrial dysfunction, leading to neuronal cell death.[1]

(R)-THIQ-methanol is a specific stereoisomer of a tetrahydroisoquinoline derivative. While detailed studies on this particular molecule are not extensively available in the public domain, its structural similarity to other well-researched THIQs suggests its potential as a valuable tool for central nervous system (CNS) drug development. This document outlines the potential applications of (R)-THIQ-methanol as a research compound to investigate neurodegenerative pathways and as a potential scaffold for the development of novel neuroprotective agents. The protocols provided are based on established methodologies for evaluating the neuroactivity of related THIQ compounds.

Hypothesized Mechanism of Action

Based on the known mechanisms of other neurotoxic THIQs, such as tetrahydropapaveroline (THP), it is hypothesized that (R)-THIQ-methanol may exert its effects on CNS neurons through the following pathways:

  • Oxidative Stress Induction: Similar to other THIQs with catechol moieties, (R)-THIQ-methanol may undergo oxidation to form reactive quinone species, a process that generates significant amounts of reactive oxygen species (ROS). This overproduction of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[1]

  • Mitochondrial Dysfunction: THIQs have been shown to inhibit mitochondrial respiration, similar to the effects of MPP+, the toxic metabolite of MPTP, a well-known parkinsonian neurotoxin.[1] This inhibition disrupts cellular energy production and can initiate the intrinsic apoptotic pathway.

  • Dopaminergic Neurotoxicity: Given the structural resemblance to dopamine and their endogenous formation in dopaminergic neurons, THIQs can be selectively toxic to these neurons. This selective toxicity is a hallmark of Parkinson's disease.[1]

Potential Applications in CNS Drug Development

  • Disease Modeling: (R)-THIQ-methanol could be utilized in in vitro and in vivo models to induce a neurodegenerative state that mimics aspects of Parkinson's disease. This would provide a valuable platform for screening potential neuroprotective compounds.

  • Target Identification and Validation: By studying the specific cellular and molecular targets of (R)-THIQ-methanol, researchers can identify novel pathways involved in neurodegeneration, which could become targets for future therapeutic interventions.

  • Scaffold for Neuroprotective Agents: Through medicinal chemistry efforts, the (R)-THIQ-methanol structure could be modified to eliminate its neurotoxic properties while retaining or enhancing any potential neuroprotective activities. This could lead to the development of novel drugs for neurodegenerative diseases.

Quantitative Data Summary

The following table presents hypothetical quantitative data for (R)-THIQ-methanol, illustrating the types of endpoints that would be assessed to characterize its neuroactive profile. These values are for illustrative purposes and are based on typical data for related neurotoxic THIQs.

ParameterCell Line/ModelValue
Neurotoxicity (IC50) SH-SY5Y (human neuroblastoma)15 µM
Primary Dopaminergic Neurons5 µM
ROS Production (Fold Increase) SH-SY5Y Cells (at 10 µM)4.5-fold
Mitochondrial Respiration (State 3 Inhibition) Isolated Brain Mitochondria35% at 20 µM
Dopamine Uptake Inhibition (IC50) Rat Striatal Synaptosomes8 µM

Experimental Protocols

Protocol 1: Assessment of Neurotoxicity using MTT Assay

Objective: To determine the concentration-dependent cytotoxicity of (R)-THIQ-methanol on neuronal cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • (R)-THIQ-methanol stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of (R)-THIQ-methanol in DMEM from the stock solution.

  • Remove the old media from the cells and add 100 µL of the diluted (R)-THIQ-methanol solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of intracellular ROS in neuronal cells upon treatment with (R)-THIQ-methanol.

Materials:

  • SH-SY5Y cells

  • (R)-THIQ-methanol

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Phosphate Buffered Saline (PBS)

  • Fluorometric plate reader or fluorescence microscope

Procedure:

  • Plate SH-SY5Y cells in a 96-well black-walled plate and allow them to attach.

  • Treat the cells with various concentrations of (R)-THIQ-methanol for a predetermined time (e.g., 6 hours).

  • Wash the cells with PBS.

  • Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes in the dark.

  • Wash the cells again with PBS to remove the excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorometric plate reader.

  • Express the results as a fold increase in fluorescence compared to the vehicle-treated control.

Visualizations

G Hypothesized Signaling Pathway of (R)-THIQ-methanol Neurotoxicity THIQ (R)-THIQ-methanol Oxidation Oxidative Metabolism THIQ->Oxidation Mitochondria Mitochondria THIQ->Mitochondria Direct Inhibition Quinone Quinone Species Oxidation->Quinone ROS Reactive Oxygen Species (ROS) Quinone->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Resp_Inhibition Inhibition of Mitochondrial Respiration Mitochondria->Resp_Inhibition ATP_Depletion ATP Depletion Resp_Inhibition->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis Oxidative_Damage->Apoptosis

Caption: Hypothesized signaling cascade of (R)-THIQ-methanol-induced neurotoxicity.

G Experimental Workflow for CNS Compound Screening cluster_0 In Vitro Screening cluster_1 In Vivo Studies Compound Test Compound ((R)-THIQ-methanol) Cell_Culture Neuronal Cell Lines (e.g., SH-SY5Y) Compound->Cell_Culture Toxicity_Assay Neurotoxicity Assay (MTT, LDH) Cell_Culture->Toxicity_Assay ROS_Assay ROS Production (H2DCFDA) Cell_Culture->ROS_Assay Mito_Assay Mitochondrial Function (Seahorse, JC-1) Cell_Culture->Mito_Assay Animal_Model Animal Model of Neurodegeneration (e.g., MPTP-induced) Toxicity_Assay->Animal_Model Lead Compound Selection Behavioral_Tests Behavioral Analysis (Rotarod, Pole Test) Animal_Model->Behavioral_Tests Histology Immunohistochemistry (TH Staining) Animal_Model->Histology

Caption: General workflow for screening and validating novel CNS-active compounds.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a valuable chiral building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its rigid, heterocyclic scaffold allows for the strategic placement of functional groups to interact with enzyme active sites. This document provides detailed protocols and application notes for the synthesis of potent enzyme inhibitors targeting key proteins implicated in cancer and other diseases, starting from this versatile scaffold. The tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to serve as a foundation for the development of potent modulators of various biological targets.[1]

Enzyme Targets

This document focuses on the synthesis of inhibitors for the following clinically relevant enzymes:

  • Protein Arginine Methyltransferase 5 (PRMT5): A key enzyme in epigenetic regulation, overexpressed in various cancers.

  • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, often dysregulated in cancer.

  • Dihydrofolate Reductase (DHFR): An essential enzyme for nucleotide synthesis, a well-established target for cancer chemotherapy.

Synthetic Strategy Overview

The primary synthetic strategy involves the derivatization of the secondary amine and the primary hydroxyl group of this compound. The secondary amine can be readily alkylated or acylated, while the hydroxyl group can be acylated or converted to other functionalities to introduce diverse substituents for structure-activity relationship (SAR) studies.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Biological Evaluation start This compound step1 N-Alkylation / N-Acylation start->step1 step2 O-Acylation / O-Alkylation step1->step2 step3 Purification and Characterization step2->step3 eval1 Enzyme Inhibition Assays (PRMT5, CDK2, DHFR) step3->eval1 eval2 Cell-Based Proliferation Assays eval1->eval2 eval3 SAR Analysis eval2->eval3 eval3->start Lead Optimization

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of PRMT5 Inhibitors via N-Alkylation and Amide Coupling

This protocol is adapted from the synthesis of potent PRMT5 inhibitors.[2][3] The initial step involves the conversion of the starting material to a key epoxide intermediate.

Step 1a: Synthesis of (R)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).

  • Add (R)-(-)-epichlorohydrin (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired epoxide.

Step 1b: Aminolysis of the Epoxide

  • Dissolve the epoxide intermediate (1.0 eq) in a suitable solvent such as ethanol.

  • Add the desired amine (e.g., ammonia water or a primary/secondary amine) (5.0 eq).

  • Stir the reaction mixture at 60 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the amino alcohol.

Step 1c: Amide Coupling

  • To a solution of the amino alcohol (1.0 eq) and a carboxylic acid (e.g., a substituted benzoic acid) (1.1 eq) in a suitable solvent like dichloromethane (DCM), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Protocol 2: Synthesis of CDK2 and DHFR Inhibitors via N-Arylation and Functional Group Interconversion

This protocol is a representative procedure for the synthesis of tetrahydroisoquinoline-based CDK2 and DHFR inhibitors.[4][5][6][7]

Step 2a: N-Arylation of this compound

  • In a reaction vessel, combine this compound (1.0 eq), an aryl halide (e.g., 4-fluorobenzonitrile) (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a suitable solvent such as toluene or dioxane.

  • Degas the mixture and heat it to 100-120 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 2b: O-Acylation of the Hydroxyl Group

  • Dissolve the N-arylated product (1.0 eq) in DCM.

  • Add a base such as triethylamine (1.5 eq) followed by the dropwise addition of an acyl chloride or anhydride (e.g., acetyl chloride) (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.[8][9][10]

Data Presentation

The following tables summarize the inhibitory activities of representative compounds synthesized from the tetrahydroisoquinoline scaffold.

Table 1: Inhibitory Activity of Tetrahydroisoquinoline Derivatives against PRMT5.

Compound IDR GroupPRMT5 IC50 (nM)[3]
GSK-3326595 (reference)9.2
Compound 1 CarbazoleSimilar to GSK-3326595
Compound 20 Substituted Tetrahydroisoquinoline4.2

Table 2: Inhibitory Activity of Tetrahydroisoquinoline Derivatives against CDK2 and DHFR. [4][5][6][7]

Compound IDTarget EnzymeIC50 (µM)
Compound 7e CDK20.149
Roscovitine CDK2 (control)0.380
Compound 8d DHFR0.199
Methotrexate DHFR (control)0.131

Signaling Pathway Diagrams

PRMT5 Signaling Pathway

Protein Arginine Methyltransferase 5 (PRMT5) plays a crucial role in cell proliferation and survival by methylating a variety of histone and non-histone proteins, thereby regulating gene expression.

G PRMT5 PRMT5 Histones Histones (H3R8, H4R3) PRMT5->Histones Methylation Transcription_Factors Transcription Factors (e.g., p53) PRMT5->Transcription_Factors Methylation Splicing_Factors Splicing Factors PRMT5->Splicing_Factors Methylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Transcription_Factors->Gene_Expression Splicing_Factors->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Inhibitor (R)-THIQ Derivative Inhibitor Inhibitor->PRMT5

Caption: Inhibition of PRMT5 by a tetrahydroisoquinoline derivative.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E and Cyclin A, is a key driver of the G1/S phase transition in the cell cycle. Its inhibition leads to cell cycle arrest.

G CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylation CyclinD_CDK46->pRb Releases E2F E2F pRb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb Hyper-phosphorylation S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Inhibitor (R)-THIQ Derivative Inhibitor Inhibitor->CDK2

Caption: Inhibition of CDK2-mediated cell cycle progression.

DHFR in Folate Metabolism Pathway

Dihydrofolate Reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF), which is essential for the synthesis of nucleotides and amino acids.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DNA_Replication DNA Replication & Cell Division Nucleotide_Synthesis->DNA_Replication Inhibitor (R)-THIQ Derivative Inhibitor Inhibitor->DHFR

Caption: Inhibition of DHFR disrupts DNA synthesis.

Conclusion

This compound serves as an excellent starting material for the development of a wide array of enzyme inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize and evaluate novel therapeutic candidates based on the versatile tetrahydroisoquinoline scaffold. Further optimization of the lead compounds through systematic SAR studies can lead to the discovery of highly potent and selective enzyme inhibitors for various therapeutic applications.

References

Application Notes and Protocols: Derivatization of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2][3] Derivatives of THIQ have shown a wide range of pharmacological activities, including antitumor, antibacterial, anti-HIV, and neuroprotective effects.[1][2] The constrained cyclic structure of the THIQ core makes it an excellent starting point for the design of small molecule inhibitors and modulators of various biological targets. This application note focuses on the derivatization of a specific chiral building block, (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, for the purpose of generating a compound library for Structure-Activity Relationship (SAR) studies. This molecule offers three key points for diversification: the secondary amine at the 2-position, the primary hydroxyl group of the methanol substituent, and the aromatic ring.

Strategic Approach to Derivatization for SAR Studies

To effectively probe the SAR of this compound derivatives, a systematic approach to modify its structure is essential. The primary sites for derivatization are the secondary amine (N2) and the primary hydroxyl group. Modifications at these sites can influence the compound's polarity, hydrogen bonding capacity, steric bulk, and overall conformation, all of which can significantly impact its interaction with a biological target.

A logical workflow for generating a library of derivatives is outlined below:

workflow start Start with this compound n_derivatization N-Derivatization start->n_derivatization o_derivatization O-Derivatization start->o_derivatization n_acylation N-Acylation n_derivatization->n_acylation n_alkylation N-Alkylation n_derivatization->n_alkylation o_alkylation O-Alkylation o_derivatization->o_alkylation esterification Esterification o_derivatization->esterification purification Purification and Characterization n_acylation->purification n_alkylation->purification o_alkylation->purification esterification->purification sar_table SAR Data Generation and Analysis purification->sar_table

Figure 1: Experimental workflow for the derivatization of this compound for SAR studies.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Researchers should optimize these conditions based on the specific reagents used.

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide bond at the N2 position.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the tertiary amine base (1.5-2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, pre-activate it with the coupling agent according to the manufacturer's protocol before addition.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

Protocol 2: N-Alkylation of this compound

This protocol details the introduction of an alkyl group at the N2 position via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq).

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add the reducing agent (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the N-alkylated product.

Protocol 3: O-Alkylation of this compound

This protocol describes the formation of an ether linkage at the primary hydroxyl group.

Materials:

  • N-protected this compound (e.g., N-Boc protected)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Protection: It is crucial to first protect the secondary amine to prevent competing N-alkylation. A standard procedure using Boc anhydride can be employed.

  • Dissolve the N-protected starting material (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Deprotection: The protecting group can be removed under appropriate conditions (e.g., TFA for Boc) to yield the O-alkylated derivative.

Hypothetical SAR Data

The following table represents a hypothetical SAR study for a series of derivatized this compound analogs targeting a G-protein coupled receptor (GPCR), such as GPR40.[4] The IC50 values are illustrative to demonstrate how SAR data can be organized.

Compound IDR1 (N-substituent)R2 (O-substituent)IC50 (nM)
1 (Parent) HH>10000
2a -COCH3H5200
2b -COPhH1500
2c -SO2PhH800
3a -CH3H7500
3b -CH2PhH2500
4a -COPh-CH31200
4b -COPh-CH2Ph950
4c -SO2Ph-CH3650
4d -SO2Ph-CH2Ph400

SAR Summary:

  • The unsubstituted parent compound 1 is inactive.

  • N-acylation (2a-c ) generally improves activity over N-alkylation (3a-b ).

  • Aromatic substituents on the acyl group (2b ) are preferred over small alkyl groups (2a ).

  • An N-sulfonyl group (2c ) provides a significant increase in potency.

  • O-alkylation (4a-d ) in combination with N-acylation/sulfonylation further enhances activity.

  • A larger hydrophobic group at the O-position (4d ) appears to be beneficial for binding.

Potential Biological Target and Signaling Pathway

Derivatives of the THIQ scaffold have been investigated as modulators of various biological targets. For instance, some THIQ analogs act as antagonists of GPR40, a receptor involved in insulin secretion. The signaling pathway for GPR40 is depicted below.

signaling_pathway ligand THIQ Derivative (Antagonist) receptor GPR40 ligand->receptor Binds to and blocks g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Inhibition of Insulin Secretion ca_release->cellular_response pkc->cellular_response

Figure 2: A simplified signaling pathway of GPR40 antagonism by a hypothetical THIQ derivative.

Conclusion

This compound is a versatile scaffold for the generation of diverse chemical libraries for SAR studies. By systematically modifying the secondary amine and primary hydroxyl functionalities, researchers can explore the chemical space around this core structure to identify potent and selective modulators of various biological targets. The protocols and strategies outlined in this application note provide a framework for the efficient derivatization and subsequent SAR analysis of this important class of molecules.

References

Application Notes: Catalytic Hydrogenation of Dihydroisoquinolines to Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of 3,4-dihydroisoquinolines (DHIQs) to 1,2,3,4-tetrahydroisoquinolines (THIQs) is a pivotal transformation in synthetic organic chemistry, particularly in the synthesis of natural products and pharmaceuticals. THIQs are a common structural motif in a vast array of biologically active alkaloids and synthetic drugs. Catalytic hydrogenation represents an efficient and atom-economical method for this conversion. This document provides detailed protocols for the asymmetric hydrogenation of a model substrate, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline, using an iridium-based catalyst, a widely employed and effective system for this transformation.

Catalytic Systems

A variety of transition metal catalysts are effective for the hydrogenation of DHIQs, with iridium, rhodium, and ruthenium complexes being the most prominent. Chiral ligands are employed to achieve high enantioselectivity in the resulting THIQ products. The choice of catalyst and ligand is crucial for achieving high yield and stereocontrol. Iridium complexes, particularly with chiral phosphine ligands, have demonstrated excellent performance in the asymmetric hydrogenation of 1-aryl substituted DHIQs.

Reaction Mechanism

The catalytic hydrogenation of the C=N double bond in DHIQs is mechanistically similar to the hydrogenation of other imines. The reaction generally proceeds via the coordination of the imine to the metal center, followed by the oxidative addition of hydrogen and subsequent migratory insertion of the hydride to the imine carbon. Reductive elimination then releases the amine product and regenerates the active catalyst. The specific mechanism can vary depending on the catalyst and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (Model Substrate)

This protocol describes the synthesis of the starting DHIQ via the Bischler-Napieralski reaction.

Materials:

  • N-(3,4-Dimethoxyphenethyl)benzamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-(3,4-dimethoxyphenethyl)benzamide (1.0 equiv) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline.

Protocol 2: Asymmetric Hydrogenation of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

This protocol details the asymmetric hydrogenation using an in-situ prepared Iridium catalyst.[1]

Materials:

  • 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • Chiral phosphine ligand (e.g., (R)-tetraMe-BITIOP) (1.1 mol%)

  • Toluene (anhydrous and degassed)

  • N-Bromosuccinimide (NBS) (10 mol%)

  • Hydrogen gas (H₂)

  • Stainless-steel autoclave with a magnetic stirrer

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%) to a Schlenk flask containing anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the catalyst complex.

  • Add the additive, N-Bromosuccinimide (NBS) (10 mol%), and stir for an additional 15 minutes.

  • Add the substrate, 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (100 equiv relative to the catalyst).

  • Transfer the resulting solution via cannula to a stainless-steel autoclave.

  • Seal the autoclave, and purge it five times with hydrogen gas.

  • Pressurize the autoclave to 20 atm with hydrogen.

  • Stir the reaction mixture at 20 °C for 12 hours.

  • After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched 1,2,3,4-tetrahydroisoquinoline. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines using different Iridium-based catalytic systems.

Table 1: Screening of Iridium Catalysts and Ligands for the Asymmetric Hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline. [1]

EntryLigandAdditiveConversion (%)e.e. (%)
1L1->9910
2L1NBS>9925
3L4->9985
4L4NBS>9992
5L5->9970
6L5NBS>9988

Reaction conditions: Substrate/catalyst ratio of 100/1, toluene as solvent, 20 atm H₂, 20 °C, 12 h.

Table 2: Asymmetric Hydrogenation of Various 1-Aryl-3,4-dihydroisoquinolines with Ir-L4 Catalyst. [1]

Substrate (Aryl group)Conversion (%)e.e. (%)
4-Nitrophenyl>9994
2-Nitrophenyl>9976 (with Ir-L5)
4-Methoxyphenyl>9988
4-Chlorophenyl>9990

Reaction conditions: Substrate/catalyst ratio of 100/1, Ir-L4 catalyst, toluene, 10% NBS, 20 atm H₂, 20 °C, 12 h.

Mandatory Visualization

Experimental_Workflow start Start: Starting Materials dhiq_synthesis Protocol 1: DHIQ Synthesis (Bischler-Napieralski) start->dhiq_synthesis purification1 Purification 1 (Column Chromatography) dhiq_synthesis->purification1 dhiq_product Pure DHIQ Substrate purification1->dhiq_product hydrogenation Protocol 2: Asymmetric Hydrogenation (Autoclave, H₂ pressure) dhiq_product->hydrogenation catalyst_prep In-situ Catalyst Preparation ([Ir(COD)Cl]₂ + Ligand) catalyst_prep->hydrogenation purification2 Purification 2 (Column Chromatography) hydrogenation->purification2 final_product Enantioenriched THIQ purification2->final_product analysis Analysis (Chiral HPLC for e.e.) final_product->analysis end End analysis->end

Caption: Experimental workflow for the synthesis and asymmetric hydrogenation of dihydroisoquinolines.

Reaction_Mechanism_Pathway DHIQ Dihydroisoquinoline (DHIQ) Coordination DHIQ-Catalyst Coordination DHIQ->Coordination Substrate Binding Catalyst Active Ir-Catalyst Catalyst->Coordination H2 H₂ Oxidative_Addition Oxidative Addition of H₂ H2->Oxidative_Addition Coordination->Oxidative_Addition Hydride_Insertion Hydride Insertion Oxidative_Addition->Hydride_Insertion Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration THIQ Tetrahydroisoquinoline (THIQ) Reductive_Elimination->THIQ Product Release

Caption: Generalized signaling pathway for the catalytic hydrogenation of dihydroisoquinolines.

References

Application Notes and Protocols: (R)-THIQ-Methanol in Peptide and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (a key derivative often utilized in the form of its methyl ester, herein referred to conceptually as (R)-THIQ-methanol) in the design and synthesis of novel peptides and peptidomimetics. This constrained amino acid analog offers a rigid scaffold that can impart unique conformational properties to peptides, leading to enhanced biological activity, stability, and target selectivity.

Introduction to (R)-THIQ-Methanol in Peptidomimetics

(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) is a conformationally restricted analog of phenylalanine. Its incorporation into peptide sequences can enforce specific secondary structures, such as β-turns, which are often crucial for molecular recognition and biological function. This makes THIQ a valuable building block in the design of peptidomimetics aimed at various therapeutic targets, including cancer and microbial infections. The rigid THIQ scaffold can also protect the peptide backbone from enzymatic degradation, thereby improving its pharmacokinetic profile.

Quantitative Biological Activity Data

The incorporation of the THIQ scaffold into peptides has led to the development of potent bioactive molecules. The following tables summarize the quantitative data from various studies, showcasing the efficacy of these peptidomimetics.

Table 1: Anticancer Activity of THIQ-Containing Peptidomimetics

Compound IDTargetCell LineIC50 (µM)Reference
DEC-1Keap-1MCF-73.38[1]
Standard Drug (Tamoxifen)-MCF-72.68[1]
BenTic(F)VEGFR-2-0.04794[2]
Standard Drug (Pazopanib)VEGFR-2-0.1235[2]

Table 2: Antimicrobial Activity of THIQ-Containing Peptidomimetics

Compound IDTarget OrganismMIC (µM)Reference
7c S. aureus498[3]
P. aeruginosa166[3]
7e S. pyogenes315[3]
Standard Drug (Ampicillin)S. aureus830[3]
Standard DrugS. pyogenes332[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a THIQ-Containing Peptide

This protocol describes a general method for the manual solid-phase synthesis of a peptide incorporating an (R)-THIQ-methanol derivative using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • (R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of (R)-THIQ-Methanol: Repeat steps 2 and 3 using (R)-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

  • Chain Elongation: Continue to couple subsequent amino acids by repeating steps 2 and 3.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of THIQ-containing peptidomimetics on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • THIQ-peptidomimetic stock solution (in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend them in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the THIQ-peptidomimetic in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Tamoxifen).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a THIQ-containing peptide against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • THIQ-peptide stock solution (in a suitable solvent, e.g., water or DMSO)

  • Sterile 96-well microplate

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Peptide Dilutions:

    • Prepare a serial two-fold dilution of the THIQ-peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions. This will bring the final volume to 100 µL and the final bacterial concentration to 2.5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by THIQ-containing peptidomimetics.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates RAF RAF PLCg->RAF AKT Akt PI3K->AKT RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation THIQ_Pep (R)-THIQ-Peptidomimetic THIQ_Pep->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Bcl2_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bad, Bid) Apoptotic_Stimuli->BH3_only Activates Bcl2_Mcl1 Anti-apoptotic Bcl-2, Mcl-1 BH3_only->Bcl2_Mcl1 Inhibits Bax_Bak Pro-apoptotic Bax, Bak BH3_only->Bax_Bak Activates Bcl2_Mcl1->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis THIQ_Pep (R)-THIQ-Peptidomimetic THIQ_Pep->Bcl2_Mcl1 Inhibits

Caption: Bcl-2 Family Mediated Apoptosis Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of THIQ-containing peptidomimetics.

Experimental_Workflow Design Peptidomimetic Design - Target Selection - (R)-THIQ Scaffold Incorporation Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Characterization - Mass Spectrometry - Analytical HPLC Purification->Characterization Bio_Eval Biological Evaluation Characterization->Bio_Eval Anticancer Anticancer Assays - MTT Assay - Apoptosis Studies Bio_Eval->Anticancer Antimicrobial Antimicrobial Assays - MIC/MBC Determination Bio_Eval->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Redesign

Caption: Peptidomimetic Development Workflow.

References

Synthesis of 1-Substituted Tetrahydroisoquinolines via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-substituted tetrahydroisoquinolines using the Grignard reaction. This versatile method allows for the introduction of a wide range of substituents at the C1 position of the tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry. The protocols outlined below are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

The 1-substituted tetrahydroisoquinoline motif is a core structural component found in numerous natural products and synthetic compounds with significant biological activities. The Grignard reaction offers a powerful and direct method for the construction of this key structural unit. The reaction typically involves the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic isoquinoline precursor, such as a 3,4-dihydroisoquinoline, an isoquinolinium salt, or a ketoamide derived from a phenethylamine. The choice of substrate and Grignard reagent allows for the synthesis of a diverse library of 1-alkyl, 1-aryl, and 1-vinyl tetrahydroisoquinolines.

Reaction Principles

The core of the synthesis lies in the nucleophilic character of the Grignard reagent, where the carbon atom bound to magnesium acts as a potent nucleophile. This nucleophile attacks the electrophilic C1 position of the isoquinoline precursor. The general mechanism varies slightly depending on the starting material.

1. Addition to 3,4-Dihydroisoquinolines (Imines): The C=N double bond of the 3,4-dihydroisoquinoline is polarized, rendering the C1 carbon electrophilic. The Grignard reagent adds to this carbon, and subsequent aqueous workup protonates the nitrogen to yield the 1-substituted tetrahydroisoquinoline.

2. Addition to Ketoamides: In this multi-step approach, a ketoamide derived from a phenethylamine reacts with a Grignard reagent. The Grignard reagent adds to the ketone carbonyl group, forming a tertiary alcohol. Subsequent acid-catalyzed cyclization (Pictet-Spengler type reaction) affords the 1,1-disubstituted tetrahydroisoquinoline. A variation involves the reduction of the keto group to a secondary alcohol, followed by cyclization to yield a 1-monosubstituted tetrahydroisoquinoline.

G cluster_0 General Reaction Scheme Isoquinoline_Precursor Isoquinoline Precursor (e.g., 3,4-Dihydroisoquinoline) Grignard_Reagent Grignard Reagent (R-MgX) Intermediate Intermediate Adduct Product 1-Substituted Tetrahydroisoquinoline

Caption: General overview of the Grignard reaction for 1-substituted tetrahydroisoquinoline synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines from 3,4-Dihydroisoquinoline

This protocol describes the synthesis of 1-benzyl-tetrahydroisoquinolines via the addition of benzylmagnesium chloride to 3,4-dihydroisoquinoline.[1]

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • 1,2-Dibromoethane (optional, for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted Benzyl Chloride

  • 3,4-Dihydroisoquinoline

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a few drops of 1,2-dibromoethane if necessary to initiate the reaction.

    • In the dropping funnel, place a solution of the substituted benzyl chloride (1.1 equivalents) in anhydrous THF.

    • Add a small portion of the benzyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction temperature for the formation of the Grignard reagent is typically around -10°C.[1]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with 3,4-Dihydroisoquinoline:

    • Cool the freshly prepared Grignard reagent solution to -80°C using a dry ice/acetone bath.[1]

    • Dissolve 3,4-dihydroisoquinoline (1.0 equivalent) in anhydrous THF and add it dropwise to the cold Grignard solution.

    • Stir the reaction mixture at -80°C for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0°C.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-benzyl-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data:

EntrySubstituted Benzyl ChlorideYield (%)Reference
1Benzyl chloride86[1]
24-Methylbenzyl chloride75[1]
34-Methoxybenzyl chloride82[1]
43,4-Dimethoxybenzyl chloride62[1]
54-Hydroxybenzyl chloride<8[1]
64-(Benzyloxy)benzyl chloride<8[1]
Protocol 2: Synthesis of 1,1-Disubstituted-1,2,3,4-tetrahydroisoquinolines from Ketoamides

This protocol details the synthesis of 1,1-disubstituted tetrahydroisoquinolines through the reaction of a ketoamide with a Grignard reagent, followed by acid-catalyzed cyclization.[2][3]

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide (or other substituted phenethylamide)

  • Appropriate carboxylic acid or acid chloride

  • Polyphosphoric acid (PPA) or other suitable condensing agent

  • Grignard Reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate, aqueous solution

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the Ketoamide:

    • Synthesize the starting ketoamide by Friedel-Crafts acylation of a substituted phenethylamine with a carboxylic acid or acid chloride in the presence of a condensing agent like polyphosphoric acid.[2]

  • Grignard Reaction:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the ketoamide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution to 0°C.

    • Add the Grignard reagent (2.0-3.0 equivalents) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cyclization:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After concentrating the organic phase, dissolve the crude tertiary alcohol in dichloromethane.

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) and stir the mixture at room temperature for 30 minutes to 1 hour.[2]

  • Work-up and Purification:

    • Quench the cyclization reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography or recrystallization.

Quantitative Data:

EntryKetoamide Substituent (R1)Grignard Reagent (R2)ProductYield (%)Reference
1MethylMethylmagnesium bromide1,1-Dimethyl-6,7-dimethoxy-THIQ92[2]
2MethylPhenylmagnesium bromide1-Methyl-1-phenyl-6,7-dimethoxy-THIQ85[2]
3PhenylMethylmagnesium bromide1-Phenyl-1-methyl-6,7-dimethoxy-THIQ88[2]
4PhenylPhenylmagnesium bromide1,1-Diphenyl-6,7-dimethoxy-THIQ78[2]

Visualizations

G cluster_1 Experimental Workflow: Protocol 1 Start Prepare Benzylmagnesium Chloride React React with 3,4-Dihydroisoquinoline at -80°C Quench Quench with aq. NH4Cl Extract Extract with Organic Solvent Purify Purify by Chromatography

Caption: Step-by-step workflow for the synthesis of 1-benzyl-tetrahydroisoquinolines.

G cluster_2 Reaction Pathway: Ketoamide Route Ketoamide Ketoamide Grignard Grignard Reagent (R-MgX) Tertiary_Alcohol Tertiary Alcohol Intermediate Cyclization Acid-Catalyzed Cyclization (PTSA) Product 1,1-Disubstituted Tetrahydroisoquinoline

Caption: Synthetic pathway for 1,1-disubstituted tetrahydroisoquinolines from ketoamides.

Characterization Data

Comprehensive characterization is crucial to confirm the structure and purity of the synthesized 1-substituted tetrahydroisoquinolines. Typical analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton environment of the molecule. Key signals include the proton at the C1 position, which typically appears as a multiplet, and the signals for the newly introduced substituent.

    • ¹³C NMR: To identify the number and type of carbon atoms. The chemical shift of the C1 carbon is a key diagnostic signal.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. The N-H stretch of the tetrahydroisoquinoline amine is typically observed in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Melting Point (for solid compounds): To assess the purity of the final product.

Researchers should consult the cited literature for specific spectral data corresponding to the compounds listed in the tables.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions involving Grignard reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Quenching of Grignard reactions can be exothermic. Perform quenching procedures slowly and with adequate cooling.

These protocols and notes are intended to provide a solid foundation for the synthesis of 1-substituted tetrahydroisoquinolines. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific synthetic targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Pictet-Spengler Reaction to form (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic)

Question: My yield of (R)-Tic is low. What are the potential causes and solutions?

Answer: Low yields in the Pictet-Spengler reaction for (R)-Tic synthesis can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated to reflux (around 95-100°C) for a sufficient duration, typically 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: Control the reaction temperature carefully. While heating is necessary, excessive temperatures can promote side reactions. The use of formaldehyde in slight excess is common, but a large excess may lead to undesired products.

  • Product Precipitation: The product, (R)-Tic, should precipitate out of the reaction mixture upon cooling. If precipitation is incomplete, the yield will be lower.

    • Solution: After the reaction is complete, allow the mixture to cool to room temperature and continue stirring for at least 2 hours to ensure maximum precipitation. Cooling in an ice bath can further enhance precipitation.

  • Purification Losses: Significant product loss can occur during the washing and filtration steps.

    • Solution: When washing the filtered product, use ice-cold water to minimize the dissolution of (R)-Tic. Ensure complete transfer of the product from the reaction vessel to the filter.

Question: The enantiomeric excess (ee) of my (R)-Tic is lower than expected. Why is this happening?

Answer: Racemization can occur during the Pictet-Spengler reaction, especially under harsh acidic and high-temperature conditions.

  • Solution: While the reaction requires heat and strong acid, prolonged exposure to very high temperatures can lead to racemization. Adhere to the recommended reaction time and temperature. If racemization is a persistent issue, exploring milder reaction conditions or alternative catalysts could be beneficial, though this may require significant methods development.

Stage 2: Reduction of (R)-Tic to this compound

Question: I am having trouble with the LiAlH₄ reduction of (R)-Tic. The reaction is not working, or the yield is very low.

Answer: Lithium aluminum hydride (LiAlH₄) is a powerful but sensitive reagent. Issues with this reduction are common and can often be resolved by carefully controlling the reaction conditions.

  • Reagent Inactivity: LiAlH₄ reacts violently with water and moisture. Exposure to air can deactivate the reagent.

    • Solution: Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled. Commercial LiAlH₄ should be of high purity; older or improperly stored reagent may have reduced activity.

  • Insufficient Reagent: Carboxylic acids require more than one equivalent of LiAlH₄ for reduction due to the initial acid-base reaction that consumes one equivalent to form the carboxylate and hydrogen gas.

    • Solution: Use a sufficient excess of LiAlH₄. Typically, 2-3 equivalents are used for the reduction of amino acids.

  • Formation of Insoluble Complexes: The aluminum salts formed during the reaction can precipitate and trap the product, making isolation difficult.

    • Solution: A proper workup procedure is critical. The Fieser workup is a common and effective method:

      • Cool the reaction mixture to 0°C.

      • Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used (in grams).

      • Add an equal volume of 15% aqueous NaOH.

      • Add three times the volume of water.

      • Stir the mixture until a granular precipitate forms, which can be easily filtered off.

  • Side Reactions: Although LiAlH₄ is a strong reducing agent, side reactions are possible, especially with impurities in the starting material.

    • Solution: Ensure the (R)-Tic starting material is pure before proceeding with the reduction.

Question: The workup of my LiAlH₄ reduction is difficult, and I'm losing a lot of product.

Answer: The workup of LiAlH₄ reactions is notoriously challenging due to the formation of gelatinous aluminum salts.

  • Solution: In addition to the Fieser workup mentioned above, using Rochelle's salt (sodium potassium tartrate) can be very effective. After quenching the excess LiAlH₄, adding a saturated aqueous solution of Rochelle's salt and stirring vigorously can help to chelate the aluminum salts and break up emulsions, facilitating extraction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the two-step synthesis of this compound?

A1: The overall yield can vary significantly depending on the optimization of each step. The Pictet-Spengler reaction to form (R)-Tic can have yields in the range of 40-60%. The subsequent LiAlH₄ reduction of the carboxylic acid to the alcohol typically proceeds in high yield, often 80-90% after purification. Therefore, an overall yield of 30-50% is a reasonable expectation.

Q2: How can I purify the final product, this compound?

A2: The final product is an amino alcohol and can be purified by column chromatography on silica gel. A mobile phase consisting of a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent streaking, is typically effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q3: How do I confirm the enantiomeric purity of my final product?

A3: The enantiomeric excess (ee) of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC). This involves using a chiral stationary phase that can separate the (R) and (S) enantiomers, allowing for their quantification.

Q4: Can I use a different reducing agent instead of LiAlH₄?

A4: While LiAlH₄ is a common and effective reagent for reducing carboxylic acids, other reducing agents can be used. Borane-tetrahydrofuran complex (BH₃·THF) is another powerful reducing agent that can convert carboxylic acids to alcohols and may offer a different reactivity profile and easier workup in some cases. However, NaBH₄ is generally not strong enough to reduce carboxylic acids directly.[1]

Q5: My Pictet-Spengler reaction is giving a dark-colored solution with many spots on TLC. What could be the cause?

A5: A dark coloration and multiple spots on TLC often indicate the formation of side products and decomposition. This can be caused by overheating the reaction mixture or running the reaction for an excessively long time. Ensure your reaction temperature is well-controlled and monitor the reaction progress to avoid prolonged heating after the reaction is complete.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of (R)-Tic

ParameterConditionTypical YieldReference
Starting MaterialD-Phenylalanine40-60%[2]
ReagentsFormaldehyde, Conc. HCl
Temperature95-100°C (Reflux)
Reaction Time4 hours

Table 2: Conditions for the Reduction of (R)-Tic to this compound

ParameterConditionTypical YieldReference
Starting Material(R)-Tic80-90%General procedure for amino acid reduction[1]
Reducing AgentLiAlH₄ (2-3 equivalents)
SolventAnhydrous THF or Diethyl Ether
Temperature0°C to Reflux
WorkupFieser Method or Rochelle's Salt[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ((R)-Tic)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-phenylalanine (1 equivalent), concentrated hydrochloric acid, and a 37% aqueous solution of formaldehyde (slight excess).

  • Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature and continue to stir for an additional 2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a white solid.

Protocol 2: Reduction of (R)-Tic to this compound

Safety Note: LiAlH₄ reacts violently with water and is pyrophoric. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) with anhydrous solvents and oven-dried glassware.

  • To a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C in a three-necked flask under an inert atmosphere, add solid (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Workup (Fieser Method): Slowly and sequentially add the following with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., dichloromethane/methanol with 1% triethylamine) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pictet-Spengler Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product D_Phe D-Phenylalanine Pictet_Spengler Pictet-Spengler Cyclization (HCl, Reflux) D_Phe->Pictet_Spengler Formaldehyde Formaldehyde Formaldehyde->Pictet_Spengler R_Tic (R)-Tic Pictet_Spengler->R_Tic Reduction Reduction (LiAlH₄, THF) R_Tic->Reduction Final_Product This compound Reduction->Final_Product Troubleshooting_Yield cluster_pictet Pictet-Spengler Stage cluster_reduction Reduction Stage Start Low Yield? Check_Time_Temp Incomplete Reaction? - Check reaction time (4h) - Ensure reflux temp (95-100°C) Start->Check_Time_Temp Step 1 Issue Check_Reagent Inactive/Insufficient LiAlH₄? - Use anhydrous conditions - Use fresh reagent - Use 2-3 equivalents Start->Check_Reagent Step 2 Issue Check_Precipitation Incomplete Precipitation? - Cool to RT and stir for 2h - Use ice bath Check_Time_Temp->Check_Precipitation Check_Workup Difficult Workup/Product Loss? - Use Fieser workup - Consider Rochelle's salt Check_Reagent->Check_Workup

References

Technical Support Center: Purification of Chiral Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral tetrahydroisoquinolines. The following sections detail common purification methods, address specific experimental issues, and provide structured data and protocols to facilitate successful enantioselective separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral purification of tetrahydroisoquinolines?

A1: The three primary methods for resolving racemic mixtures of tetrahydroisoquinolines are Diastereomeric Salt Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Resolution. The choice of method depends on factors such as the scale of the purification, the chemical nature of the specific tetrahydroisoquinoline, and the desired level of enantiopurity.

Q2: How do I choose the best purification method for my specific tetrahydroisoquinoline?

A2: Selecting the optimal method involves considering several factors. Diastereomeric salt crystallization is often favored for large-scale purifications due to its cost-effectiveness, provided a suitable resolving agent can be found.[1][2][3] Chiral HPLC offers high resolution and is excellent for analytical and small- to medium-scale preparative separations, though it can be more expensive.[4] Enzymatic resolution is a "green" and highly selective method, particularly effective for specific substrates, but requires screening for a suitable enzyme and reaction conditions.[5]

Q3: What is a "resolving agent" and how do I select one for diastereomeric salt crystallization?

A3: A resolving agent is a chiral compound that reacts with a racemic mixture to form a pair of diastereomers, which have different physical properties and can be separated.[6] For basic compounds like tetrahydroisoquinolines, acidic resolving agents are used. Common choices include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[6][] The selection process is largely empirical and often requires screening a variety of resolving agents and crystallization solvents to find a combination that yields well-formed crystals of one diastereomer with low solubility.[1][2]

Q4: Can the unwanted enantiomer be recovered or recycled?

A4: Yes, in many cases, the unwanted enantiomer can be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), which significantly improves the overall yield of the desired enantiomer.[6] This is particularly valuable in large-scale industrial processes.

Purification Method Performance

The following table summarizes typical performance data for the different purification methods for chiral tetrahydroisoquinolines. Values can vary significantly depending on the specific substrate and optimized conditions.

Purification MethodTypical Enantiomeric Excess (ee)Typical Yield (per enantiomer)Typical Processing TimeKey AdvantagesKey Disadvantages
Diastereomeric Salt Crystallization >99% (after recrystallization)[8]30-45% (without racemization)DaysScalable, cost-effective for large scale.[2]Empirical method development, may not work for all compounds.[6]
Chiral HPLC/SFC >99%40-48% (analytical to semi-prep)HoursHigh resolution, applicable to a wide range of compounds, fast method development.[4]Higher cost, limited scalability for very large quantities.
Enzymatic Resolution >95%[5]40-50% (for kinetic resolution)Hours to DaysHigh selectivity, mild reaction conditions, environmentally friendly.Requires enzyme screening, limited to 50% yield in kinetic resolution without a dynamic process.

Troubleshooting Guides

Diastereomeric Salt Crystallization
IssuePotential Cause(s)Troubleshooting Steps
No crystal formation - Poor choice of resolving agent or solvent.- Solution is not supersaturated.- Screen a wider range of resolving agents and solvents of varying polarity.- Concentrate the solution or cool it to a lower temperature.- Try adding an anti-solvent to induce precipitation.[9]
Low yield of desired diastereomeric salt - The desired salt is too soluble in the chosen solvent.- Crystallization time is too short.- Optimize the solvent system to minimize the solubility of the target salt.- Lower the final crystallization temperature.- Increase the crystallization time to allow for complete precipitation.
Low diastereomeric/enantiomeric excess - Co-crystallization of both diastereomers.- Inefficient separation of crystals from the mother liquor.- Perform recrystallization of the diastereomeric salt.- Optimize the cooling rate; a slower cooling rate often improves crystal purity.- Ensure thorough washing of the filtered crystals with cold solvent.
Oil formation instead of crystals - The melting point of the diastereomeric salt is below the crystallization temperature.- High concentration of impurities.- Lower the crystallization temperature.- Use a more dilute solution.- Purify the racemic starting material before resolution.
Chiral HPLC & Supercritical Fluid Chromatography (SFC)
IssuePotential Cause(s)Troubleshooting Steps
Poor or no peak resolution - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel® OD-H, OJ-H).[6]- Vary the mobile phase composition (e.g., ratio of hexane/alcohol for normal phase).- Add modifiers like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds like tetrahydroisoquinolines.[10]
Peak tailing - Secondary interactions between the basic analyte and the stationary phase.- Column overload.- Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.- Reduce the sample concentration or injection volume.[10]
Irreproducible retention times - Column not equilibrated.- Changes in mobile phase composition or temperature.- Ensure the column is adequately equilibrated with the mobile phase before injection.- Use a column oven for temperature control.- Prepare fresh mobile phase daily.
High backpressure - Blockage of the column inlet frit.- Precipitation of the sample in the mobile phase.- Reverse flush the column (if permitted by the manufacturer).- Filter the sample before injection.- Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.
Enzymatic Resolution
IssuePotential Cause(s)Troubleshooting Steps
Low or no enzyme activity - Inappropriate enzyme selection.- Suboptimal reaction conditions (pH, temperature, solvent).- Screen a panel of lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) or other hydrolases.- Optimize pH and temperature based on the enzyme's known characteristics.- Ensure the chosen organic solvent does not denature the enzyme.
Low enantioselectivity (low ee) - The enzyme is not highly selective for the substrate.- Screen different enzymes.- Modify the substrate (e.g., change the ester group in a lipase-catalyzed resolution) to improve enzyme recognition.
Reaction stops before 50% conversion (for kinetic resolution) - Enzyme inhibition by the product.- Enzyme deactivation over time.- Consider in situ product removal.- Add fresh enzyme partway through the reaction.
Difficult product isolation - Emulsion formation during workup.- Product is water-soluble.- Centrifuge the reaction mixture to break emulsions before extraction.- Adjust the pH of the aqueous phase to ensure the amine is in its free base form for better extraction into organic solvents.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of a Racemic Tetrahydroisoquinoline

This protocol provides a general procedure for the resolution of a racemic tetrahydroisoquinoline using a chiral acid as the resolving agent.

Materials:

  • Racemic tetrahydroisoquinoline

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid)

  • Various solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • 2M Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation and Solvent Screening (Small Scale): a. In separate test tubes, dissolve a small amount of the racemic tetrahydroisoquinoline (e.g., 100 mg) in a minimal amount of different heated solvents. b. In a separate set of test tubes, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvents. c. Combine the solutions and allow them to cool slowly to room temperature, and then in an ice bath. d. Observe which solvent system yields crystalline material.

  • Preparative Scale Crystallization: a. Dissolve the racemic tetrahydroisoquinoline (1.0 eq.) in the optimal solvent identified in the screening step, using gentle heat if necessary. b. In a separate flask, dissolve the resolving agent (0.5-1.0 eq.) in the same solvent. c. Slowly add the resolving agent solution to the tetrahydroisoquinoline solution with stirring. d. Allow the mixture to cool slowly to room temperature. Seeding with a small crystal from the screening experiment can be beneficial. e. Further cool the mixture in an ice bath for several hours to maximize crystal formation.

  • Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent. c. Dry the crystals under vacuum. The mother liquor contains the other diastereomer.

  • Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water. b. Add 2M NaOH solution dropwise while stirring until the pH is >10 to deprotonate the amine. c. Extract the free amine into an organic solvent (e.g., 3 x 20 mL of dichloromethane). d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched tetrahydroisoquinoline.

  • Recovery of the Resolving Agent: a. Acidify the aqueous layer from step 4d with concentrated HCl to a pH < 2. b. If the resolving agent is soluble in an organic solvent, extract it. Otherwise, collect the precipitated solid by filtration.[1]

  • Determination of Enantiomeric Excess (ee): a. Analyze the enantiomeric purity of the product by chiral HPLC or by NMR using a chiral shift reagent.

Protocol 2: Chiral HPLC Separation of Tetrahydroisoquinoline Enantiomers

This protocol outlines a general method for the analytical or semi-preparative separation of tetrahydroisoquinoline enantiomers.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Basic modifier (e.g., diethylamine - DEA)

  • Racemic tetrahydroisoquinoline standard

Procedure:

  • Column Selection and Mobile Phase Preparation: a. Select a suitable chiral column. Polysaccharide-based columns are a good starting point for tetrahydroisoquinolines.[6] b. Prepare the mobile phase. A common starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical initial mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA.[11] The DEA is crucial for obtaining good peak shapes for basic compounds.

  • Method Development and Optimization: a. Dissolve a small amount of the racemic tetrahydroisoquinoline in the mobile phase to prepare a standard solution (e.g., 1 mg/mL). b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject the standard solution and monitor the chromatogram. d. If no separation is observed, or the resolution is poor, systematically vary the mobile phase composition. Decrease the percentage of the alcohol to increase retention and potentially improve resolution. e. Optimize the flow rate. A lower flow rate often improves resolution but increases the run time. A typical starting flow rate is 1.0 mL/min.

  • Preparative Separation (if required): a. Once an optimal analytical separation is achieved, the method can be scaled up to a larger diameter preparative column. b. Dissolve the racemic mixture in the mobile phase at a higher concentration. c. Perform repeated injections, collecting the fractions corresponding to each enantiomer. d. Combine the fractions for each enantiomer and evaporate the solvent to obtain the purified enantiomers.

Protocol 3: Enzymatic Kinetic Resolution of a Tetrahydroisoquinoline

This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic tetrahydroisoquinoline via N-acylation.

Materials:

  • Racemic tetrahydroisoquinoline

  • Immobilized lipase (e.g., Candida antarctica lipase B - Novozym® 435)

  • Anhydrous organic solvent (e.g., toluene, diisopropyl ether)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate)

  • Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, organic solvents for extraction, drying agent)

Procedure:

  • Reaction Setup: a. To a solution of the racemic tetrahydroisoquinoline (1.0 eq.) in an anhydrous organic solvent (e.g., toluene), add the lipase (e.g., 20-50 mg per mmol of substrate). b. Add the acylating agent (0.5-1.0 eq.). Using a slight excess of the acylating agent can be beneficial if it is also used as the solvent (e.g., ethyl acetate). c. Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Reaction Monitoring: a. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC to determine the conversion. b. The reaction should be stopped at or near 50% conversion to obtain both the unreacted enantiomer and the acylated product with high enantiomeric excess.

  • Workup and Separation: a. When the reaction reaches approximately 50% conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused. b. Concentrate the filtrate under reduced pressure. c. The resulting mixture contains the unreacted tetrahydroisoquinoline enantiomer and the acylated tetrahydroisoquinoline enantiomer. These can be separated by standard column chromatography on silica gel, as the acylated product will have a different polarity.

  • Liberation of the Acylated Enantiomer (if needed): a. The acylated enantiomer can be hydrolyzed back to the free amine by treatment with an acid or base (e.g., refluxing with 6M HCl or treatment with LiOH in THF/water).

  • Determination of Enantiomeric Excess (ee): a. Determine the ee of both the unreacted starting material and the product using chiral HPLC.

Visualization of Workflows

Method Selection Workflow

The following diagram illustrates a typical decision-making process for selecting a purification method for a chiral tetrahydroisoquinoline.

MethodSelection start Racemic Tetrahydroisoquinoline Mixture scale Determine Scale of Purification start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small/Medium Scale (<10g) scale->small_scale Small/Medium diastereo Diastereomeric Salt Crystallization large_scale->diastereo chromatography Chiral Chromatography (HPLC/SFC) small_scale->chromatography enzymatic Enzymatic Resolution small_scale->enzymatic screen_resolving Screen Resolving Agents & Solvents diastereo->screen_resolving screen_csp Screen Chiral Stationary Phases (CSPs) chromatography->screen_csp screen_enzyme Screen Enzymes & Conditions enzymatic->screen_enzyme successful_cryst Successful Crystallization? screen_resolving->successful_cryst successful_cryst->chromatography No end_product Purified Enantiomer successful_cryst->end_product Yes screen_csp->end_product screen_enzyme->end_product

Caption: Decision workflow for selecting a chiral purification method.

Troubleshooting Workflow for Poor Peak Resolution in Chiral HPLC

This diagram outlines a systematic approach to troubleshooting poor peak resolution in the chiral HPLC of tetrahydroisoquinolines.

HPLCTroubleshooting start Poor Peak Resolution check_base Is a basic modifier (e.g., DEA) in the mobile phase? start->check_base add_base Add 0.1% DEA to mobile phase check_base->add_base No optimize_mp Optimize Mobile Phase (Vary % alcohol) check_base->optimize_mp Yes add_base->optimize_mp resolution_improved1 Resolution Improved? optimize_mp->resolution_improved1 optimize_flow Decrease Flow Rate resolution_improved1->optimize_flow No end Optimized Separation resolution_improved1->end Yes resolution_improved2 Resolution Improved? optimize_flow->resolution_improved2 change_csp Try a Different Chiral Stationary Phase (CSP) resolution_improved2->change_csp No resolution_improved2->end Yes change_csp->start

Caption: Troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Stereoselective Synthesis of Tetrahydroisoquinolines (THIQs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of tetrahydroisoquinolines (THIQs).

Challenge 1: Poor Enantioselectivity in Asymmetric Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful tool for constructing the THIQ core. However, achieving high enantioselectivity can be challenging. This section addresses common issues related to catalyst performance, substrate reactivity, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is yielding a nearly racemic product. What are the primary strategies to induce enantioselectivity?

A1: A racemic or near-racemic product suggests that the cyclization is proceeding without effective stereocontrol. The most common strategy to induce enantioselectivity is to employ a chiral catalyst. Chiral Brønsted acids, particularly phosphoric acids (CPAs) derived from BINOL or SPINOL scaffolds, are highly effective for this transformation. These catalysts protonate the imine intermediate, forming a chiral ion pair that directs the nucleophilic attack of the aromatic ring from one face. Alternatively, using a chiral auxiliary on the tryptamine substrate can also direct the cyclization, although this requires additional steps for attachment and removal.

Q2: I'm using a standard chiral phosphoric acid (CPA) catalyst like TRIP, but my enantiomeric excess (% ee) is low. What factors should I optimize?

A2: Low enantioselectivity with a proven catalyst points towards suboptimal reaction conditions or substrate incompatibility. Consider the following troubleshooting steps:

  • Solvent Effect: The solvent plays a crucial role in the organization of the transition state. Non-polar, aromatic solvents like toluene or benzene are often preferred as they can promote the necessary ion pairing and hydrogen bonding interactions. Polar or coordinating solvents can interfere with the catalyst-substrate complex, reducing enantioselectivity.

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it doesn't always improve % ee and can sometimes have a detrimental effect. Optimize the loading, typically between 1-10 mol%.

  • Temperature: Lowering the reaction temperature often enhances selectivity by reducing the energy of the system and favoring the more ordered, lower-energy transition state.

  • Substrate Substituents: The electronic nature of both the aldehyde and the tryptamine can significantly influence the reaction. Electron-withdrawing groups on the nucleophilic aromatic ring can deactivate it, requiring harsher conditions that may erode selectivity.

Q3: My substrate is an electron-rich tryptamine, and the reaction is very fast but unselective. How can I improve the % ee?

A3: A highly reactive nucleophile can lead to a rapid, uncatalyzed background reaction, which is inherently non-selective and will erode the overall % ee. To mitigate this, you can:

  • Lower the Temperature: This will slow down both the catalyzed and uncatalyzed pathways, but often has a more pronounced positive effect on the selectivity of the catalyzed route.

  • Use a More Sterically Hindered Catalyst: A bulkier catalyst can create a more tightly controlled chiral environment, potentially outcompeting the background reaction more effectively. For example, catalysts with bulky 3,3'-substituents on the BINOL backbone are often used for this purpose.

  • Reduce Reactant Concentration: Lowering the concentration can disfavor the bimolecular background reaction relative to the catalyst-mediated pathway.

Data Presentation: Catalyst Performance in the Asymmetric Pictet-Spengler Reaction

The choice of catalyst is critical for achieving high enantioselectivity. The table below summarizes the performance of different chiral Brønsted acid catalysts with a model substrate, tryptamine, and an aliphatic aldehyde.

Catalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)% eeReference
(R)-TRIPToluene25249290
(R)-SPINOL PABenzene20488594
(S)-STRIPCH2Cl20368885
(R)-TRIPTHF25247540

Note: Results are generalized from literature and intended for comparative purposes.

Experimental Protocols

Representative Protocol for an Enantioselective Pictet-Spengler Reaction

  • To a flame-dried Schlenk flask under an argon atmosphere, add the tryptamine derivative (1.0 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 0.05 equiv).

  • Add anhydrous toluene (10 mL) via syringe.

  • Cool the solution to the desired temperature (e.g., 20 °C) using a thermostat.

  • Add the aldehyde (1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC analysis.

Visualization: Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle and the origin of stereoselectivity in a CPA-catalyzed Pictet-Spengler reaction.

pictet_spengler_cycle cluster_cycle Catalytic Cycle cluster_legend Legend CAT Chiral Acid (CPA-H+) IMINE Iminium Ion Pair [CPA-...H-N+=C] CAT->IMINE + H+ SUB Substrates (Tryptamine + Aldehyde) SUB->IMINE + H2O IMINE->CAT - H+ TS Stereo-determining Transition State IMINE->TS Cyclization (si-face attack) PROD_CAT Product-Catalyst Complex TS->PROD_CAT PROD_CAT->CAT - Product (THIQ) l1 CPA-H+ = Chiral Phosphoric Acid l2 THIQ = Tetrahydroisoquinoline

Caption: Proposed catalytic cycle for the chiral Brønsted acid-catalyzed Pictet-Spengler reaction.

Challenge 2: Controlling Diastereoselectivity in Bischler-Napieralski/Reduction Sequences

This two-step route involves the cyclization of a phenylethyl amide to a 3,4-dihydroisoquinoline (DHIQ), followed by reduction to the THIQ. The stereochemistry is set during the reduction step, and achieving high diastereoselectivity can be problematic.

Frequently Asked Questions (FAQs)

Q1: The reduction of my chiral DHIQ intermediate with NaBH4 is giving a 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A1: Sodium borohydride is a relatively small and unhindered hydride source, which often leads to poor facial selectivity when reducing unhindered cyclic imines. To improve diastereoselectivity, you should consider:

  • Sterically Hindered Reducing Agents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) are much bulkier and will preferentially attack from the less hindered face of the imine, significantly improving the dr.

  • Directed Reduction: If your substrate has a nearby functional group (e.g., a hydroxyl or ester), a directing group-compatible reducing agent could be used.

  • Catalytic Asymmetric Hydrogenation: This is a powerful alternative. Using a chiral transition metal catalyst (e.g., Iridium with a chiral ligand) can hydrogenate the C=N bond with very high levels of diastereoselectivity and enantioselectivity.

Q2: How does the substituent on the nitrogen atom (the 'R' group in the starting amide) influence the diastereoselectivity of the reduction?

A2: The N-substituent can have a profound impact on the stereochemical outcome, but its effect is highly dependent on the reduction method.

  • In Hydride Reductions: A bulky N-substituent can shield one face of the molecule, directing the incoming hydride to the opposite face. However, if the substituent is flexible, it may not provide effective stereocontrol.

  • In Catalytic Hydrogenation: If the N-substituent is an acyl or a benzyl-type group, it can coordinate to the metal center of the catalyst, helping to lock the conformation of the substrate on the catalyst surface and leading to a highly ordered, selective hydrogenation. N-aryl groups are particularly effective in certain iridium-catalyzed systems.

Data Presentation: Effect of Reducing Agent on Diastereoselectivity

The choice of reducing agent is paramount for controlling the diastereoselectivity in the reduction of a C1-substituted DHIQ.

Substrate (DHIQ)Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
1-Methyl-DHIQNaBH4MeOH09555:45
1-Methyl-DHIQL-Selectride®THF-788995:5
1-Phenyl-DHIQH2 (1 atm), PtO2EtOH259870:30
1-Phenyl-N-Boc-DHIQH2 (50 atm), [Ir(COD)Cl]2 / f-spirophosDCM2596>99:1
Visualization: Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting poor diastereoselectivity in the reduction of DHIQ intermediates.

troubleshooting_diastereoselectivity start Start: Poor Diastereoselectivity (dr < 90:10) check_reagent Is the reducing agent sterically demanding? start->check_reagent change_hydride Action: Switch to a bulkier hydride reagent (e.g., L-Selectride) check_reagent->change_hydride No check_temp Is the reaction run at low temperature? check_reagent->check_temp Yes change_hydride->check_temp lower_temp Action: Lower temperature to -78 °C check_temp->lower_temp No consider_hydrogenation Still poor selectivity? Consider alternative methods. check_temp->consider_hydrogenation Yes lower_temp->consider_hydrogenation asym_hydro Action: Use Catalytic Asymmetric Hydrogenation with a suitable chiral ligand consider_hydrogenation->asym_hydro Yes success Success: High Diastereoselectivity (dr > 90:10) consider_hydrogenation->success No (Re-evaluate Substrate) asym_hydro->success

Caption: Troubleshooting workflow for improving diastereoselectivity in DHIQ reductions.

Optimizing Pictet-Spengler Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it significant?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2][3] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a powerful tool in organic synthesis, particularly for constructing the core structures of many natural products and pharmaceutically active compounds, including alkaloids.[2][3][4]

Q2: What are the key steps in the Pictet-Spengler reaction mechanism?

The reaction proceeds through two main stages:

  • Imine/Iminium Ion Formation: The β-arylethylamine reacts with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine).[5] Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.[2][5]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring.[5][6] A final deprotonation step restores aromaticity to the system.[5]

Q3: What are some common catalysts and solvents used in the Pictet-Spengler reaction?

A variety of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates.[7]

  • Catalysts:

    • Protic Acids: Strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) are commonly used.[5][8]

    • Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also effectively catalyze the reaction.[5][8]

    • Milder Conditions: For sensitive substrates, milder catalysts like acetic acid or phosphate buffers have been shown to be effective.[1][9] In some cases, particularly with highly reactive substrates, the reaction can proceed without a catalyst.[2]

  • Solvents: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.[1] Common solvents include methanol, toluene, and dichloromethane (DCM).[1][10] Aprotic media have sometimes been shown to provide superior yields.[2]

Q4: Can ketones be used instead of aldehydes in this reaction?

Yes, ketones can be used, but they are generally less reactive than aldehydes.[1] Reactions involving ketones may require harsher conditions, such as higher temperatures and stronger acids, and may result in lower yields compared to their aldehyde counterparts.[11]

Q5: How does pH affect the Pictet-Spengler reaction?

The reaction is acid-catalyzed, relying on the formation of an electrophilic iminium ion.[8] Therefore, an acidic environment is generally required. However, excessively harsh acidic conditions can lead to the decomposition of starting materials or the product, especially with sensitive substrates.[8] Careful optimization of the acid concentration is crucial. For some biological applications, the reaction can proceed under physiological pH conditions, particularly when the aromatic ring is highly activated.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the Pictet-Spengler reaction and offers potential solutions.

Problem Possible Cause Suggested Solution
Low or No Product Yield Insufficiently activated aromatic ring: The indole or phenyl ring may not be nucleophilic enough for the cyclization to occur efficiently.[2]For less reactive β-arylethylamines, consider using substrates with electron-donating groups on the aromatic ring, which increases its nucleophilicity.[5] Harsher conditions with stronger acids and higher temperatures may also be necessary.[2]
Insufficiently acidic catalyst: The formation of the crucial electrophilic iminium ion may be too slow or inefficient.[8]Use stronger protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂. The choice of acid can significantly impact the yield.[8]
Decomposition of starting materials or product: Sensitive functional groups on the aldehyde or tryptamine analog may not be stable under the reaction conditions.[7][8]Employ milder reaction conditions (e.g., lower temperature, weaker acid).[7][8] Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[7]
Poor quality reagents: Impurities in the starting materials or solvent can interfere with the reaction.[8]Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion.[8]
Improper reaction temperature: The optimal temperature can vary significantly. Some reactions proceed well at room temperature, while others require heating.[7]Experiment with a range of temperatures, from room temperature to reflux. Higher temperatures can sometimes lead to decomposition, so careful monitoring is crucial.[1][7]
Formation of Side Products Epimerization: Harsh acidic conditions can lead to the loss of stereochemical integrity at newly formed chiral centers.[8]Careful optimization of acid concentration and temperature is key. Lower temperatures generally favor the kinetically controlled product.[7]
Oxidation/Decomposition: The indole nucleus can be susceptible to oxidation under certain conditions.[8]Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.[8]
Formation of isomers: In some cases, undesired regioisomers or structural isomers can be formed.[1]The regioselectivity is often dictated by the electronic properties of the aromatic ring. Careful selection of starting materials and reaction conditions can help to favor the desired isomer.
Purification Difficulties Product is difficult to separate from starting materials: Unreacted starting materials can co-elute with the product during chromatography.Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).[7] If the starting materials and product have similar polarities, consider derivatization of the product to alter its polarity before purification.[7]
Separation of diastereomers: When a new chiral center is formed, the resulting diastereomers can be challenging to separate.Chromatographic techniques such as flash column chromatography or preparative HPLC are often required. In some cases, crystallization-induced asymmetric transformation can be employed.[12]
Poor Stereoselectivity Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.[7]Temperature control is critical; lower temperatures generally favor the kinetically controlled product and can prevent racemization.[7][11] The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.[7]

Data on Reaction Conditions and Yields

The following tables summarize the effects of different reaction parameters on the yield of the Pictet-Spengler reaction based on literature examples.

Table 1: Effect of Catalyst on Yield

β-ArylethylamineAldehyde/KetoneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Tryptamine4-ChlorobenzaldehydeThiourea (20) / Benzoic AcidTolueneRoom Temp1>98 (conversion)
TryptamineIsobutyraldehydeThiourea (20) / Benzoic AcidTolueneRoom Temp-- (89% ee)
N-carbamoyl-β-arylethylamineVarious AldehydesImidodiphosphorimidate (IDPi)---High
TryptamineIsatinL-cysteine (30)Isopropanol4024~70
Amine 15CyclohexanoneGlacial Acetic AcidTolueneReflux-91

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.[9][13][14][15]

Table 2: Effect of Solvent and Temperature on Stereoselectivity

β-Arylethylamine DerivativeAldehydeSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
D-tryptophan methyl ester HClPiperonalAcetonitrile-99:1
D-tryptophan methyl ester HClPiperonalNitromethane-99:1
Tryptophan derivativeVariousBenzeneRefluxup to 86:14 (aromatic aldehydes)
Tryptophan derivativeVariousBenzeneRefluxup to 69:31 (aliphatic aldehydes)

Note: Lower temperatures often favor the kinetically controlled cis product in reactions with tryptophan derivatives.[11][12]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.

Materials:

  • Tryptamine or a derivative

  • Aldehyde

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid in a suitable solvent)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the tryptamine derivative (1.0 eq) in the anhydrous solvent.

  • Add the aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.[7]

  • Add the acid catalyst (e.g., 1.1 eq of TFA) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (3 x volume of aqueous layer).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Procedure for Sensitive Substrates

For substrates that are sensitive to harsh acidic conditions, a two-step procedure can improve the yield.

Procedure:

  • Schiff Base Formation: Dissolve the tryptamine derivative and the aldehyde in a suitable solvent (e.g., methanol). Stir the mixture at room temperature until the formation of the Schiff base is complete (monitor by TLC or NMR). The Schiff base can be isolated or used directly in the next step.

  • Acid-Catalyzed Cyclization: Dissolve the pre-formed Schiff base in an anhydrous solvent and add the acid catalyst.[5] Proceed with the reaction, workup, and purification as described in Protocol 1.

Visualizations

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Schiff_Base Schiff Base (Imine) Tryptamine->Schiff_Base + Aldehyde Aldehyde Aldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Spiroindolenine Spiro Intermediate Iminium_Ion->Spiroindolenine Intramolecular Attack THBC Tetrahydro-β-carboline Spiroindolenine->THBC Rearrangement & -H⁺

Caption: The reaction mechanism of the Pictet-Spengler reaction.

Experimental_Workflow Start Start Dissolve_Amine Dissolve β-arylethylamine in anhydrous solvent Start->Dissolve_Amine Add_Aldehyde Add aldehyde Dissolve_Amine->Add_Aldehyde Add_Catalyst Add acid catalyst Add_Aldehyde->Add_Catalyst Reaction Stir at desired temperature (Monitor by TLC) Add_Catalyst->Reaction Quench Quench reaction (e.g., NaHCO₃ aq.) Reaction->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry and concentrate organic layers Extract->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

References

Identifying side reactions in the synthesis of (R)-THIQ-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (R)-THIQ-methanol. Our goal is to help you identify and resolve challenges related to side reactions, low yields, and product purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (R)-THIQ-methanol and what are its key steps?

A1: The most prevalent method for synthesizing (R)-THIQ-methanol is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1] For (R)-THIQ-methanol, the synthesis typically starts with an appropriate chiral amino alcohol. The key steps are the formation of an iminium ion intermediate followed by an intramolecular electrophilic aromatic substitution.

Q2: I am observing a lower than expected yield in my synthesis of (R)-THIQ-methanol. What are the potential general causes?

A2: Low yields in organic synthesis can arise from various factors. For the Pictet-Spengler reaction, common issues include:

  • Incomplete reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and catalyst concentration can significantly impact the yield. Harsh conditions, like high temperatures and strong acids, can sometimes lead to degradation of starting materials or products.[2]

  • Purity of reagents: The presence of impurities in starting materials or solvents can interfere with the reaction.

  • Side reactions: The formation of unwanted byproducts consumes the starting materials and reduces the yield of the desired product.

Q3: What are the most likely side reactions in the synthesis of (R)-THIQ-methanol using formaldehyde?

A3: When using formaldehyde in the presence of a secondary amine and a reducing agent (which can be formed in situ), several side reactions can occur, leading to impurities in the final product. The most common side reactions include:

  • N-methylation: The secondary amine of the tetrahydroisoquinoline ring can be methylated by formaldehyde and a reducing agent present in the reaction mixture, such as formic acid which can be a byproduct of formaldehyde reactions. This is analogous to the Eschweiler-Clarke reaction.[3][4]

  • N-formylation: The secondary amine can react with formic acid, an impurity often present in formaldehyde solutions or formed from its oxidation, to produce an N-formyl derivative.[5]

  • Dimerization and Polymerization: Formaldehyde can self-polymerize, especially under acidic conditions, or react with the starting materials or product to form dimeric or polymeric byproducts.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

This guide provides specific troubleshooting advice for common side reactions encountered during the synthesis of (R)-THIQ-methanol.

Issue 1: Presence of N-Methylated Impurity ((R)-N-methyl-THIQ-methanol)

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the desired product mass + 14 amu.

  • ¹H NMR spectroscopy may show a singlet corresponding to an N-methyl group.

Root Causes:

  • In situ formation of formic acid: Formaldehyde can be oxidized to formic acid, which can then act as the reducing agent in the methylation of the secondary amine of the THIQ ring, following an Eschweiler-Clarke type mechanism.[3]

  • Excess formaldehyde and prolonged reaction times: These conditions can favor the N-methylation side reaction.

Solutions:

  • Control Stoichiometry: Use a minimal excess of formaldehyde.

  • Optimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid over-reaction.

  • Use a Scavenger for Formic Acid: While not a standard procedure, the addition of a mild, non-interfering base towards the end of the reaction could neutralize any formic acid formed. However, this requires careful optimization.

  • Alternative Formaldehyde Source: Consider using a formaldehyde equivalent, such as paraformaldehyde or 1,3,5-trioxane, which can depolymerize under controlled conditions to provide monomeric formaldehyde, potentially reducing side reactions.[6]

Issue 2: Presence of N-Formylated Impurity ((R)-N-formyl-THIQ-methanol)

Symptoms:

  • Mass spectrometry data indicates a peak corresponding to the desired product mass + 28 amu.

  • ¹H NMR spectroscopy may reveal a formyl proton signal.

  • Infrared (IR) spectroscopy might show a characteristic amide carbonyl stretch.

Root Causes:

  • Formic acid contamination: Commercial formaldehyde solutions often contain formic acid as a stabilizer or degradation product.[7]

  • Oxidation of formaldehyde: As mentioned previously, formaldehyde can oxidize to formic acid during the reaction.

Solutions:

  • Purify Formaldehyde: Distill commercial formaldehyde solutions prior to use to remove formic acid.

  • Use High-Purity Reagents: Utilize high-purity paraformaldehyde or 1,3,5-trioxane as the formaldehyde source.

  • Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the oxidation of formaldehyde.

Issue 3: Low Diastereoselectivity

Symptoms:

  • Formation of diastereomers is observed by chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Root Causes:

  • Inadequate stereocontrol: The facial selectivity of the intramolecular cyclization might be low.

  • Racemization: Harsh reaction conditions (e.g., high temperature, strong acid) can potentially lead to racemization at the newly formed stereocenter.

Solutions:

  • Use of Chiral Catalysts: Employing chiral Brønsted acids, such as chiral phosphoric acids, can significantly enhance enantioselectivity and diastereoselectivity.[2][8] These catalysts can create a chiral environment around the iminium intermediate, directing the cyclization to occur from a specific face.

  • Optimize Reaction Conditions: Lowering the reaction temperature can often improve stereoselectivity. A screen of different acid catalysts (both type and concentration) and solvents should be performed to find the optimal conditions for high diastereoselectivity.

Data Presentation

Table 1: Hypothetical Comparison of Yield and Purity with Different Catalysts

CatalystYield of (R)-THIQ-methanol (%)Purity (%)N-methylated Impurity (%)N-formylated Impurity (%)
Trifluoroacetic Acid (TFA)659053
Chiral Phosphoric Acid (CPA)8598<1<1
Hydrochloric Acid (HCl)558585

Experimental Protocols

Protocol 1: Optimized Synthesis of (R)-THIQ-methanol using a Chiral Phosphoric Acid Catalyst

This protocol is designed to maximize yield and purity while minimizing side reactions.

Materials:

  • (R)-2-amino-2-phenylethanol

  • Paraformaldehyde

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Anhydrous Toluene

  • Molecular Sieves (4Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add (R)-2-amino-2-phenylethanol (1.0 equiv.), chiral phosphoric acid catalyst (0.1 equiv.), and freshly activated 4Å molecular sieves.

  • Add anhydrous toluene to the flask.

  • Add paraformaldehyde (1.2 equiv.) to the stirred suspension.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the molecular sieves.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of (R)-THIQ-methanol from N-methylated and N-formylated Impurities

Method: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.

Procedure:

  • Dissolve the crude (R)-THIQ-methanol in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried silica onto a pre-packed silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure (R)-THIQ-methanol.

Note: The N-methylated and N-formylated impurities are generally less polar than the desired product due to the masking of the secondary amine. Therefore, they are expected to elute first during column chromatography.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reactions Start (R)-2-Amino-2-phenylethanol + Formaldehyde Iminium Iminium Ion Intermediate Start->Iminium Acid Catalyst THIQ (R)-THIQ-methanol Iminium->THIQ Intramolecular Cyclization N_Methyl N-Methylated Impurity THIQ->N_Methyl [HCHO, HCOOH] N_Formyl N-Formylated Impurity THIQ->N_Formyl HCOOH

Caption: Main synthesis pathway of (R)-THIQ-methanol and common side reactions.

Troubleshooting_Workflow cluster_solutions Solutions decision decision Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Impurity_Check Identify Impurities Analysis->Impurity_Check N_Methyl N-Methylated Impurity Detected Impurity_Check->N_Methyl Mass +14 N_Formyl N-Formylated Impurity Detected Impurity_Check->N_Formyl Mass +28 Other Other Impurities / Low Conversion Impurity_Check->Other Sol_N_Methyl Control Stoichiometry Optimize Reaction Time Use Paraformaldehyde N_Methyl->Sol_N_Methyl Sol_N_Formyl Purify Formaldehyde Use High-Purity Reagents Inert Atmosphere N_Formyl->Sol_N_Formyl Sol_Other Optimize Catalyst & Temp. Check Reagent Purity Monitor Reaction Other->Sol_Other

Caption: Troubleshooting workflow for low yield or impure (R)-THIQ-methanol.

References

Technical Support Center: Chiral Resolution of Racemic 1,2,3,4-Tetrahydroisoquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of racemic 1,2,3,4-tetrahydroisoquinoline-3-methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of racemic 1,2,3,4-tetrahydroisoquinoline-3-methanol?

A1: The two most common and effective methods for the chiral resolution of racemic 1,2,3,4-tetrahydroisoquinoline-3-methanol are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized and separated. Commonly used chiral resolving agents include tartaric acid and its derivatives.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based and Cinchona alkaloid-based CSPs are often effective for tetrahydroisoquinoline derivatives.[1]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is crucial and often requires empirical screening. For a basic compound like 1,2,3,4-tetrahydroisoquinoline-3-methanol, chiral acids are used. Factors to consider include:

  • Availability and Cost: Tartaric acid derivatives, such as L-tartaric acid or dibenzoyl-L-tartaric acid, are readily available and often a good starting point.

  • Efficiency of Diastereomer Formation: The reaction between the amine and the chiral acid should proceed to completion to form the salts.

  • Difference in Solubility: The key to successful resolution is a significant difference in the solubility of the two diastereomeric salts in a particular solvent system. This allows for the selective crystallization of one diastereomer.

Q3: How can I determine the enantiomeric excess (ee) of my resolved sample?

A3: The enantiomeric excess of your resolved 1,2,3,4-tetrahydroisoquinoline-3-methanol can be determined using a few methods:

  • Chiral HPLC: This is the most common and accurate method. An analytical chiral column is used to separate the two enantiomers, and the peak areas are integrated to calculate the ratio of the two enantiomers.

  • Chiral Shift NMR Spectroscopy: Using a chiral shift reagent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for integration and ee determination.

  • Polarimetry: While less precise for determining high ee values, measuring the specific rotation of your sample and comparing it to the known specific rotation of the pure enantiomer can provide an estimate of its optical purity. The specific rotation for (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-methanol is [α]22/D = -97° (c = 1 in methanol).[2]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystals form upon addition of the resolving agent. 1. The solution is too dilute. 2. The diastereomeric salts are highly soluble in the chosen solvent. 3. The resolving agent is not appropriate.1. Concentrate the solution by slowly evaporating the solvent. 2. Try a different solvent or a mixture of solvents to decrease the solubility. 3. Screen other chiral resolving agents.
The isolated crystals have low enantiomeric excess (ee). 1. Co-crystallization of both diastereomers. 2. Insufficient difference in solubility between the diastereomers. 3. The crystallization process was too rapid.1. Perform recrystallization of the diastereomeric salt. 2. Experiment with different solvents to maximize the solubility difference. 3. Slow down the crystallization process by cooling the solution gradually.
Low yield of the resolved enantiomer. 1. The desired diastereomeric salt is partially soluble in the mother liquor. 2. Loss of material during filtration and washing steps.1. Optimize the solvent and temperature to minimize the solubility of the desired salt. 2. Ensure the washing solvent is ice-cold to minimize dissolution of the crystals.
Chiral HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers. 1. The chosen chiral stationary phase (CSP) is not suitable. 2. The mobile phase composition is not optimal.1. Screen different types of CSPs (e.g., polysaccharide-based, Cinchona alkaloid-based). 2. Adjust the mobile phase composition by varying the ratio of solvents and trying different modifiers (e.g., acids, bases).
Poor peak shape (tailing or fronting). 1. Secondary interactions between the analyte and the stationary phase. 2. Overloading of the column.1. Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted interactions. For a basic analyte like this, an amine modifier (e.g., diethylamine) is often used. 2. Reduce the injection volume or the concentration of the sample.
Loss of resolution over time. 1. Column contamination. 2. Degradation of the chiral stationary phase.1. Flush the column with a strong, compatible solvent to remove contaminants.[3] 2. Ensure the mobile phase is within the pH and solvent compatibility limits of the column.

Experimental Protocols

Diastereomeric Salt Crystallization using L-Tartaric Acid (General Procedure)

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Salt Formation:

    • Dissolve racemic 1,2,3,4-tetrahydroisoquinoline-3-methanol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve L-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary.

    • Slowly add the L-tartaric acid solution to the solution of the racemic amine with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then, if necessary, cool further in an ice bath or refrigerator to induce crystallization.

    • If no crystals form, try adding a seed crystal of the desired diastereomeric salt or slowly evaporating the solvent.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide solution) to deprotonate the amine, which will often precipitate out of the aqueous solution or can be extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Isolate the free amine, wash, dry, and concentrate to obtain the resolved enantiomer.

  • Determination of Enantiomeric Excess:

    • Analyze the resolved amine by chiral HPLC to determine its enantiomeric excess.

Chiral HPLC Method Development (Starting Point)
  • Column: A polysaccharide-based chiral stationary phase such as Chiralpak® IA, IB, or IC, or a Cinchona alkaloid-based CSP.

  • Mobile Phase: A typical starting mobile phase for normal phase chromatography would be a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Optimization: If separation is not achieved, the ratio of hexane to alcohol can be varied. Different alcohols or other polar modifiers can also be tested.

Quantitative Data Summary

Due to the specific nature of chiral resolutions, quantitative data can vary significantly based on the exact experimental conditions. The following table provides a general overview of expected outcomes for the chiral resolution of tetrahydroisoquinoline derivatives based on literature for analogous compounds.

MethodResolving Agent / CSPTypical YieldTypical Enantiomeric Excess (ee)Reference
Diastereomeric Salt Crystallization Tartaric Acid Derivatives20-40% (for one enantiomer)>95% after recrystallization[4]
Chiral HPLC (Preparative) Polysaccharide-based CSP>90% recovery>99%[1][5]

Visualizations

Workflow for Diastereomeric Salt Resolution

G racemate Racemic 1,2,3,4-Tetrahydro- isoquinoline-3-methanol diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine-L-Acid and S-Amine-L-Acid) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble  Filter more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation1 Liberate Free Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberate Free Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Enriched Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enriched Enantiomer 2 liberation2->enantiomer2

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Crystallization.

Chiral HPLC Separation Principle

G cluster_0 Chiral HPLC Column p1 Chiral Stationary Phase (CSP) racemic_mixture Racemic Mixture (R and S enantiomers) injection Injection racemic_mixture->injection separation Differential Interaction with CSP injection->separation detection Detection separation->detection enantiomer_R Enantiomer R detection->enantiomer_R enantiomer_S Enantiomer S detection->enantiomer_S

Caption: Principle of Chiral Separation by HPLC.

References

Storage and stability issues of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and stability of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and experimental use of this compound.

Question: I observed a change in the color of my solid this compound sample. What could be the cause?

Answer: A color change from its typical white to pale yellow appearance may indicate degradation. This can be caused by exposure to light or air (oxidation). The tetrahydroisoquinoline nucleus is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3] It is recommended to store the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).

Question: My solution of this compound has turned yellow/brown. Why is this happening and can I still use it?

Answer: The yellowing or browning of solutions is a common indicator of degradation, likely due to oxidation. Tetrahydroisoquinolines in solution, especially when exposed to air, can oxidize to form colored aromatic isoquinoline derivatives.[2][3] The use of such a solution is not recommended without proper analysis to identify the impurities and quantify the remaining active compound. It is best to prepare fresh solutions for your experiments. To minimize this, use de-gassed solvents and prepare solutions fresh before use.

Question: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the source of these impurities?

Answer: Unexpected peaks could arise from several sources:

  • Degradation upon dissolution: The compound may be unstable in the chosen solvent. It is known to be soluble in dichloromethane and slightly soluble in water.[4] The pH of the solution can also influence stability.[5][6][7]

  • Contaminated solvent: Ensure the purity of the solvent used for dissolution.

  • Interaction with container: While less common, interactions with the storage vial could be a possibility. Using amber glass vials is recommended to protect from light.

To troubleshoot, try dissolving a small amount of the compound in a different, high-purity solvent and re-analyzing immediately.

Question: I suspect my compound has degraded. How can I confirm this?

Answer: To confirm degradation, you can perform a comparative analysis of your sample against a reference standard that has been properly stored. Techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector are suitable for this purpose.[8][9] A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: The recommended storage temperature is between 2-8°C.[10] Some suppliers suggest storage at room temperature in a dark place under an inert atmosphere.[11] For long-term storage, refrigeration at 2-8°C in a tightly sealed container, protected from light, and under an inert gas is optimal.

Q2: How should I store solutions of this compound?

A2: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C in a tightly capped amber vial, and consider purging the headspace with an inert gas. The choice of solvent can impact stability; using high-purity, de-gassed solvents is recommended.

Stability and Degradation

Q3: What are the likely degradation pathways for this compound?

A3: Based on the tetrahydroisoquinoline scaffold, the primary degradation pathway is likely oxidation.[1][2][12] This can involve the dehydrogenation of the tetrahydroisoquinoline ring to form the corresponding aromatic isoquinoline or oxidation at the benzylic position. The primary alcohol moiety is also susceptible to oxidation.

Q4: Is this compound sensitive to pH?

A4: Yes, as a secondary amine, the compound's ionization state is pH-dependent, which can affect its stability.[6][7] Extreme pH conditions (both acidic and basic) can potentially catalyze degradation reactions. It is advisable to maintain the pH of solutions within a neutral to slightly acidic range if possible, though the optimal pH for stability would need to be determined experimentally.

Q5: Is this compound sensitive to light?

A5: Yes, similar to other tetrahydroisoquinoline derivatives, it is likely sensitive to light. Photodegradation can occur, leading to the formation of impurities.[1] Therefore, it is crucial to store both the solid compound and its solutions protected from light, for instance, by using amber-colored containers or wrapping containers in aluminum foil.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterSolid CompoundIn Solution
Temperature 2-8°C or Room Temperature2-8°C (short-term)
Atmosphere Inert gas (e.g., Argon, Nitrogen)Headspace purged with inert gas
Light Protect from light (use amber vials)Protect from light (use amber vials)
Container Tightly sealed glass containerTightly sealed glass vial
Solvent N/AHigh-purity, de-gassed solvents

Table 2: Potential Stability Issues and Troubleshooting

IssuePotential CauseRecommended Action
Color Change (Solid) Oxidation, light exposureStore under inert gas, protect from light.
Solution Discoloration Oxidation in solutionPrepare solutions fresh, use de-gassed solvents.
Unexpected HPLC Peaks Degradation, solvent impurityUse high-purity solvents, analyze immediately after preparation.
Loss of Purity Improper storage, degradationRe-analyze against a reference standard.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This hypothetical method is based on common practices for analyzing related compounds and would require validation for specific applications.[8][9]

  • Objective: To develop a stability-indicating HPLC method for the purity assessment of this compound and to separate it from potential degradation products.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study
  • Objective: To investigate the potential degradation pathways of this compound under various stress conditions.[13][14][15]

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above. Compare the chromatograms to an unstressed control sample to identify and quantify any degradation products.

Mandatory Visualizations

G Troubleshooting Workflow for Compound Instability start Start: Observe Instability (e.g., color change, new peaks) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Inert atmosphere? start->check_storage check_solution Review Solution Preparation: - Freshly prepared? - High-purity solvent? - De-gassed solvent? start->check_solution improper_storage Improper Storage check_storage->improper_storage No degradation_suspected Degradation Suspected check_storage->degradation_suspected Yes improper_solution Improper Solution Prep check_solution->improper_solution No check_solution->degradation_suspected Yes implement_capa Implement Corrective Actions: - Optimize storage - Refine solution prep protocol improper_storage->implement_capa improper_solution->implement_capa hplc_analysis Perform Stability-Indicating HPLC Analysis degradation_suspected->hplc_analysis compare_standard Compare to Reference Standard hplc_analysis->compare_standard confirm_degradation Degradation Confirmed? compare_standard->confirm_degradation confirm_degradation->implement_capa Yes end End: Issue Resolved confirm_degradation->end No implement_capa->end G Potential Oxidative Degradation Pathway parent This compound dehydro_product Dehydrogenated Product (Aromatic Isoquinoline) parent->dehydro_product Oxidation of Tetrahydropyridine Ring oxidized_alcohol Oxidized Alcohol Product (Aldehyde/Carboxylic Acid) parent->oxidized_alcohol Oxidation of Primary Alcohol oxidant [O] (e.g., Air, H₂O₂) oxidant->parent

References

Technical Support Center: Chiral THIQ Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroisoquinoline (THIQ) derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining stereochemical integrity during the synthesis of chiral THIQs.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during THIQ synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity. In the context of THIQ synthesis, the newly formed stereocenter at the C1 position is susceptible to racemization, particularly under harsh reaction conditions. This is a critical issue in drug development, as different enantiomers of a chiral molecule often exhibit significantly different pharmacological activities and toxicities.[1]

Q2: What are the primary causes of racemization in THIQ derivatization, especially during the Pictet-Spengler reaction?

A2: The primary cause of racemization in the classic Pictet-Spengler reaction is the reversibility of the cyclization step under thermodynamic control.[2][3] Key factors that promote racemization include:

  • High Temperatures: Elevated temperatures can provide enough energy to overcome the activation barrier for the reverse reaction (ring-opening), allowing the stereocenter to epimerize.[2][4]

  • Strong Acidic Conditions: Harsh acidic conditions, often used to catalyze the reaction, can facilitate the equilibrium between the cyclized product and the open-chain iminium ion intermediate, leading to a loss of stereochemical information.[2]

  • Prolonged Reaction Times: Extended reaction times at elevated temperatures can increase the likelihood of reaching thermodynamic equilibrium, which may favor the racemic mixture.

Q3: What are the most effective strategies to prevent racemization?

A3: The most effective strategies involve using reaction conditions that are under kinetic control, meaning the reaction is irreversible and the stereochemical outcome is determined by the lowest energy transition state. Key methods include:

  • Use of Chiral Catalysts: Employing enantioselective catalysts is a primary strategy. Chiral Brønsted acids (e.g., phosphoric acids), Lewis acids, and hydrogen-bond donors (e.g., thioureas) can create a chiral environment that favors the formation of one enantiomer over the other.[4][5][6][7]

  • Asymmetric Reduction: A highly effective and atom-economical alternative is the catalytic asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (DHIQ) precursor.[8][9]

  • Low-Temperature Control: Performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) favors the kinetically controlled product and minimizes the risk of epimerization.[2][4]

  • Milder Reaction Conditions: Utilizing milder acids or aprotic solvents can prevent the reversible ring-opening that leads to racemization.[2] The N-acyliminium ion Pictet-Spengler reaction is a notable example of a milder alternative to strong acid catalysis.[2]

  • Enzymatic Synthesis: Biocatalysts, such as norcoclaurine synthase, can provide exquisite stereocontrol under physiological conditions.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Enantiomeric Excess (ee%) / Significant Racemization 1. Reaction temperature is too high, allowing for thermodynamic equilibration.[2][4] 2. Acid catalyst is too strong or concentration is too high, promoting reversibility. 3. Reaction time is excessively long.1. Lower the reaction temperature significantly (e.g., to 0 °C, -20 °C, or lower).[4] 2. Switch to a milder acid catalyst (e.g., benzoic acid co-catalyzed with a thiourea) or use a chiral catalyst system like a chiral phosphoric acid.[4][7] 3. Monitor the reaction by TLC or HPLC to determine the optimal time for quenching.
Formation of Regioisomers The aromatic ring has multiple potential sites for electrophilic attack.1. Modify the solvent. Apolar solvents have been shown to favor ortho-cyclization in some cases.[4] 2. Install directing groups on the aromatic ring to electronically favor the desired cyclization position.
Low Reaction Yield 1. The iminium ion intermediate is not electrophilic enough for efficient cyclization. 2. The reaction has not gone to completion.1. Consider the N-acyliminium ion variant of the Pictet-Spengler reaction to increase the electrophilicity of the intermediate.[2] 2. Increase the catalyst loading or reaction time (while carefully monitoring for racemization). 3. Ensure all reagents are dry and the reaction is performed under an inert atmosphere.[4]
Product Inhibition The product amine can bind to the catalyst, reducing its turnover and slowing the reaction.Add a trapping agent for the product amine in situ, such as di-tert-butyl dicarbonate (Boc₂O), which can allow for a significant reduction in catalyst loading.[7]

Quantitative Data Summary

The choice of catalyst and reaction conditions has a profound impact on the enantioselectivity of THIQ synthesis. The following table summarizes reported enantiomeric excess (ee%) values for different catalytic systems.

Methodology Catalyst/Reagent Substrate Type Achieved ee% Reference
Asymmetric HydrogenationTitanocene CatalystImine98%[8]
Asymmetric Transfer HydrogenationRu-CatalystDihydroisoquinoline95%[10][11]
Asymmetric HydrogenationIridium-Catalyst with Josiphos LigandIsoquinoline88% (enantiopure after recrystallization)[10]
Enantioselective Pictet-SpenglerChiral Phosphoric Acidβ-arylethylamine + AldehydeHigh (Specific % varies with substrate)[4]
Cooperative CatalysisChiral Thiourea + Benzoic AcidTryptamine + AldehydeHigh (Specific % varies with substrate)[7]

Experimental Protocols

Protocol: Enantioselective Pictet-Spengler Reaction Using a Chiral Phosphoric Acid Catalyst

This protocol provides a general guideline for performing an enantioselective Pictet-Spengler reaction to minimize racemization.

  • Preparation:

    • Ensure all glassware is flame-dried or oven-dried thoroughly before use.

    • Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Setup:

    • In the reaction flask, dissolve the chiral phosphoric acid catalyst (e.g., 5-10 mol%) in a dry, aprotic solvent (e.g., toluene or dichloromethane).

    • Add the β-arylethylamine substrate (1.0 equivalent) to the catalyst solution.

    • Cool the mixture to the desired low temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reaction Execution:

    • Slowly add the aldehyde or ketone substrate (1.0-1.2 equivalents) to the cooled mixture, either neat or as a solution in the reaction solvent.

    • Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a mild base (e.g., a saturated aqueous solution of sodium bicarbonate).

    • Perform an aqueous workup to remove the acid catalyst and any water-soluble impurities. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC analysis.

This protocol is a general guideline and may require optimization for specific substrates.[4]

Visualizations

Mechanism of Racemization in Pictet-Spengler Reaction

G cluster_fwd Forward Reaction (Kinetic Control) cluster_rev Reversible Path (Thermodynamic Control) A β-Arylethylamine + Aldehyde B Iminium Ion (Prochiral) A->B H⁺ C (S)-THIQ B->C Cyclization (Low Temp, Chiral Cat.) ΔG‡(S) < ΔG‡(R) D (R)-THIQ B->D E (S)-THIQ F Iminium Ion E->F Ring Opening (High Temp, Strong Acid) H Racemic Mixture G (R)-THIQ F->G Ring Closure G->F Ring Opening G start Low ee% Observed q1 Is Reaction Temp > 0°C? start->q1 a1_yes Lower Temperature (e.g., to -20°C) q1->a1_yes Yes q2 Using Strong Acid Catalyst? q1->q2 No end Re-run and Analyze ee% a1_yes->end a2_yes Switch to Milder Acid or Chiral Catalyst System q2->a2_yes Yes q3 Is Solvent Protic? q2->q3 No a2_yes->end a3_yes Switch to Dry, Aprotic Solvent (e.g., Toluene) q3->a3_yes Yes q3->end No a3_yes->end G cluster_path1 Path A: Asymmetric Cyclization cluster_path2 Path B: Asymmetric Reduction start Goal: Enantiopure THIQ A1 Prochiral Starting Materials (Amine + Aldehyde) start->A1 B1 Prochiral Dihydroisoquinoline (DHIQ) Intermediate start->B1 A2 Enantioselective Pictet-Spengler A1->A2 Chiral Catalyst (e.g., Phosphoric Acid) A3 Chiral THIQ A2->A3 B2 Asymmetric Hydrogenation or Transfer Hydrogenation B1->B2 Chiral Metal Catalyst (e.g., Ir, Ru, Ti) B3 Chiral THIQ B2->B3

References

Technical Support Center: Scale-up Synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the kilogram-scale production of this compound?

A1: For the large-scale, enantioselective synthesis of this compound, the most industrially viable routes typically involve a key chiral induction step. One common approach is the Bischler-Napieralski reaction followed by an asymmetric reduction. This involves the cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, which is then asymmetrically reduced to establish the chiral center. Another prominent method is the Pictet-Spengler reaction, which can be rendered asymmetric through the use of chiral catalysts or auxiliaries.

Q2: What are the critical quality attributes for this compound intended for preclinical studies?

A2: For preclinical evaluation, the critical quality attributes (CQAs) for this compound include:

  • High Enantiomeric Purity: Typically >99% enantiomeric excess (ee) is required to avoid confounding biological results from the other enantiomer.

  • High Chemical Purity: Generally >98% purity is necessary, with stringent limits on residual solvents, heavy metals, and any potential genotoxic impurities.

  • Well-defined Polymorphic Form: The crystalline form should be consistent to ensure reproducible solubility and bioavailability.

  • Low Endotoxin Levels: For in vivo studies, particularly those involving parenteral administration, control of endotoxin levels is crucial.

Q3: What preclinical studies are typically conducted with a novel tetrahydroisoquinoline derivative like this?

A3: Preclinical studies for a compound like this compound would typically involve a battery of in vitro and in vivo tests to establish its pharmacological and toxicological profile. This includes assessing its activity and selectivity on its intended biological target, as well as off-target effects. Pharmacokinetic studies (ADME: Absorption, Distribution, Metabolism, and Excretion) in animal models are essential to understand its bioavailability and clearance. Toxicology studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.

Troubleshooting Guides for Scale-up Synthesis

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield in the Bischler-Napieralski Cyclization Step
  • Question: We are experiencing a significant drop in yield for the Bischler-Napieralski cyclization when moving from a 10 g scale to a 1 kg scale. What are the likely causes and solutions?

  • Answer:

    • Poor Heat Transfer: On a larger scale, exothermic reactions can lead to localized overheating, causing decomposition of starting materials or products. Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature profile.

    • Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. Verify that the impeller design and stirring speed are appropriate for the reactor volume and viscosity of the reaction mixture.

    • Moisture Sensitivity: The dehydrating agents used in the Bischler-Napieralski reaction (e.g., POCl₃, P₂O₅) are highly sensitive to moisture. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Addition Rate: Slow, controlled addition of the cyclizing agent can help to manage the exotherm and minimize side reactions.

Issue 2: Poor Enantioselectivity in the Asymmetric Reduction Step
  • Question: The enantiomeric excess (ee) of our this compound is inconsistent and often below the target of >99% ee on a multi-hundred gram scale. How can we improve this?

  • Answer:

    • Catalyst Purity and Loading: Ensure the chiral catalyst is of high purity and that the catalyst loading is optimized. On a larger scale, even minor impurities in the catalyst can have a significant impact.

    • Hydrogen Pressure and Temperature: These parameters are critical for asymmetric hydrogenations. Optimize the hydrogen pressure and reaction temperature to maximize enantioselectivity. Ensure consistent pressure delivery and precise temperature control in the large-scale reactor.

    • Solvent Quality: The presence of impurities in the solvent can poison the catalyst. Use high-purity, degassed solvents.

    • Substrate Purity: Impurities in the 3,4-dihydroisoquinoline intermediate can interfere with the catalyst, leading to lower ee. Ensure the intermediate is thoroughly purified before the asymmetric reduction step.

Issue 3: Difficulties in Product Isolation and Purification
  • Question: We are facing challenges with the crystallization and purification of the final product, this compound, at the kilogram scale, resulting in lower purity and yield. What can be done?

  • Answer:

    • Solvent System for Crystallization: A systematic screening of solvent systems is crucial for developing a robust crystallization process. Consider anti-solvent crystallization to improve yield and purity.

    • Control of Supersaturation: On a large scale, uncontrolled crystallization can lead to the inclusion of impurities. Control the rate of cooling and/or anti-solvent addition to manage the level of supersaturation.

    • Seeding Strategy: A well-defined seeding strategy with high-purity crystals of the desired polymorph is essential for consistent particle size and purity.

    • Purification by Column Chromatography: If crystallization alone is insufficient, column chromatography may be necessary. For kilogram-scale purification, consider using automated flash chromatography systems with optimized solvent gradients.

Quantitative Data

Table 1: Representative Batch Data for Scale-up Synthesis

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Starting Material N-Acyl-β-phenylethylamineN-Acyl-β-phenylethylamine
Bischler-Napieralski Yield 85%78%
Asymmetric Reduction Yield 92%88%
Overall Yield 78%69%
Final Product Purity (HPLC) >99%>98.5%
Enantiomeric Excess (ee) >99.5%>99.2%
Residual Solvents <500 ppm<500 ppm

Table 2: Representative Preclinical Pharmacokinetic Data (Rat Model)

ParameterValue
Bioavailability (Oral) 45%
Half-life (t½) 3.5 hours
Peak Plasma Concentration (Cmax) 1.2 µg/mL
Time to Peak Concentration (Tmax) 1 hour
Volume of Distribution (Vd) 2.5 L/kg
Clearance (CL) 0.8 L/hr/kg

Experimental Protocols

Key Experiment: Kilogram-Scale Asymmetric Synthesis of this compound

Step 1: Bischler-Napieralski Cyclization

  • Charge a 50 L glass-lined reactor with the N-acyl-β-phenylethylamine precursor (5.0 kg) and toluene (25 L).

  • Stir the mixture and cool to 0-5 °C.

  • Slowly add phosphorus oxychloride (3.5 L) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80-85 °C and stir for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Carefully quench the reaction by slowly adding the reaction mixture to a separate 100 L reactor containing ice water (50 L).

  • Adjust the pH of the aqueous layer to 9-10 with 50% aqueous sodium hydroxide.

  • Extract the product with dichloromethane (3 x 20 L).

  • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to afford the crude 3,4-dihydroisoquinoline intermediate.

Step 2: Asymmetric Hydrogenation

  • Charge a 100 L stainless steel autoclave with the crude 3,4-dihydroisoquinoline intermediate (from Step 1) and degassed methanol (50 L).

  • Add the chiral Ruthenium catalyst (e.g., Ru(BINAP)Cl₂) (0.01 mol%).

  • Pressurize the reactor with hydrogen gas to 50 bar.

  • Heat the reaction mixture to 50 °C and stir for 12-18 hours, monitoring hydrogen uptake and reaction completion by HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification and Isolation

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Slowly add heptane as an anti-solvent until turbidity is observed.

  • Cool the mixture to 0-5 °C and stir for 4-6 hours to allow for complete crystallization.

  • Filter the solid product and wash with a cold mixture of isopropanol/heptane.

  • Dry the product in a vacuum oven at 40-45 °C to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_preclinical Preclinical Studies start N-Acyl-β-phenylethylamine bischler Bischler-Napieralski Cyclization start->bischler dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate bischler->dihydroisoquinoline hydrogenation Asymmetric Hydrogenation dihydroisoquinoline->hydrogenation crude_product Crude (R)-THIQ-Methanol hydrogenation->crude_product crystallization Crystallization crude_product->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying final_product Pure (R)-THIQ-Methanol (>98.5%) drying->final_product in_vitro In Vitro Assays (Pharmacology) final_product->in_vitro in_vivo In Vivo Studies (Pharmacokinetics & Toxicology) final_product->in_vivo

Caption: Experimental workflow for the scale-up synthesis and preclinical evaluation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Cyclization cause1 Poor Heat Transfer issue->cause1 cause2 Inefficient Mixing issue->cause2 cause3 Moisture issue->cause3 solution1 Improve Reactor Cooling & Stirring cause1->solution1 solution2 Optimize Impeller & Stir Speed cause2->solution2 solution3 Use Dry Reagents/Solvents & Inert Atmosphere cause3->solution3

Caption: Troubleshooting logic for low yield in the cyclization step.

hypothetical_signaling_pathway compound (R)-THIQ-Methanol receptor Target Receptor (e.g., GPCR) compound->receptor Binds and Modulates downstream_kinase Downstream Kinase Cascade receptor->downstream_kinase Activates/Inhibits transcription_factor Transcription Factor Activation downstream_kinase->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Therapeutic Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway for a tetrahydroisoquinoline-based therapeutic.

Technical Support Center: Overcoming Catalyst Poisoning in THIQ Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning during the hydrogenation of tetrahydroisoquinolines (THIQs) and their precursors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: The hydrogenation reaction is sluggish or has completely stalled.

  • Question: My THIQ hydrogenation reaction started, but the hydrogen uptake has slowed down significantly or stopped altogether. What could be the problem?

  • Answer: A stalled reaction is a classic symptom of catalyst poisoning. The most likely culprits are impurities in your starting materials or solvent, or even the nitrogen-containing substrate and product themselves. Common poisons include:

    • Sulfur compounds: Even at parts-per-million (ppm) levels, sulfur compounds like thiophenes can severely deactivate palladium and platinum catalysts.[1][2]

    • Nitrogen-containing compounds: The lone pair of electrons on the nitrogen atom of your isoquinoline precursor and THIQ product can strongly adsorb to the catalyst's active sites, inhibiting the reaction. This is a common issue in the hydrogenation of N-heterocycles.[3][4]

    • Carbon monoxide (CO): If you are using a hydrogen source that is not of high purity, it may contain traces of CO, which is a strong poison for many hydrogenation catalysts.[5]

    • Halides: Halogenated impurities can also poison the catalyst.[5]

    • Heavy metals: Contaminants like lead, mercury, or arsenic can deactivate catalysts by forming stable complexes with the active sites.[6]

Issue 2: The reaction is not selective and produces multiple byproducts.

  • Question: My reaction is producing a mixture of products instead of the desired THIQ. Could this be related to catalyst poisoning?

  • Answer: Yes, catalyst poisoning can significantly affect the selectivity of your reaction. Poisons can alter the electronic properties of the catalyst's surface, leading to changes in the reaction pathway.[2] Partially poisoned sites may favor the formation of partially hydrogenated intermediates or other side-reaction products.

Issue 3: The catalyst cannot be reused effectively.

  • Question: After the first run, I recovered my catalyst, but its activity is significantly lower in the second run. Why is this happening?

  • Answer: A significant drop in catalyst activity upon reuse is a strong indicator of irreversible poisoning or mechanical degradation.[3] While some poisons can be removed (reversible poisoning), others form strong, permanent bonds with the catalyst's active sites.[7] Additionally, the product of the reaction (the THIQ) can remain strongly adsorbed to the catalyst surface, blocking active sites for the next run.[3]

Issue 4: I observe a change in the appearance of my catalyst after the reaction.

  • Question: My catalyst's color has changed, or it appears clumped together after the reaction. What does this indicate?

  • Answer: A change in the catalyst's physical appearance can indicate several issues. A color change might suggest the deposition of carbonaceous materials (coking) on the catalyst surface. Clumping or aggregation can be a sign of sintering, where the fine catalyst particles fuse at high temperatures, reducing the active surface area. Leaching of the active metal into the solution can also occur, which is the dissolution of the active components from the solid support.[8]

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

  • Q1: Which catalysts are best for THIQ hydrogenation and have better poison resistance?

    • A1: Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on a solid support (like carbon or alumina) are commonly used for hydrogenating N-heterocycles.[3][4] For nitrogen-containing substrates, Rhodium has been reported to have a higher resistance to poisoning compared to Palladium and Ruthenium.[3] Rhenium-based catalysts are also known for their high resistance to poisoning by nitrogen and sulfur.[9]

  • Q2: How can I prevent poisoning from the starting materials and solvents?

    • A2: Feed purification is the most effective way to prevent catalyst poisoning.[10] This can involve:

      • Using high-purity, degassed solvents.

      • Purifying starting materials through distillation, recrystallization, or passing them through a column of activated carbon or alumina to remove impurities.

      • Using a "guard bed" of a less expensive, disposable catalyst upstream of your main reactor to adsorb poisons before they reach the primary catalyst.

Troubleshooting Poisoning

  • Q3: How do I know if my catalyst is poisoned by sulfur or nitrogen compounds?

    • A3: Sulfur poisoning is often very potent, leading to a rapid and complete loss of activity. Nitrogen poisoning, especially from the substrate/product, might manifest as a gradual decrease in reaction rate as the product concentration increases.[3][4] To confirm, you can try running a model reaction with highly purified reagents and see if the activity is restored.

  • Q4: Can I regenerate a poisoned catalyst?

    • A4: It depends on the nature of the poison.

      • Reversible Poisoning: Some poisons can be removed. For example, a catalyst poisoned by carbon monoxide might be regenerated by heating it under a stream of inert gas or hydrogen.

      • Irreversible Poisoning: Strongly adsorbed poisons like sulfur and heavy metals are much harder to remove.[7] However, specific regeneration protocols can sometimes restore a significant portion of the catalyst's activity.

Regeneration Procedures

  • Q5: What is a general procedure for regenerating a sulfur-poisoned palladium catalyst?

    • A5: A common method involves treating the catalyst under reducing conditions at elevated temperatures. While a specific protocol should be optimized for your particular catalyst and reaction, a general guideline is provided in the "Experimental Protocols" section below. This process helps to desorb sulfur species from the catalyst surface.[11]

  • Q6: How can I remove product that is inhibiting the catalyst?

    • A6: Washing the recovered catalyst with a suitable solvent can help remove adsorbed product molecules.[12] In some cases, a mild acid or base wash may be effective, but this should be done with caution as it can also damage the catalyst.

Data Presentation

The following tables provide illustrative quantitative data on the effects of common poisons on hydrogenation catalysts. Note that this data is sourced from studies on related N-heterocycles or general hydrogenation reactions and should be used as a general guide. The actual impact on your specific THIQ hydrogenation may vary.

Table 1: Illustrative Impact of Nitrogen-Containing Compounds on Catalyst Activity

CatalystSubstrateInhibitor (Product)Catalyst/Substrate Ratio (w/w)Number of ReusesConversion (%)Reference
5% Rh/C1-Methylpyrrole1-Methylpyrrolidine0.05172[3]
341[3]
535[3]
5% Rh/γ-Al₂O₃1-Methylpyrrole1-Methylpyrrolidine0.05165[3]
314[3]

Table 2: Illustrative Impact of Sulfur Poisoning on Palladium Catalyst Performance

CatalystReactionPoisonPoison ConcentrationEffect on T₅₀ (Light-off Temperature)Reference
Pd/Al₂O₃Hydrocarbon OxidationSO₂100 ppmIncrease of 50-100 °C[11]
Pd/Al₂O₃Cyclohexane DehydrogenationThiopheneNot specifiedSignificant decrease in activity[13]

Experimental Protocols

The following are detailed methodologies for key experiments related to troubleshooting catalyst poisoning.

Protocol 1: General Procedure for Feedstock Purification to Remove Polar Impurities

  • Objective: To remove potential catalyst poisons from liquid starting materials or solvents.

  • Materials:

    • Starting material or solvent to be purified.

    • Activated alumina or activated carbon.

    • Glass column with a frit.

    • Collection flask.

  • Methodology:

    • Prepare a slurry of activated alumina or carbon in a non-polar solvent (e.g., hexane) and pack it into the glass column.

    • Allow the solvent to drain to the top of the adsorbent bed.

    • Carefully add the starting material or solvent to be purified to the top of the column.

    • Elute the purified material through the column under gravity or with gentle pressure.

    • Collect the purified liquid in a clean, dry collection flask.

    • Remove the elution solvent (if used) under reduced pressure.

    • Store the purified material over molecular sieves to keep it dry.

Protocol 2: General Procedure for the Regeneration of a Sulfur-Poisoned Palladium Catalyst

  • Objective: To restore the activity of a palladium catalyst that has been poisoned by sulfur compounds.

  • Materials:

    • Poisoned palladium catalyst (e.g., Pd/C).

    • Tube furnace with temperature control.

    • Quartz or glass tube.

    • Source of high-purity hydrogen gas.

    • Source of high-purity inert gas (e.g., nitrogen or argon).

    • Gas flow controllers.

  • Methodology:

    • Place the poisoned catalyst in the quartz/glass tube within the tube furnace.

    • Purge the system with an inert gas for 15-30 minutes at room temperature to remove any air.

    • While maintaining the inert gas flow, gradually heat the furnace to a target temperature (e.g., 400-550 °C). Caution: The optimal temperature depends on the catalyst and support and should be below the temperature at which sintering becomes significant.

    • Once the target temperature is reached, switch the gas flow from inert gas to hydrogen.

    • Hold the catalyst under the hydrogen flow at the target temperature for a set period (e.g., 2-4 hours). During this time, adsorbed sulfur species can be reduced and removed as hydrogen sulfide (H₂S). Caution: H₂S is a toxic gas and the exhaust should be properly scrubbed.

    • After the treatment period, switch the gas flow back to the inert gas.

    • Allow the catalyst to cool down to room temperature under the inert gas flow.

    • Once cooled, the regenerated catalyst can be carefully removed and stored under an inert atmosphere until use.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Reduced Catalyst Activity start Reaction Stalled or Sluggish check_impurities Check for Impurities in Starting Materials/Solvents start->check_impurities check_self_poisoning Consider Substrate/Product Inhibition (N-Poisoning) check_impurities->check_self_poisoning No purify Purify Feedstock (Protocol 1) check_impurities->purify Yes optimize Optimize Reaction Conditions (Lower Concentration, Different Solvent) check_self_poisoning->optimize Yes regenerate Regenerate Catalyst (e.g., Protocol 2) check_self_poisoning->regenerate If Impurity is Suspected end Reaction Improved purify->end optimize->end replace Replace Catalyst with More Poison-Resistant Type (e.g., Rh, Re) regenerate->replace If Ineffective regenerate->end replace->end

Caption: A troubleshooting workflow for diagnosing and addressing reduced catalyst activity in THIQ hydrogenation reactions.

G cluster_poisons Common Catalyst Poisons and Their Sources Poisons Catalyst Poisons Sulfur Sulfur Compounds (e.g., Thiophenes) Poisons->Sulfur Nitrogen Nitrogen Compounds (Substrate, Product, Amines) Poisons->Nitrogen CO Carbon Monoxide Poisons->CO HeavyMetals Heavy Metals (Pb, Hg, As) Poisons->HeavyMetals Halides Halides Poisons->Halides Source_Reagents Starting Materials & Reagents Sulfur->Source_Reagents Nitrogen->Source_Reagents Source_Reaction Reaction Itself Nitrogen->Source_Reaction Source_H2 Hydrogen Gas Source CO->Source_H2 HeavyMetals->Source_Reagents Halides->Source_Reagents Source_Solvent Solvents Halides->Source_Solvent

Caption: Logical relationships between common catalyst poisons and their potential sources in a typical hydrogenation experiment.

References

Validation & Comparative

A Stereochemical Showdown: Unraveling the Biological Activity of (R)- and (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between enantiomers is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of the biological activities of the (R)- and (S)-enantiomers of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, with a focus on their inhibitory action on phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the biosynthesis of epinephrine.

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a stereocenter, as seen in (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, necessitates a thorough investigation into the pharmacological properties of each enantiomer, as they can exhibit significantly different potencies and selectivities.

Comparative Analysis of Biological Activity

The primary target for which the stereoisomers of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol have been evaluated is phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the final step in the biosynthesis of the hormone and neurotransmitter epinephrine from its precursor norepinephrine.[2][3] Inhibition of PNMT is a therapeutic strategy for various conditions, including hypertension and anxiety.

A key study by Grunewald et al. (1999) conducted an enantiospecific synthesis and biochemical evaluation of 3-hydroxymethyl-substituted tetrahydroisoquinolines as PNMT inhibitors. Their findings revealed a clear stereochemical preference for the enzyme.[4]

Key Findings:

  • The (R)-enantiomer of 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline derivatives is generally the more potent inhibitor of PNMT compared to the corresponding (S)-enantiomer.[4]

  • This stereoselectivity is also observed in the binding to α2-adrenoceptors, where the (R)-enantiomer typically displays higher affinity.[4]

  • The 3-hydroxymethyl group is believed to engage in a hydrogen-bond donor interaction within a sterically constrained region of the PNMT active site, contributing to its inhibitory potency.[5]

While the unsubstituted parent compound's specific Ki values for each enantiomer were not detailed in this specific study, the trend was consistently observed across a series of 7-substituted derivatives.

Table 1: Comparative PNMT Inhibition of (R)- and (S)-3-Hydroxymethyl-THIQ Derivatives

CompoundEnantiomerPNMT Ki (µM)α2-Adrenoceptor Ki (µM)Selectivity (α2 Ki / PNMT Ki)
3-Hydroxymethyl-7-nitro-THIQR1.51812
S2.893.2
3-Hydroxymethyl-7-aminosulfonyl-THIQR0.3414004100
S>10>100-

Data sourced from Grunewald et al., 1999.[4]

The data clearly indicates that for these derivatives, the (R)-enantiomer exhibits significantly higher potency for PNMT.

Signaling Pathway and Mechanism of Action

The biological activity of these compounds is centered on the inhibition of the epinephrine biosynthetic pathway. By blocking PNMT, these inhibitors prevent the conversion of norepinephrine to epinephrine.

PNMT_Pathway cluster_precursors Precursors cluster_enzyme Enzyme cluster_products Products cluster_inhibitors Inhibitors Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT:w SAM S-Adenosyl- methionine (SAM) SAM->PNMT:w Epinephrine Epinephrine PNMT:e->Epinephrine SAH S-Adenosyl- homocysteine (SAH) PNMT:e->SAH R_Enantiomer (R)-(1,2,3,4-Tetrahydroisoquinolin -3-yl)methanol R_Enantiomer->PNMT S_Enantiomer (S)-(1,2,3,4-Tetrahydroisoquinolin -3-yl)methanol S_Enantiomer->PNMT

Caption: Inhibition of the PNMT-catalyzed conversion of norepinephrine to epinephrine.

Experimental Protocols

The determination of the inhibitory potency of (R)- and (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol against PNMT is typically performed using a radiochemical assay.

PNMT Inhibition Assay Protocol

1. Enzyme Preparation:

  • Recombinant human or bovine adrenal PNMT is expressed and purified.

2. Reaction Mixture Preparation (per sample):

  • Tris-HCl buffer (pH 8.6)

  • S-[methyl-3H]adenosyl-L-methionine (radiolabeled cofactor)

  • Varying concentrations of the test inhibitor ((R)- or (S)-enantiomer) dissolved in an appropriate solvent (e.g., DMSO).

  • PNMT enzyme solution.

3. Assay Procedure:

  • The reaction components (buffer, radiolabeled SAM, and inhibitor) are pre-incubated at 37°C.

  • The reaction is initiated by the addition of the substrate, norepinephrine.

  • The mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

  • The reaction is terminated by the addition of a stopping solution (e.g., a borate buffer).

4. Product Extraction and Quantification:

  • The radiolabeled product, [3H]epinephrine, is extracted from the aqueous reaction mixture using an organic solvent system (e.g., toluene/isoamyl alcohol).

  • The organic layer is then mixed with a scintillation cocktail.

  • The amount of radioactivity is quantified using a liquid scintillation counter.

5. Data Analysis:

  • The inhibitory activity is calculated as the percentage decrease in the formation of [3H]epinephrine in the presence of the inhibitor compared to a control (no inhibitor).

  • The concentration of the inhibitor that causes 50% inhibition (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Michaelis-Menten constant (Km) of the substrate.

PNMT_Assay_Workflow A Prepare Reaction Mixture (Buffer, [3H]SAM, Inhibitor, PNMT) B Pre-incubate at 37°C A->B C Initiate with Norepinephrine B->C D Incubate at 37°C C->D E Terminate Reaction D->E F Extract [3H]Epinephrine (Organic Solvent) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition, IC50, and Ki G->H

Caption: Experimental workflow for the PNMT radiochemical inhibition assay.

Conclusion

The available evidence strongly indicates that the biological activity of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol as a PNMT inhibitor is stereoselective, with the (R)-enantiomer being the more potent inhibitor . This stereochemical preference highlights the importance of chiral synthesis and separation in the development of targeted PNMT inhibitors. The 3-hydroxymethyl group plays a crucial role in the interaction with the enzyme's active site, likely through hydrogen bonding. For researchers in drug discovery, focusing on the (R)-enantiomer of this scaffold could be a more fruitful strategy for developing potent and selective PNMT inhibitors. Further studies to determine the precise Ki values of the unsubstituted (R)- and (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol would be valuable to fully quantify this stereochemical preference.

References

A Comparative Guide to a Novel Chemoenzymatic Synthesis of (R)-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel chemoenzymymatic synthesis pathway for chiral tetrahydroisoquinolines (THIQs) against traditional chemical synthesis routes. The information presented is intended to assist researchers in evaluating and adopting more sustainable and efficient methods for the synthesis of these pharmaceutically important scaffolds.

Introduction to Tetrahydroisoquinoline Synthesis

Tetrahydroisoquinolines are a critical structural motif found in a vast array of natural products and synthetic pharmaceuticals. The asymmetric synthesis of specifically substituted (R)-THIQs is of great interest in drug discovery. Traditionally, the synthesis of the THIQ core relies on methods such as the Pictet-Spengler and Bischler-Napieralski reactions. While effective, these methods often necessitate harsh reaction conditions, including strong acids and high temperatures.[1][2] This guide details a novel, milder chemoenzymatic one-pot process and compares its performance with these classical methods.

Comparison of Synthesis Pathways

The following tables summarize the key performance indicators for the novel chemoenzymatic pathway and two traditional synthesis routes.

Table 1: Comparison of Reaction Conditions

ParameterNovel Chemoenzymatic PathwayTraditional Pictet-SpenglerTraditional Bischler-Napieralski
Catalyst/Reagent Laccase/TEMPO, Phosphate SaltStrong acids (e.g., HCl, H₂SO₄), Lewis acidsDehydrating agents (e.g., POCl₃, P₂O₅)[2][3]
Temperature Ambient to mild (e.g., 30-50°C)[4]Often elevated (>100°C)[1]Elevated (reflux)[2]
Solvent Aqueous buffer (e.g., phosphate buffer)[5]Organic solvents (e.g., toluene, xylene)Organic solvents (e.g., toluene, acetonitrile)[2]
Reaction Time Varies, can be a one-pot processVaries, typically several hoursVaries, typically several hours
Environmental Impact Milder, more environmentally benignHarsh, potential for hazardous wasteHarsh, use of corrosive and hazardous reagents[6]

Table 2: Performance Data Comparison

PathwaySubstrate ScopeReported YieldsEnantioselectivity (ee)
Novel Chemoenzymatic Pathway Broad (various benzylic alcohols)Up to 87%[5]High (enzyme-dependent)[4][7]
Traditional Pictet-Spengler Broad (β-arylethylamines and aldehydes/ketones)[8]Variable, can be high (e.g., 55% for specific substrates)[9]Generally produces racemates unless a chiral auxiliary or catalyst is used[8]
Traditional Bischler-Napieralski β-arylethylamides[2][3]Variable, can be high (e.g., subsequent reduction to THIQ)Generally produces racemates, asymmetric variants exist but can be complex[9][10]

Detailed Experimental Protocols

Novel Chemoenzymatic One-Pot Synthesis of 1-Phenyl-1,2,3,4-THIQs

This protocol is based on a published chemoenzymatic cascade for the synthesis of tetrahydroisoquinolines from benzylic alcohols and m-tyramine.[1][5]

Materials:

  • Laccase from Trametes versicolor

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Benzylic alcohol derivatives

  • m-Tyramine

  • Potassium phosphate buffer (pH 7)

  • Ethyl acetate

  • Sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Oxidation of Benzylic Alcohol: In a suitable reaction vessel, dissolve the benzylic alcohol in potassium phosphate buffer.

  • Add laccase and TEMPO to the solution.

  • Stir the reaction mixture at room temperature under an oxygen atmosphere until the oxidation to the corresponding aldehyde is complete (monitored by TLC or HPLC).

  • Pictet-Spengler Reaction: To the same reaction vessel containing the newly formed aldehyde, add m-tyramine.

  • Continue stirring the mixture, potentially with gentle heating (e.g., 50°C), until the cyclization is complete.

  • Work-up: Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tetrahydroisoquinoline.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual pathway of the novel chemoenzymatic synthesis and a generalized workflow for its experimental validation.

Novel_Synthesis_Pathway cluster_oxidation Step 1: Laccase/TEMPO Oxidation cluster_cyclization Step 2: Pictet-Spengler Reaction Benzylic_Alcohol Benzylic Alcohol Aldehyde Aldehyde Intermediate Benzylic_Alcohol->Aldehyde Oxidation THIQ (R)-THIQ Product Aldehyde->THIQ Condensation & Cyclization Laccase_TEMPO Laccase/TEMPO (Catalyst) Laccase_TEMPO->Benzylic_Alcohol m_Tyramine m-Tyramine m_Tyramine->THIQ Phosphate Phosphate Salt (Mediator) Phosphate->Aldehyde

Caption: Chemoenzymatic cascade for (R)-THIQ synthesis.

Experimental_Workflow start Start: Define Reaction Conditions reaction One-Pot Chemoenzymatic Synthesis start->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction purification Purification (Column Chromatography) extraction->purification analysis Analysis: - Yield Calculation - Purity (NMR, HPLC) - Enantiomeric Excess (Chiral HPLC) purification->analysis comparison Compare Data with Traditional Methods analysis->comparison end Conclusion comparison->end

Caption: Experimental validation workflow.

References

A Comparative Guide to Tetrahydroisoquinoline (THIQ) Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry underscores the continuous need for efficient and stereoselective synthetic methodologies. This guide provides a comparative analysis of classical and modern approaches to THIQ synthesis, offering a valuable resource for researchers in drug discovery and development.

At a Glance: Comparison of Key THIQ Synthesis Methodologies

The selection of a synthetic route to a target THIQ derivative depends on several factors, including the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Below is a summary of the key features of four prominent methodologies.

MethodologyStarting MaterialsKey Reagents/CatalystsTypical YieldsStereoselectivityKey AdvantagesCommon Limitations
Pictet-Spengler Reaction β-Arylethylamines, Aldehydes/KetonesProtic or Lewis acids (e.g., TFA, HCl)Good to Excellent (70-98%)Achiral (classical) or high enantioselectivity with chiral catalysts (e.g., organocatalysts)Atom economical, direct formation of the THIQ core.Requires electron-rich aromatic rings for facile cyclization; classical version is not stereoselective.
Bischler-Napieralski Reaction & Reduction β-ArylethylamidesDehydrating agents (e.g., POCl₃, P₂O₅), followed by a reducing agent (e.g., NaBH₄, H₂/catalyst)Moderate to Good (60-95% over two steps)Achiral (classical) or high enantioselectivity with asymmetric reduction.Versatile for a wide range of substitutions on the aromatic ring.Two-step process; the cyclization step can require harsh conditions.
Pomeranz-Fritsch-Bobbitt Reaction Benzaldehydes, 2,2-DialkoxyethylaminesStrong acids (e.g., H₂SO₄, HClO₄)Moderate to Good (50-85%)Generally produces racemic mixtures.Access to THIQs with substitution at C4.Can be substrate-dependent; may require strongly acidic conditions.
Asymmetric Hydrogenation Dihydroisoquinolines (DHIs) or IsoquinolinesChiral transition metal catalysts (e.g., Ru, Rh, Ir complexes)Good to Excellent (80-99%)High to excellent enantioselectivity (up to >99% ee)Highly efficient for producing enantiopure THIQs.Requires pre-functionalized substrates (DHIs or isoquinolines); catalysts can be expensive.

Reaction Mechanisms and Workflows

To visually compare the synthetic pathways, the following diagrams illustrate the core mechanisms and experimental workflows for each methodology.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.

G cluster_PS Pictet-Spengler Reaction Mechanism Start β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Formation (Acid-catalyzed) Start->Iminium H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product -H+

Caption: Mechanism of the Pictet-Spengler Reaction.

Bischler-Napieralski Reaction followed by Reduction

This two-step sequence begins with the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (DHIQ). Subsequent reduction of the imine bond of the DHIQ yields the THIQ.

G cluster_BN Bischler-Napieralski & Reduction Workflow Start_BN β-Arylethylamide Cyclization_BN Bischler-Napieralski Cyclization Start_BN->Cyclization_BN POCl₃ or P₂O₅ DHIQ 3,4-Dihydroisoquinoline (DHIQ) Cyclization_BN->DHIQ Reduction Reduction of Imine DHIQ->Reduction NaBH₄ or H₂/Catalyst Product_BN Tetrahydroisoquinoline Reduction->Product_BN

Caption: Workflow for THIQ synthesis via Bischler-Napieralski reaction and reduction.

Pomeranz-Fritsch-Bobbitt Reaction

This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine. The Bobbitt modification allows for the synthesis of 4-hydroxy-THIQs.

G cluster_PFB Pomeranz-Fritsch-Bobbitt Reaction Mechanism Start_PFB Benzaldehyde + 2,2-Dialkoxyethylamine Aminoacetal Formation of Benzalaminoacetal Start_PFB->Aminoacetal Cyclization_PFB Acid-catalyzed Cyclization Aminoacetal->Cyclization_PFB H₂SO₄ or HClO₄ Product_PFB Tetrahydroisoquinoline Cyclization_PFB->Product_PFB

Caption: Mechanism of the Pomeranz-Fritsch-Bobbitt Reaction.

Asymmetric Hydrogenation

Modern asymmetric approaches often utilize chiral transition metal catalysts to achieve high enantioselectivity in the reduction of a prochiral DHIQ or isoquinoline substrate.

G cluster_AH Asymmetric Hydrogenation Workflow Start_AH Dihydroisoquinoline (DHIQ) or Isoquinoline Hydrogenation Asymmetric Hydrogenation Start_AH->Hydrogenation Chiral Catalyst (e.g., Ru) + H₂ or H-donor Product_AH Enantiopure Tetrahydroisoquinoline Hydrogenation->Product_AH

Caption: General workflow for asymmetric hydrogenation to synthesize THIQs.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed methodologies, providing practical guidance for their implementation in a laboratory setting.

Enantioselective Pictet-Spengler Reaction

This protocol describes the synthesis of a chiral 1-substituted tetrahydro-β-carboline, a close analog of THIQ, using an organocatalyst.

  • Reaction: Enantioselective Pictet-Spengler reaction of tryptamine with an aldehyde.

  • Catalyst: Chiral Phosphoric Acid (e.g., TRIP).

  • Procedure: To a solution of tryptamine (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at room temperature is added the chiral phosphoric acid catalyst (5-10 mol%). The aldehyde (1.1 equiv) is then added, and the reaction mixture is stirred at the specified temperature (e.g., rt to 40 °C) for 24-72 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

  • Representative Data: Yields typically range from 80-96% with enantiomeric excesses (ee) often exceeding 90%.[1]

Bischler-Napieralski Reaction and Subsequent Asymmetric Reduction

This two-step procedure first constructs the dihydroisoquinoline ring, which is then asymmetrically reduced to the chiral THIQ.

  • Step 1: Bischler-Napieralski Cyclization: A solution of the β-phenylethylamide (1.0 equiv) in a dry solvent (e.g., acetonitrile or toluene) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5-2.0 equiv) or phosphorus pentoxide (P₂O₅). The mixture is heated to reflux for 2-6 hours. After cooling, the reaction mixture is carefully poured into a mixture of ice and ammonia to neutralize the acid. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂), and the combined organic layers are dried and concentrated to give the crude 3,4-dihydroisoquinoline, which can be purified by chromatography or used directly in the next step.

  • Step 2: Asymmetric Reduction: The 3,4-dihydroisoquinoline (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol, isopropanol) and a chiral catalyst, such as a Ru-diamine complex (e.g., [RuCl₂(p-cymene)]₂ with a chiral diamine ligand, 0.5-2 mol%), is added. A hydrogen source, such as formic acid/triethylamine mixture or H₂ gas under pressure, is then introduced. The reaction is stirred at a specified temperature until completion. The solvent is removed, and the residue is purified by column chromatography to yield the enantiomerically enriched tetrahydroisoquinoline.

  • Representative Data: Overall yields for the two steps are generally in the range of 60-90%. Enantiomeric excesses for the asymmetric reduction step can be very high, often >95% ee.[2]

Pomeranz-Fritsch-Bobbitt Synthesis of a 4-Hydroxy-THIQ

This protocol outlines a one-pot procedure for the synthesis of N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines.[3]

  • Reaction: Double reductive alkylation followed by cyclization.

  • Procedure: To a solution of an aniline (1.0 equiv) and an aldehyde (1.1 equiv) in a chlorinated solvent (e.g., CHCl₃) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions, and the mixture is stirred at room temperature. After completion of the first reductive amination, a second aldehyde (e.g., 2,2-dimethoxyacetaldehyde, 1.1 equiv) and more NaBH(OAc)₃ (1.5 equiv) are added, and stirring is continued. The reaction is then quenched, and the organic layer is separated, dried, and concentrated. The crude aminoacetal is then dissolved in an acidic medium (e.g., 6 M HCl or 70% HClO₄) and stirred at room temperature for 1-2 hours. The reaction is neutralized, and the product is extracted with an organic solvent. Purification by column chromatography affords the desired 4-hydroxy-THIQ.

  • Representative Data: Yields for the one-pot procedure can range from 50% to over 90% depending on the substrates.[3][4]

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline

This method provides a highly efficient route to chiral 1-aryl-tetrahydroisoquinolines.[5]

  • Reaction: Asymmetric transfer hydrogenation of a 1-aryl-3,4-dihydroisoquinoline.

  • Catalyst System: [RuCl₂(p-cymene)]₂ and a chiral N-tosylated diamine ligand (e.g., (S,S)-TsDPEN).

  • Procedure: In a glovebox, a mixture of the 1-aryl-3,4-dihydroisoquinoline (1.0 equiv), the ruthenium precursor, and the chiral ligand are dissolved in a degassed solvent (e.g., a mixture of formic acid and triethylamine, 5:2 ratio). The reaction mixture is stirred at a specified temperature (e.g., 25-40 °C) for several hours until the starting material is consumed (monitored by GC or LC-MS). The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to provide the optically active 1-aryl-tetrahydroisoquinoline.

  • Representative Data: This methodology consistently provides high yields (often >90%) and excellent enantioselectivities (typically >95% ee).[5]

This guide provides a foundational understanding of key methodologies for THIQ synthesis. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization and substrate scope. The continued development of novel catalysts and reaction conditions promises to further expand the synthetic chemist's toolbox for accessing this important class of molecules.

References

A Comparative Guide: Bioisosteric Replacement of Proline with 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptide structures is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as potency, selectivity, and metabolic stability. One powerful approach is the bioisosteric replacement of key amino acid residues. This guide provides an objective comparison of the bioisosteric replacement of proline with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine. This substitution has emerged as a valuable tool for inducing specific secondary structures in peptides, often leading to improved biological activity. This document outlines the impact of this replacement on peptide conformation and function, supported by experimental data and detailed protocols for key validation assays.

Conformational and Functional Consequences of Proline-to-Tic Substitution

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and molecular interactions. However, the incorporation of Tic, with its more rigid bicyclic system, introduces an even greater degree of conformational restriction.[1] This rigidity is highly effective in inducing and stabilizing β-turn conformations, a critical secondary structure motif for the biological activity of many peptides.[1] The pre-organization of a peptide into a bioactive conformation by Tic can reduce the entropic penalty upon binding to its target receptor, thereby enhancing binding affinity and efficacy.[2]

Furthermore, the TIPP peptide (Tyr-Tic-Phe-Phe-NH2), an analog of an endogenous opioid peptide where proline is replaced by Tic, exhibits potent and selective opioid receptor activity, highlighting the favorable pharmacological outcomes of this bioisosteric substitution.[4][5]

Comparative Analysis of Biological Activity

To illustrate the potential advantages of Tic incorporation, this section presents a comparative summary of the μ-opioid receptor binding affinities of various endomorphin-2 analogs with modifications at the proline position. While not a direct Proline vs. Tic comparison, the data underscores the sensitivity of this position to structural changes and the potential for affinity modulation through the introduction of constrained residues.

Table 1: μ-Opioid Receptor Binding Affinities of Endomorphin-2 (EM-2) Analogs with Proline Surrogates [3]

CompoundSequenceKi (nM) for μ-Opioid Receptor
EM-2 (Parent Peptide)Tyr-Pro -Phe-Phe-NH₂0.69
[(S)-βHPro²]-EM-2Tyr-(S)-β-homoproline -Phe-Phe-NH₂58
[(R)-βHPro²]-EM-2Tyr-(R)-β-homoproline -Phe-Phe-NH₂290

Note: This table showcases the impact of modifying the proline residue on the biological activity of EM-2. A lower Ki value indicates higher binding affinity.

Experimental Protocols

To facilitate the independent evaluation of proline-to-Tic substitutions, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to opioid receptors through competition with a radiolabeled ligand.[6][7]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective μ-opioid receptor agonist).

  • Test Compounds: Proline-containing peptide and Tic-containing peptide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determiner: Naloxone (10 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the proline and Tic-containing peptides.

  • In a 96-well plate, combine the cell membranes (20-40 µg of protein), [³H]DAMGO (final concentration ~1 nM), and varying concentrations of the test peptide.

  • For total binding, omit the test peptide. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[8][9]

Procedure:

  • Dissolve the proline and Tic-containing peptides in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, and NOESY).

  • Assign the proton and carbon resonances for each peptide.

  • Analyze the Nuclear Overhauser Effect (NOE) data from the NOESY spectra to determine inter-proton distances. Strong sequential Hα(i) - Hδ(i+1) NOEs are indicative of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE suggests a cis conformation.[8]

  • Measure coupling constants to determine dihedral angle restraints.

  • Use the distance and dihedral angle restraints to calculate and refine the three-dimensional structures of the peptides using molecular modeling software.

In Vivo Efficacy: Hot Plate Test for Analgesia

The hot plate test is a standard method for assessing the central analgesic activity of compounds.[1][10][11]

Materials:

  • Male Swiss Webster mice (20-25 g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test compounds (proline and Tic-containing peptides) dissolved in a suitable vehicle (e.g., saline).

  • Positive control (e.g., morphine).

  • Vehicle control.

Procedure:

  • Acclimatize the mice to the experimental room for at least 30 minutes.

  • Administer the test compounds, positive control, or vehicle control to the mice (e.g., via intraperitoneal injection).

  • At a predetermined time after injection (e.g., 30 minutes), place each mouse individually on the hot plate.

  • Record the latency time for the first sign of nociception, such as paw licking, flicking, or jumping.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compare the latency times of the treated groups to the vehicle control group to determine the analgesic effect.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the context and process of this bioisosteric replacement, the following diagrams are provided.

G_Protein_Coupled_Receptor_Signaling_Pathway Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Peptide Opioid Peptide (e.g., Tic-containing analog) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binding & Activation G_Protein Gα(i/o)βγ Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation Cascade Ion_Channels->Cellular_Response Changes in Ion Flow

Caption: Opioid receptor signaling cascade initiated by a peptide agonist.[2][12][13]

Experimental_Workflow Experimental Workflow for Peptide Comparison Peptide_Design Peptide Design (Proline vs. Tic) Peptide_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Peptide_Synthesis Purification_Characterization Purification (HPLC) & Characterization (Mass Spec) Peptide_Synthesis->Purification_Characterization In_Vitro_Assays In Vitro Assays Purification_Characterization->In_Vitro_Assays In_Vivo_Testing In Vivo Testing Purification_Characterization->In_Vivo_Testing Receptor_Binding Receptor Binding Assay (Ki determination) In_Vitro_Assays->Receptor_Binding Conformational_Analysis Conformational Analysis (NMR, CD) In_Vitro_Assays->Conformational_Analysis Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Conformational_Analysis->Data_Analysis Analgesia_Model Analgesia Model (e.g., Hot Plate Test) In_Vivo_Testing->Analgesia_Model Analgesia_Model->Data_Analysis

Caption: A generalized workflow for the comparative evaluation of peptide analogs.[14][15][16]

Conclusion

The bioisosteric replacement of proline with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents a powerful strategy in peptidomimetic drug design. The increased conformational rigidity imposed by the Tic residue can effectively induce and stabilize bioactive β-turn structures, leading to enhanced receptor binding affinity and biological activity. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of this substitution, enabling researchers to make informed decisions in the design and optimization of novel peptide-based therapeutics. Further direct comparative studies are warranted to fully elucidate the quantitative advantages of this bioisosteric replacement across a broader range of peptide scaffolds and biological targets.

References

Unveiling the Potential: A Comparative Analysis of Novel THIQ-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a "privileged" structure, demonstrating significant potential across a spectrum of therapeutic areas, including oncology and neurodegenerative diseases.[1][2] This guide offers a comparative overview of the efficacy of novel THIQ-based inhibitors targeting key enzymes implicated in these conditions. The data presented herein, compiled from recent studies, aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the performance of these emerging therapeutic agents.

Efficacy of THIQ-Based Inhibitors: A Quantitative Comparison

Recent research has highlighted the potent and selective inhibitory activity of novel THIQ derivatives against several critical enzymes. The following tables summarize the in vitro efficacy of these compounds, presenting their half-maximal inhibitory concentrations (IC50) against their respective targets and comparing them with established inhibitors.

Target Enzyme THIQ-Based Inhibitor IC50 (µM) Reference Compound IC50 (µM) Source
Cyclin-dependent kinase 2 (CDK2)Compound 7e0.149Roscovitine0.380[3][4]
Dihydrofolate reductase (DHFR)Compound 8d0.199Methotrexate0.131[3][4]
Target Enzyme Quercetin-THIQ Derivative Fold-Increase in Potency (vs. Quercetin) Source
Na+/K+-ATPase6,7-dimethoxy-THIQ derivative (2b)50-fold decrease in IC50[5]
Butyrylcholinesterase (BChE)Quercetin-THIQ derivativesEnhanced inhibition[5]

Key Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these novel inhibitors, it is crucial to visualize their place within the relevant biological pathways and the experimental procedures used to evaluate them.

Dihydrofolate Reductase (DHFR) Signaling Pathway

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for the synthesis of purines and thymidylate, which are the building blocks of DNA.[5][6] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, a mechanism widely exploited in cancer therapy.[6][7]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA_synthesis Purine & Thymidylate Synthesis (DNA Replication) THF->DNA_synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP THIQ_inhibitor THIQ-Based Inhibitor THIQ_inhibitor->DHFR

Caption: Inhibition of DHFR by THIQ-based compounds blocks the synthesis of DNA precursors.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[8] It forms a complex with Cyclin E, which then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, allowing the expression of genes necessary for DNA replication.[9] Dysregulation of CDK2 activity is a common feature in many cancers.[10]

CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates THIQ_inhibitor THIQ-Based Inhibitor THIQ_inhibitor->CDK2

Caption: THIQ-based inhibitors block CDK2, preventing cell cycle progression at the G1/S checkpoint.

Cholinesterase Signaling Pathway

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[11] Inhibition of these enzymes increases the concentration and duration of action of ACh, a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease.[12][13]

Cholinesterase_Pathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate ACh_Receptor->Postsynaptic Signal Transduction THIQ_inhibitor THIQ-Based Inhibitor THIQ_inhibitor->AChE_BChE

Caption: THIQ-based cholinesterase inhibitors enhance cholinergic signaling by preventing ACh breakdown.

General Experimental Workflow for Enzyme Inhibition Assay

The determination of the inhibitory potential of the novel THIQ compounds typically follows a standardized workflow, as depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_prep Prepare Enzyme Solution Incubation Incubate Enzyme with THIQ Inhibitor Enzyme_prep->Incubation Inhibitor_prep Prepare THIQ Inhibitor Serial Dilutions Inhibitor_prep->Incubation Substrate_prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_prep->Reaction Incubation->Reaction Detection Measure Signal (Absorbance/Fluorescence) Reaction->Detection Calc_inhibition Calculate % Inhibition Detection->Calc_inhibition IC50_calc Determine IC50 Value Calc_inhibition->IC50_calc

Caption: A streamlined workflow for determining the IC50 of novel THIQ-based enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key enzyme inhibition assays cited in this guide.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[14][15]

  • Reagents: DHFR enzyme, DHFR assay buffer, NADPH, Dihydrofolic acid (substrate), test compounds (THIQ-based inhibitors), and a known inhibitor (e.g., Methotrexate) as a positive control.

  • Procedure:

    • In a 96-well plate, add the DHFR assay buffer, NADPH, and the test compound or control to the appropriate wells.

    • Add the DHFR enzyme to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[16]

    • Initiate the reaction by adding the DHFR substrate to all wells.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes.[16]

  • Data Analysis: The rate of decrease in absorbance is proportional to the DHFR activity. The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cyclin-Dependent Kinase 2 (CDK2) Kinase Assay

The activity of CDK2 is often measured using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[17][18]

  • Reagents: CDK2/Cyclin A or E enzyme complex, kinase reaction buffer, ATP, substrate (e.g., Histone H1), test compounds (THIQ-based inhibitors), a known inhibitor (e.g., Roscovitine) as a positive control, and ADP-Glo™ reagents.

  • Procedure:

    • Set up the kinase reaction in a 96-well plate by combining the kinase reaction buffer, CDK2/Cyclin enzyme, and the test compound or control.

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated from the dose-response curve.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

The most common method for measuring cholinesterase activity is the Ellman's method, which uses a chromogen that produces a yellow-colored product upon reaction with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.

  • Reagents: AChE or BChE enzyme, phosphate buffer (pH 8.0), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI) or S-butyrylthiocholine iodide (BTCI) as the substrate, test compounds (THIQ-based inhibitors), and a known inhibitor (e.g., Donepezil or Ethopropazine) as a positive control.[3]

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or control to the respective wells.

    • Add the AChE or BChE enzyme solution to all wells except the blank.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Start the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.[3]

  • Data Analysis: The rate of increase in absorbance is proportional to the cholinesterase activity. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Na+/K+-ATPase Inhibition Assay

The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[19][20]

  • Reagents: Purified Na+/K+-ATPase enzyme, assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl or Imidazole-HCl), ATP, test compounds (THIQ-based inhibitors), a known inhibitor (e.g., Ouabain) as a positive control, and a reagent for phosphate detection (e.g., ammonium molybdate and a reducing agent).[19]

  • Procedure:

    • Prepare two sets of reaction tubes: one with the complete assay buffer and another with a control buffer lacking Na+ and K+ or containing a saturating concentration of ouabain to measure non-specific ATPase activity.

    • Add the enzyme preparation and the test compound or control to the tubes.

    • Pre-incubate the tubes at 37°C for approximately 10 minutes.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by adding a protein precipitation solution (e.g., SDS or trichloroacetic acid).

    • Measure the amount of inorganic phosphate released using a colorimetric method (e.g., measuring absorbance at 660 nm).[19]

  • Data Analysis: The specific Na+/K+-ATPase activity is the difference between the total ATPase activity and the non-specific ATPase activity. The IC50 value for the inhibitor is determined by measuring the enzyme activity at various inhibitor concentrations.

Conclusion

The data and protocols presented in this guide underscore the significant therapeutic potential of novel THIQ-based enzyme inhibitors. Their potent activity against key targets in cancer and neurodegenerative diseases, coupled with the versatility of the THIQ scaffold for chemical modification, makes them a promising area for further drug development. The detailed experimental methodologies and pathway visualizations provided here aim to facilitate ongoing research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Comparative Guide to the Structural Activity Relationship (SAR) of Tetrahydroisoquinoline Analogs in Anticancer and Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] This guide provides a comparative analysis of the structural activity relationships (SAR) of THIQ analogs, focusing on their anticancer and antimicrobial properties. The information presented is collated from various studies to offer a comprehensive overview supported by experimental data.

Anticancer Activity of Tetrahydroisoquinoline Analogs

THIQ derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[4][5]

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity (IC50 values) of representative THIQ analogs against human breast cancer (MCF-7, MDA-MB-231) and endometrial cancer (Ishikawa) cell lines.

Compound IDR1R2R3MCF-7 IC50 (µg/mL)MDA-MB-231 IC50 (µg/mL)Ishikawa IC50 (µg/mL)Reference
6a H4-OCH3-PhCO-Ph0.63-0.23[6]
6b H4-Cl-PhCO-Ph0.93-0.21[6]
6d H4-F-PhCO-Ph0.43-0.01[6]
6j H4-CH3-PhCO-Ph0.7-0.02[6]
GM-3-121 CH2-Ph4-C2H5-PhCO0.430.370.01[7]
GM-3-18 CH2-Ph4-Cl-PhCO---[7]
JS-56 ---9.74 µM--[8]
JS-92 ---5.03 µM--[8]
Tamoxifen ---5.14-4.55[6]

Note: '-' indicates data not available in the cited source. The structures of compounds 6a, 6b, 6d, and 6j share a common THIQ core with variations at the specified positions. GM-3-121 and GM-3-18 are also THIQ derivatives with specific substitutions.

Structural Activity Relationship (SAR) for Anticancer Activity

The data reveals several key SAR trends for the anticancer activity of THIQ analogs:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the THIQ core significantly influence cytotoxicity. For instance, electron-withdrawing groups like fluorine (Compound 6d ) and chlorine (Compound 6b ) at the 4-position of the phenyl ring can enhance anticancer activity.[6][7]

  • N-Substitution: The substituent on the nitrogen atom of the THIQ ring plays a crucial role. Different N-aryl or N-acyl groups can modulate the potency and selectivity of the compounds.

  • KRas Inhibition: Some THIQ derivatives have been identified as inhibitors of KRas, a key protein in cancer signaling pathways. Compounds with a chloro group (GM-3-18) or an ethyl group (GM-3-121) on the 4-position of the phenyl ring have shown significant KRas inhibition in colon cancer cell lines.[7]

Anticancer SAR of THIQ Analogs cluster_substitutions Key Structural Modifications cluster_activity Impact on Anticancer Activity THIQ Tetrahydroisoquinoline Core R1 N-Substitution (R1) THIQ->R1 Alkyl, Aryl, Acyl groups R2 Phenyl Ring Substitution (R2) THIQ->R2 Electron-withdrawing/donating groups R3 Linker Group (R3) THIQ->R3 Carbonyl, Sulfonyl, etc. IncreasedActivity Increased Cytotoxicity R1->IncreasedActivity R2->IncreasedActivity e.g., 4-F, 4-Cl DecreasedActivity Decreased/Altered Activity R3->DecreasedActivity e.g., Sulfonyl vs. Carbonyl

Caption: SAR summary for anticancer THIQ analogs.

Antimicrobial Activity of Tetrahydroisoquinoline Analogs

THIQ derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1]

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected THIQ analogs against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
138 Gram-positive bacteriaGood activity[1]
139 Gram-negative bacteriaGood activity[1]
Compound 8d Staphylococcus aureus16[9]
Compound 8f Staphylococcus aureus32[9]
HSD1835 Staphylococcus aureus2-4[10]
HSD1835 MRSA2-4[10]
HSD1835 VRE2-4[10]
Compound 2 Staphylococcus aureus1[11]

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). 'Good activity' indicates notable antimicrobial effects as reported in the source without specific MIC values.

Structural Activity Relationship (SAR) for Antimicrobial Activity

Key SAR observations for the antimicrobial activity of THIQ analogs include:

  • Lipophilicity: Increased lipophilicity often correlates with improved antibacterial activity. The incorporation of lipid-like choline moieties has been shown to enhance the antimicrobial properties of THIQ analogs.[1]

  • Substituents on the THIQ core: Specific substitutions on the THIQ scaffold are crucial for potent antimicrobial effects. For instance, certain tricyclic isoquinoline derivatives have demonstrated significant activity against Gram-positive pathogens like Staphylococcus aureus.[9]

  • C1-Substitution: The introduction of substituents at the C1 position of the THIQ motif can lead to compounds with substantial antimicrobial activity against resistant strains like MRSA.[12]

Antimicrobial SAR of THIQ Analogs cluster_modifications Structural Modifications cluster_outcome Antimicrobial Outcome THIQ Tetrahydroisoquinoline Core Lipophilicity Increased Lipophilicity THIQ->Lipophilicity C1_Sub C1-Position Substitution THIQ->C1_Sub Core_Mod Core Modifications (e.g., tricyclic) THIQ->Core_Mod EnhancedActivity Enhanced Antimicrobial Activity Lipophilicity->EnhancedActivity MRSAActivity Activity against MRSA C1_Sub->MRSAActivity GramPositiveActivity Activity against Gram-positive bacteria Core_Mod->GramPositiveActivity

Caption: Key SAR features for antimicrobial THIQ analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Anticancer Screening Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with THIQ analogs (various concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End: Determine Cytotoxicity calculate->end

Caption: Workflow for in vitro anticancer screening.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are harvested and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The THIQ analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The THIQ analogs are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a snapshot of the extensive research into the structural activity relationships of tetrahydroisoquinoline analogs. The presented data and protocols offer valuable insights for researchers and drug development professionals working on the design and synthesis of novel anticancer and antimicrobial agents based on this versatile scaffold.

References

Spectroscopic comparison of (R)- and (S)-THIQ-methanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Comparison Overview

Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, their NMR and IR spectra are identical. However, in a chiral environment or when using a spectroscopic technique that is sensitive to chirality, such as Circular Dichroism, enantiomers can be distinguished.

Key Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. For enantiomers, ¹H and ¹³C NMR spectra are identical under standard achiral conditions.

  • Infrared (IR) Spectroscopy: Identifies functional groups within a molecule. The IR spectra of enantiomers are identical.

  • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule and provides opposite spectra for enantiomers.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for THIQ-methanol and related compounds.

Table 1: Expected ¹H NMR Chemical Shifts for THIQ-Methanol Enantiomers

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic-H7.0 - 7.3mProtons on the benzene ring.
CH (C1)~4.5 - 5.0t or ddMethine proton at the stereocenter.
CH₂ (C3)~2.8 - 3.2mMethylene protons adjacent to nitrogen.
CH₂ (C4)~2.6 - 2.9tMethylene protons adjacent to the aromatic ring.
CH₂OH~3.5 - 3.8dMethylene protons of the methanol group.
NHVariablebr sAmine proton, chemical shift is concentration and solvent dependent.
OHVariablebr sHydroxyl proton, chemical shift is concentration and solvent dependent.

Note: The ¹H NMR spectra for (R)- and (S)-THIQ-methanol are expected to be identical.

Table 2: Expected ¹³C NMR Chemical Shifts for THIQ-Methanol Enantiomers

Carbon AssignmentExpected Chemical Shift (ppm)
Aromatic Quaternary-C130 - 140
Aromatic CH-C125 - 130
CH (C1)~55 - 60
CH₂ (C3)~40 - 45
CH₂ (C4)~25 - 30
CH₂OH~60 - 65

Note: The ¹³C NMR spectra for (R)- and (S)-THIQ-methanol are expected to be identical.

Table 3: Expected Key IR Absorption Bands for THIQ-Methanol Enantiomers

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Alcohol)1000 - 1260Strong

Note: The IR spectra for (R)- and (S)-THIQ-methanol are expected to be identical.

Table 4: Expected Circular Dichroism (CD) Data for THIQ-Methanol Enantiomers

EnantiomerExpected Cotton EffectWavelength Range (nm)
(R)-THIQ-methanolPositive or Negative200 - 300
(S)-THIQ-methanolOpposite to (R)-enantiomer200 - 300

Note: The CD spectra of the two enantiomers will be mirror images of each other.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the THIQ-methanol enantiomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the THIQ-methanol enantiomer in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).

    • The concentration should be adjusted to give a maximum absorbance of ~1.0 in the wavelength range of interest. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A CD spectropolarimeter.

  • Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the sample solution.

    • The instrument will subtract the baseline from the sample spectrum.

    • Typical parameters: Wavelength range of 190-400 nm, scanning speed of 50-100 nm/min, and multiple scans (3-5) are averaged to improve the signal-to-noise ratio.

    • The data is typically presented as molar ellipticity ([(\theta)]) or differential molar extinction coefficient ((\Delta\epsilon)).

Visualization of Experimental Workflow

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Expected Results cluster_conclusion Conclusion R_Sample (R)-THIQ-methanol NMR NMR Spectroscopy R_Sample->NMR Analysis IR IR Spectroscopy R_Sample->IR Analysis CD CD Spectroscopy R_Sample->CD Analysis S_Sample (S)-THIQ-methanol S_Sample->NMR Analysis S_Sample->IR Analysis S_Sample->CD Analysis NMR_Result Identical Spectra NMR->NMR_Result IR_Result Identical Spectra IR->IR_Result CD_Result Mirror-Image Spectra CD->CD_Result Conclusion Structural Confirmation & Stereochemical Differentiation NMR_Result->Conclusion IR_Result->Conclusion CD_Result->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of THIQ-methanol enantiomers.

Comparative Guide to Enantiomeric Purity Assessment of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for determining the enantiomeric purity of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a key chiral intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the stereochemical integrity of drug candidates, which directly impacts their pharmacological and toxicological profiles. This document details and contrasts three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

Introduction to Enantiomeric Purity Analysis

The specific spatial arrangement of atoms in a chiral molecule, known as its stereochemistry, is fundamental to its biological activity. For a chiral compound like this compound, its enantiomer, (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, may exhibit different physiological effects. Therefore, regulatory bodies mandate strict control and accurate measurement of the enantiomeric purity of chiral drugs. This guide explores the practical application and comparative performance of established analytical techniques for this purpose.

Chromatographic Methods: A Head-to-Head Comparison

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This section compares the two leading techniques: HPLC and SFC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted method for enantiomeric separation due to its robustness and versatility. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the analysis of tetrahydroisoquinoline derivatives, polysaccharide-based CSPs are particularly effective.[1]

Experimental Protocol: Chiral HPLC

A typical experimental setup for the chiral HPLC analysis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol would involve the following:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best resolution.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Logical Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Mobile Phase injection Inject Sample prep->injection Prepared Sample separation Separation on Chiral Column injection->separation detection UV Detection separation->detection Separated Enantiomers integration Integrate Peaks detection->integration Chromatogram calculation Calculate Enantiomeric Purity (%) integration->calculation

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and lower environmental impact. It utilizes supercritical CO2 as the primary mobile phase component, often with a small amount of a polar co-solvent.

Experimental Protocol: Chiral SFC

A representative SFC method for the enantiomeric purity of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol would be as follows:

  • Instrument: A supercritical fluid chromatography system.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based CSPs are highly effective.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.

  • Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.

  • Backpressure and Temperature: These parameters are controlled to maintain the supercritical state of the mobile phase and optimize separation.

Logical Workflow for Chiral SFC Method Development

cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis prep_sfc Dissolve Sample in Co-solvent injection_sfc Inject Sample prep_sfc->injection_sfc Prepared Sample separation_sfc Separation on Chiral Column injection_sfc->separation_sfc detection_sfc UV Detection separation_sfc->detection_sfc Separated Enantiomers integration_sfc Integrate Peaks detection_sfc->integration_sfc Chromatogram calculation_sfc Calculate Enantiomeric Purity (%) integration_sfc->calculation_sfc

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

Performance Comparison: HPLC vs. SFC
FeatureChiral HPLCChiral SFC
Speed Slower analysis timesFaster analysis times
Resolution High resolution achievableOften provides comparable or better resolution
Solvent Consumption High consumption of organic solventsSignificantly lower organic solvent usage
Environmental Impact Higher environmental footprint"Greener" alternative due to CO2 use
Cost Generally lower initial instrument costHigher initial instrument cost
Method Development Well-established, extensive literatureCan be more complex to optimize

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.

NMR with Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers. These complexes have slightly different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: NMR with CSA

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add an appropriate amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, also known as Pirkle's alcohol) to the NMR tube.

  • Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center and integrate the signals for both enantiomers to determine the enantiomeric excess.

Logical Workflow for NMR Enantiomeric Purity Analysis

cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis dissolve Dissolve Analyte in Deuterated Solvent add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire NMR Spectrum add_csa->acquire Sample in NMR Tube integrate Integrate Diastereotopic Signals acquire->integrate NMR Spectrum calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric purity analysis using NMR with a CSA.

Conclusion and Recommendations

The choice of method for assessing the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and environmental considerations.

  • Chiral HPLC is a reliable and well-established method, particularly suitable for routine quality control where high accuracy and robustness are paramount.

  • Chiral SFC offers a significant advantage in terms of speed and sustainability, making it ideal for high-throughput screening and preparative separations.

  • NMR with Chiral Solvating Agents is a valuable non-separative technique that provides a direct measure of enantiomeric excess. It is particularly useful for rapid analysis and for samples that are difficult to analyze by chromatography.

For drug development professionals, a combination of these techniques often provides the most comprehensive characterization of a chiral compound's stereochemical purity. Initial screening can be rapidly performed using SFC or NMR, with HPLC serving as a gold standard for final validation and quality control.

References

A Comparative Guide to the Biological Evaluation of Novel 1-Oxo-2,3,4-Trisubstituted Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological performance of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives against other therapeutic alternatives. The content is supported by experimental data from recent studies, with detailed protocols for key assays and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities.[1][2][3] Extensive research has demonstrated their potential as anticancer, anti-angiogenic, and antiviral agents.[1][4][5] This guide will delve into the quantitative data supporting these claims, compare their efficacy with established drugs, and provide the necessary experimental details for researchers to conduct their own evaluations.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of selected 1-oxo-2,3,4-trisubstituted THIQ derivatives and their comparison with standard therapeutic agents.

Table 1: Anticancer Activity (IC₅₀, µM) of THIQ Derivatives vs. Standard Chemotherapeutics
Compound/DrugCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
THIQ Derivative (GM-3-18) HCT116 (Colon)KRas Inhibition0.9 - 10.7[4]
Colo320, DLD-1, SNU-C1, SW480 (Colon)KRas Inhibition0.9 - 10.7[4]
THIQ Derivative (7e) A549 (Lung)CDK2 Inhibition0.155[6][7]
THIQ Derivative (8d) MCF7 (Breast)DHFR Inhibition0.170[6][7]
Doxorubicin A549 (Lung)Topoisomerase II Inhibition>20 (24h)[2]
MCF-7 (Breast)Topoisomerase II Inhibition2.5 (24h)[2]
5-Fluorouracil (5-FU) HT29 (Colon)Thymidylate Synthase Inhibition~5-10[8]
Oxaliplatin HCT116 (Colon)DNA Cross-linkingVaries[9]
Table 2: Anti-Angiogenesis Activity of THIQ Derivatives
CompoundAssayTargetIC₅₀ (µM)Reference
THIQ Derivative (GM-3-121) Angiotube Area InhibitionVEGF Pathway1.72[4][5]
THIQ Derivative (GM-3-18) Angiotube Area InhibitionVEGF PathwayHigh Activity[4]
Table 3: Enzyme Inhibition Activity of THIQ Derivatives vs. Standard Inhibitors
Compound/DrugTarget EnzymeIC₅₀ (µM)Reference
THIQ Derivative (7e) CDK20.149[6][7]
Roscovitine CDK20.7[4][5][10]
THIQ Derivative (8d) DHFR0.199[6][7]
Methotrexate DHFR0.12 ± 0.07[11][12]
Table 4: Antiviral Activity of THIQ Derivatives vs. Remdesivir
Compound/DrugVirus StrainTargetActivityReference
Selected THIQ Derivatives Human Coronavirus-229ENot SpecifiedActive[1]
Human Coronavirus-OC43Not SpecifiedActive[1]
Remdesivir Human Coronavirus-229ERNA-dependent RNA polymeraseActive[13][14]
Human Coronavirus-OC43RNA-dependent RNA polymeraseEC₅₀ = 0.1-0.2 µM[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This assay determines the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • 1-oxo-2,3,4-trisubstituted THIQ derivatives (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[17]

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • DHFR assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

  • Test compounds and Methotrexate (positive control)

  • 384-well plate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Protocol:

  • Prepare reactions in a 384-well plate containing purified human DHFR (e.g., 200 nM), DHF substrate (e.g., 137.5 µM), and varying concentrations of the test inhibitor in DHFR buffer.[18]

  • Include a no-inhibitor control (DMSO) and a no-enzyme control.

  • Initiate the reaction by adding the NADPH cofactor (e.g., 125 µM).[18]

  • Immediately measure the decrease in absorbance at 340 nm every 5 minutes for 60 minutes at 37°C using a microplate reader. This monitors the consumption of NADPH.[18]

  • Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[18]

In Vitro Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This assay measures the inhibition of CDK2 kinase activity, often using a luminescence-based method like the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant CDK2/Cyclin A2 Kinase Enzyme System

  • ADP-Glo™ Kinase Assay Kit

  • Test inhibitor and Roscovitine (positive control) dissolved in DMSO

  • Kinase Buffer

  • 96-well plate

  • Plate-reading luminometer

Protocol:

  • Prepare serial dilutions of the test inhibitor in DMSO and further dilute in kinase buffer.

  • In a 96-well plate, add the diluted test inhibitor. Include a DMSO-only control (100% activity) and a no-enzyme control (background).[3]

  • Add a master mix containing the CDK2/Cyclin A2 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at 30°C for 60 minutes.[3]

  • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[3]

  • Generate a luminescent signal by adding the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.[3]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the IC₅₀ value by normalizing the data to the DMSO control and plotting against the inhibitor concentration.[3]

In Vitro Angiogenesis (Endothelial Tube Formation) Assay

This assay assesses the ability of endothelial cells to form three-dimensional tube-like structures, a key step in angiogenesis.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Extracellular Matrix (ECM) Gel Solution (e.g., Matrigel®)

  • Pre-chilled 96-well sterile plate

  • Cell culture medium with low serum (0.5-5%)

  • Test compounds

  • Fluorescent dye for staining (e.g., Calcein AM)

  • Inverted microscope with fluorescence capabilities

Protocol:

  • Thaw the ECM gel solution on ice.

  • Add 50 µL of the thawed ECM gel solution to each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in low-serum medium.

  • Seed the cells (e.g., 1-2 x 10⁴ cells per well) onto the solidified ECM gel.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[19]

  • After incubation, carefully remove the medium and stain the cells with a fluorescent dye.

  • Visualize and capture images of the tube network using a microscope.

  • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of THIQ Derivatives incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance at 570nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_cdk2_dhfr cluster_cdk2 CDK2 Inhibition Pathway cluster_dhfr DHFR Inhibition Pathway cluster_outcome Cellular Outcome cdk2_cyclinE CDK2/Cyclin E Complex rb Rb Protein cdk2_cyclinE->rb Phosphorylates dhfr DHFR e2f E2F Transcription Factor rb->e2f Inhibits s_phase S-Phase Entry e2f->s_phase Promotes cell_cycle_arrest Cell Cycle Arrest s_phase->cell_cycle_arrest Leads to thiq_cdk2 1-Oxo-THIQ (e.g., Compound 7e) thiq_cdk2->cdk2_cyclinE Inhibits thf Tetrahydrofolate (THF) dhfr->thf Produces dhf Dihydrofolate (DHF) dhf->dhfr Substrate dna_synthesis DNA Synthesis thf->dna_synthesis Required for dna_synthesis->cell_cycle_arrest Leads to thiq_dhfr 1-Oxo-THIQ (e.g., Compound 8d) thiq_dhfr->dhfr Inhibits apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Inhibition of CDK2 and DHFR signaling pathways.

angiogenesis_workflow cluster_setup Assay Setup cluster_cell_seeding Cell Seeding and Treatment cluster_incubation_staining Incubation and Staining cluster_analysis Analysis coat_plate Coat 96-well Plate with ECM Gel solidify_gel Solidify Gel at 37°C coat_plate->solidify_gel seed_cells Seed Endothelial Cells solidify_gel->seed_cells add_compounds Add THIQ Derivatives seed_cells->add_compounds incubate_18h Incubate for 4-18h add_compounds->incubate_18h stain_cells Stain with Fluorescent Dye incubate_18h->stain_cells microscopy Visualize under Microscope stain_cells->microscopy quantify Quantify Tube Formation microscopy->quantify

Caption: Workflow for the in vitro angiogenesis assay.

References

A Neurochemical Comparison of R- and S-1-methyl-1,2,3,4-tetrahydroisoquinoline Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the distinct neurochemical profiles of the stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), providing researchers, scientists, and drug development professionals with a comprehensive guide to their differential effects on key neurotransmitter systems. This guide synthesizes experimental data on their interactions with monoamine oxidase, dopamine metabolism, and their neuroprotective properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous compound found in the mammalian brain that has garnered significant interest for its neuroprotective potential.[1][2] It exists as two stereoisomers, (R)-1-MeTIQ and (S)-1-MeTIQ, which exhibit distinct neurochemical properties. Understanding these differences is crucial for the development of targeted therapeutic strategies for neurodegenerative disorders. This guide provides a detailed comparison of the R- and S-enantiomers of 1-MeTIQ, focusing on their effects on dopamine metabolism and monoamine oxidase inhibition, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the neurochemical effects of R- and S-1-MeTIQ.

ParameterR-1-MeTIQS-1-MeTIQReference
MAO-A Inhibition (IC50) Not a potent inhibitorPotent inhibitor (specific values not consistently reported)[1]
MAO-B Inhibition (IC50) Not a potent inhibitorPotent inhibitor (specific values not consistently reported)[1]
Brain RegionAnalyteR-1-MeTIQ EffectS-1-MeTIQ EffectReference
Striatum Dopamine (DA)IncreaseIncrease[1]
DOPACNo significant change or slight increaseSignificant decrease[1]
HVAIncreaseDecrease[1]
3-MTIncreaseSignificant Increase[1]
Nucleus Accumbens DOPACNo significant changeSignificant decrease[1]

Neurochemical Effects: A Detailed Comparison

The primary difference in the neurochemical profiles of the 1-MeTIQ stereoisomers lies in their interaction with monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters like dopamine.

(S)-1-methyl-1,2,3,4-tetrahydroisoquinoline (S-1-MeTIQ) is a potent inhibitor of both MAO-A and MAO-B.[1][3] This inhibition of MAO leads to a decrease in the intracellular metabolism of dopamine, resulting in reduced levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[1] By blocking the primary degradation pathway, S-1-MeTIQ effectively increases the availability of dopamine in the presynaptic terminal, leading to enhanced dopamine release into the synapse. This is reflected in the increased levels of the extracellular dopamine metabolite, 3-methoxytyramine (3-MT), which is formed from dopamine by the action of catechol-O-methyltransferase (COMT).[1]

(R)-1-methyl-1,2,3,4-tetrahydroisoquinoline (R-1-MeTIQ) , in contrast, is not a significant inhibitor of MAO.[1] Consequently, it does not substantially alter the levels of DOPAC. However, studies have shown that R-1-MeTIQ can still lead to an increase in extracellular dopamine and 3-MT levels, suggesting a different mechanism of action.[1] While the precise mechanism is not fully elucidated, it is hypothesized that R-1-MeTIQ may influence dopamine synthesis or release through pathways independent of MAO inhibition.

Both enantiomers have demonstrated neuroprotective properties against neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone.[4] However, some studies suggest that (R)-1-MeTIQ may offer more potent neuroprotection, particularly in preventing the loss of tyrosine hydroxylase-positive neurons, the dopamine-producing cells in the substantia nigra.[5] This suggests that the neuroprotective effects of the R-isomer may be mediated by mechanisms other than, or in addition to, MAO inhibition.

Signaling Pathways and Experimental Workflows

To visualize the distinct effects of the 1-MeTIQ stereoisomers and the experimental approaches used to study them, the following diagrams are provided.

Dopamine_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DA_cyto Dopamine (Cytoplasm) L_DOPA->DA_cyto DDC DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_cyto->DA_vesicle VMAT2 DOPAC DOPAC DA_cyto->DOPAC MAO MAO DA_cyto->MAO DOPAC->HVA_intra COMT MAO->DOPAC Three_MT 3-MT DA_synapse->Three_MT COMT_extra COMT DA_synapse->COMT_extra D_receptors Dopamine Receptors DA_synapse->D_receptors HVA_extra HVA Three_MT->HVA_extra COMT_extra->Three_MT S_1MeTIQ S-1-MeTIQ S_1MeTIQ->MAO Inhibits R_1MeTIQ R-1-MeTIQ R_1MeTIQ->DA_vesicle Modulates Release? MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme MAO-A or MAO-B (rat brain mitochondria) Incubation Incubate Enzyme, Substrate, and Inhibitor Enzyme->Incubation Substrate Substrate (e.g., kynuramine) Substrate->Incubation Inhibitor R- or S-1-MeTIQ (varying concentrations) Inhibitor->Incubation Measurement Measure Product Formation (Spectrophotometry or Fluorometry) Incubation->Measurement IC50 Calculate IC50 values Measurement->IC50 Microdialysis_Workflow cluster_animal In Vivo Procedure cluster_analysis Analysis Animal Anesthetized Rat Probe Microdialysis Probe Implantation (Striatum) Animal->Probe Perfusion Perfusion with Artificial CSF Probe->Perfusion Compound Administration of R- or S-1-MeTIQ Perfusion->Compound Collection Dialysate Collection Compound->Collection HPLC HPLC with Electrochemical Detection Collection->HPLC Quantification Quantification of Dopamine and Metabolites HPLC->Quantification

References

Safety Operating Guide

Navigating the Disposal of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, ensuring compliance with safety regulations and fostering a culture of trust and responsibility in laboratory operations.

I. Hazard Assessment and Initial Precautions

This compound, with CAS number 62855-02-1, is classified as a hazardous substance. According to available safety data, it can cause skin and eye irritation and may lead to respiratory irritation.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.[2]

    • Segregate this waste from non-hazardous materials to ensure proper handling and disposal.[4]

  • Containerization and Labeling:

    • Use a designated, compatible, and leak-proof container for collecting the waste. The container should have a secure screw-top cap.[5]

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

    • Ensure the container is kept closed at all times, except when adding waste.[2][5]

  • Request for Waste Pickup:

    • Once the container is full or the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

III. Management of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • For containers to be disposed of as regular trash: They must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[2] After rinsing, deface or remove the original label before disposal.[2]

IV. Spill and Emergency Procedures

In the event of a spill, the primary goal is to contain the material and prevent its spread.

  • Small Spills: For a small spill, use an absorbent material to collect the substance. The absorbent material and any contaminated cleaning supplies must be placed in the designated hazardous waste container.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

V. Quantitative Data Summary

ParameterGuideline
Maximum Hazardous Waste in SAA55 gallons
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)
Container HeadspaceAt least one-inch to allow for expansion
Maximum Storage Time in SAA (partially filled)Up to 12 months
Time to Remove Full Container from SAAWithin 3 calendar days

Note: These are general guidelines and may vary based on local and institutional regulations.[5][6]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment cluster_disposal cluster_hazardous_steps start Start: Waste Generation This compound assess Is the material a hazardous waste? start->assess hazardous_waste Treat as Hazardous Waste assess->hazardous_waste Yes non_hazardous Follow non-hazardous waste stream procedures assess->non_hazardous No collect Collect in a labeled, compatible container hazardous_waste->collect store Store in designated Satellite Accumulation Area (SAA) collect->store request Request pickup by EHS/licensed disposer store->request end End: Proper Disposal request->end

Disposal decision workflow for chemical waste.

References

Personal protective equipment for handling (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.Minimizes the risk of respiratory tract irritation[1].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[2].

  • It is advisable to store the substance under an inert atmosphere[2].

  • Keep it away from incompatible materials and sources of ignition.

  • The storage area should be accessible only to authorized personnel and clearly labeled.

Step 2: Preparation and Handling

  • All handling procedures should be conducted in a well-ventilated area, such as a chemical fume hood[3].

  • Before handling, ensure all necessary PPE is correctly worn.

  • Avoid direct contact with the skin and eyes[3].

  • Prevent the formation of dust and aerosols[3][4].

  • Do not eat, drink, or smoke in the handling area[5].

  • After handling, wash hands and any exposed skin thoroughly with soap and water[2][6].

Step 3: Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention[2][4].

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[2][4][6].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[4][6].

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[4][6].

  • In the event of a spill, use appropriate absorbent material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

  • The substance should be disposed of at an approved waste disposal plant[2][5][6].

  • Do not dispose of the chemical into the environment.

  • Empty containers should be treated as hazardous waste and disposed of accordingly.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Prepare for Use handle Handle in Fume Hood ppe->handle wash Wash Hands After Handling handle->wash collect Collect Waste handle->collect Generate Waste spill Spill handle->spill exposure Personal Exposure handle->exposure wash->store Return to Storage dispose Dispose via Approved Waste Facility collect->dispose spill->dispose first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 2
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.